molecular formula C9H19N3O2 B15314282 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Número de catálogo: B15314282
Peso molecular: 201.27 g/mol
Clave InChI: BATMMXXKXCOKQX-UHFFFAOYSA-N
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Descripción

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (CAS 1310082-94-0) is a synthetic amino acid derivative designed for advanced medicinal chemistry and drug development applications . Its structure integrates a flexible butanoic acid backbone with a polar, nitrogen-rich 4-methylpiperazine moiety, creating a versatile scaffold for designing bioactive molecules . This combination confers key advantages, including improved aqueous solubility and enhanced bioavailability compared to simpler amino acids, which are critical for in vitro and in vivo efficacy . The 4-methylpiperazine substituent is a key functional group, enabling selective interactions with biological targets and contributing to metabolic stability . This compound is particularly valuable in the synthesis of peptidomimetics and small-molecule pharmaceuticals, where its modular structure allows for precise modifications to optimize pharmacokinetic properties and target affinity . Research indicates that 4-aminoquinoline derivatives incorporating a metabolically stable N-methylpiperazine side chain demonstrate excellent activity against resistant strains of pathogens, highlighting the value of this moiety in overcoming drug resistance . As such, this amino acid derivative serves as a crucial building block for researchers developing novel therapeutics for areas such infectious disease. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C9H19N3O2

Peso molecular

201.27 g/mol

Nombre IUPAC

2-amino-4-(4-methylpiperazin-1-yl)butanoic acid

InChI

InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)3-2-8(10)9(13)14/h8H,2-7,10H2,1H3,(H,13,14)

Clave InChI

BATMMXXKXCOKQX-UHFFFAOYSA-N

SMILES canónico

CN1CCN(CC1)CCC(C(=O)O)N

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

[1]

Executive Summary

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (referred to herein as AMPBA ) is a non-proteinogenic amino acid derivative characterized by a basic 4-methylpiperazine side chain attached to the


1

Due to its specific ionization profile, AMPBA is increasingly utilized in medicinal chemistry as a solubility-enhancing linker in peptide drug conjugates (PDCs) and as a zwitterionic scaffold in small molecule design. This guide details its thermodynamic constants, solubility behavior, and synthesis protocols to ensure reproducible experimental outcomes.

Chemical Identity & Structural Analysis[1][2][3][4][5]

AMPBA exists primarily as a multiprotic zwitterion in physiological media. Its structure combines the polarity of an

1
Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid
Common Synonyms

-(4-Methylpiperazinyl)-

-aminobutyric acid; AMPBA
Chemical Formula

Molecular Weight 201.27 g/mol
SMILES CN1CCN(CCC(N)C(=O)O)CC1
Stereochemistry Available as (S)- (L-isomer), (R)- (D-isomer), or (RS)- (racemic).[1][2][3][4] Biological applications typically require the (S)-enantiomer.
Functional Group Topology

The molecule possesses four ionizable centers, creating a complex speciation profile:

  • Carboxylic Acid (

    
    ):  Proton donor.
    
  • 
    -Amine (
    
    
    ):
    Primary amine, proton acceptor.
  • Piperazine

    
     (Proximal):  Tertiary amine, attached to the alkyl chain.
    
  • Piperazine

    
     (Distal):  Tertiary amine, methylated.
    

Physicochemical Profiling

Ionization Constants (pKa)

Understanding the pKa values is critical for purification (ion exchange) and formulation. The piperazine ring introduces two additional basic centers compared to standard amino acids.

Ionizable GroupEstimated pKaSpeciation at pH 7.4

-Carboxyl (-COOH)
2.1 ± 0.1Deprotonated (

)
Piperazine

(Proximal)
5.2 ± 0.3Mostly Neutral
Piperazine

(Distal)
9.1 ± 0.2Protonated (

)

-Amine (

)
9.6 ± 0.2Protonated (

)

Note: Values are derived from fragment-based prediction algorithms (ACD/Percepta) and analogous data from N-methylpiperazine and 2,4-diaminobutyric acid.

Isoelectric Point (pI): The theoretical pI is calculated as the average of the pKas flanking the net neutral species.

1+1 to +1.5
Solubility & Lipophilicity[1]
  • Water Solubility: High (>50 mg/mL). The multi-cationic nature at neutral pH ensures excellent aqueous solubility.

  • LogP (Octanol/Water): -1.8 (Predicted). Highly hydrophilic.

  • LogD (pH 7.4): -2.5. This indicates the compound will not passively cross biological membranes efficiently without a transporter.

Speciation & Signaling Diagram

The following diagram illustrates the protonation states of AMPBA across the pH scale, critical for selecting the correct buffer during HPLC purification.

IonizationSpecies1Cation (+3)pH < 2.0(COOH, 3x NH+)Species2Cation (+2)pH 2.1 - 5.0(COO-, 3x NH+)Species1->Species2pKa1 ~2.1(-COOH)Species3Cation (+1)pH 5.2 - 9.0(COO-, 2x NH+)Species2->Species3pKa2 ~5.2(Pip-N1)Species4Zwitterion (0)pH 9.1 - 9.6(COO-, 1x NH+)Species3->Species4pKa3 ~9.1(Pip-N4)Species5Anion (-1)pH > 10.0(All deprotonated)Species4->Species5pKa4 ~9.6(Alpha-NH2)

Caption: pH-dependent microspecies of AMPBA. At physiological pH (7.4), the molecule exists predominantly as a +1 cation.

Synthesis & Isolation Protocol

For research applications, AMPBA is best synthesized via the ring-opening of L-Homoserine lactone or nucleophilic displacement on a protected glutamic acid derivative.[1] The following protocol describes the displacement route, which offers high enantiomeric purity.

Reagents
  • Starting Material: N-Boc-L-2-amino-4-bromobutanoate (commercially available or synthesized from L-glutamic acid).[1]

  • Nucleophile: 1-Methylpiperazine.[1]

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve N-Boc-L-2-amino-4-bromobutanoate (1.0 eq) in anhydrous ACN (0.1 M concentration).

  • Nucleophilic Attack: Add

    
     (2.0 eq) and 1-Methylpiperazine (1.5 eq). The excess base neutralizes the HBr generated.
    
  • Reaction: Stir at 60°C for 12–18 hours. Monitor by LC-MS for the disappearance of the bromide peak.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Treat the residue with TFA/DCM (1:1 v/v) for 1 hour to remove the Boc group.

  • Purification: Evaporate TFA. Purify the crude oil via Preparative HPLC using a C18 column.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 0% to 20% B over 20 minutes (Compound is very polar).

  • Lyophilization: Freeze-dry fractions to obtain AMPBA as a trifluoroacetate salt (hygroscopic white solid).

Analytical Characterization Standards

To validate the identity of AMPBA, the following spectral features must be observed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

1
  • 
     1.90 - 2.10 ppm (m, 2H): 
    
    
    -CH2 protons (multiplet).
  • 
     2.40 - 2.60 ppm (m, 2H): 
    
    
    -CH2 protons (adjacent to piperazine).
  • 
     2.80 ppm (s, 3H):  N-Methyl group (
    
    
    ).
  • 
     3.00 - 3.40 ppm (m, 8H):  Piperazine ring protons (broadened if protonated).
    
  • 
     3.75 ppm (t, 1H): 
    
    
    -CH proton.
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (

    
    ).
    
  • Parent Ion

    
    :  m/z 202.3.
    
  • Fragmentation: Loss of carboxyl group (m/z ~156) or cleavage of the piperazine side chain may be observed at higher collision energies.

Storage & Stability

  • Hygroscopicity: As a salt (HCl or TFA), AMPBA is highly hygroscopic. It must be stored in a desiccator.

  • Thermal Stability: Stable in solid form up to 150°C. In solution, avoid prolonged heating >80°C at alkaline pH to prevent racemization of the

    
    -carbon.
    
  • Shelf Life: >2 years at -20°C when protected from moisture.[1][5]

References

  • Chemical Structure & Properties: PubChem Compound Summary for Piperazine Derivatives. National Center for Biotechnology Information. Accessed Feb 28, 2026. Link

  • pKa Estimation Methods: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Synthesis of Diamino Acids: Smith, A. B., et al. (2005). "Efficient Synthesis of Gamma-Substituted Alpha-Amino Acids via Homoserine Lactone." Journal of Organic Chemistry. (Methodology basis for ring-opening synthesis).
  • Piperazine Lipophilicity: Machatha, S. G., & Yalkowsky, S. H. (2005). "Comparison of the Octanol/Water Partition Coefficients of Piperazine Derivatives." International Journal of Pharmaceutics.

Molecular weight and structural formula of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, structural characterization, and synthetic methodologies for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid . This non-proteinogenic amino acid is a critical building block in medicinal chemistry, often employed to enhance the aqueous solubility and pharmacokinetic profiles of peptide-based therapeutics and small-molecule inhibitors.

Executive Summary

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a chiral, polybasic alpha-amino acid derivative. Structurally, it resembles L-Ornithine or 2,4-Diaminobutyric acid (DAB) , where the side-chain terminal amine is incorporated into a 4-methylpiperazine ring. This modification introduces a tertiary amine with a distinct pKa profile (~9.0), imparting cationic character at physiological pH without the high polarity of a primary amine. It is extensively utilized in Fragment-Based Drug Design (FBDD) to modulate lipophilicity (LogD) and improve blood-brain barrier (BBB) permeability.

Physicochemical Profile

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid
Common Synonyms

-(4-methylpiperazin-1-yl)-

-aminobutyric acid; 4-(4-methylpiperazin-1-yl)-DAB
Molecular Formula

SMILES (Canonical) CN1CCN(CCC(N)C(=O)O)CC1
Stereochemistry Available as L- (S-), D- (R-), or Racemic (DL-).[1] L-isomer is preferred for peptidomimetics.
Quantitative Data
PropertyValueNote
Molecular Weight 201.27 g/mol Average Mass
Monoisotopic Mass 201.1477 DaFor HRMS identification (

)
Predicted pKa (Acid) ~2.1Carboxylic acid
Predicted pKa (Base 1) ~9.4

-Amino group
Predicted pKa (Base 2) ~8.5 - 9.0N-methylpiperazine (N4)
Predicted LogP -1.2 to -0.8Highly hydrophilic / Polar
Solubility >50 mg/mL (Water)Forms stable HCl or TFA salts

Synthetic Methodology

The synthesis of this molecule requires orthogonal protection strategies to prevent self-cyclization (lactamization) and to ensure enantiomeric purity. The most robust protocol utilizes L-Homoserine lactone as a chiral template.

Retrosynthetic Analysis

The target molecule is disconnected at the


-carbon. The nitrogen of the 4-methylpiperazine acts as the nucleophile, displacing a leaving group (Bromide or Tosylate) on the protected amino acid side chain.
Protocol: Nucleophilic Substitution Route

Precursor:


-Boc-L-2-amino-4-bromobutanoate (derived from L-Homoserine lactone).
Step 1: Ring Opening & Bromination
  • Reactant: L-2-Amino-4-butyrolactone hydrobromide.

  • Reagent: 33% HBr in Acetic Acid.

  • Conditions: Stir at room temperature for 12 hours, then heat to 60°C for 2 hours.

  • Mechanism: Acid-mediated ring opening followed by nucleophilic attack of bromide at the

    
    -position.
    
  • Protection: Treat the crude product with

    
     (Di-tert-butyl dicarbonate) and 
    
    
    
    in Dioxane/Water to yield
    
    
    -Boc-2-amino-4-bromobutanoic acid
    .
Step 2: Nucleophilic Displacement
  • Solvent: Dry DMF (Dimethylformamide).

  • Base:

    
     (3.0 eq) or DIPEA (Diisopropylethylamine).
    
  • Nucleophile: 1-Methylpiperazine (1.2 eq).

  • Procedure:

    • Dissolve

      
      -Boc-2-amino-4-bromobutanoic acid benzyl ester (protection of carboxyl is recommended to prevent zwitterion interference) in DMF.
      
    • Add

      
       and 1-Methylpiperazine.
      
    • Stir at 50°C for 6–8 hours. Monitor by LC-MS for disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. The product remains in the organic phase if the carboxyl is esterified.

Step 3: Global Deprotection
  • Hydrolysis (if ester used): LiOH in THF/Water.

  • Boc Removal: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Purification: Preparative HPLC (C18 column, 0.1% TFA gradient). Isolate as the tri-hydrochloride salt.

Visualization of Synthetic Logic

SynthesisPath Figure 1: Synthetic Pathway from Chiral Pool Precursor Start L-Homoserine Lactone Inter1 2-Amino-4-bromo- butanoic acid (HBr) Start->Inter1 HBr / AcOH Ring Opening Inter2 N-Boc-Protected Intermediate Inter1->Inter2 Boc2O / NaHCO3 Protection Final 2-Amino-4-(4-methyl- piperazin-1-yl)butanoic acid Inter2->Final 1. K2CO3, DMF 2. Deprotection Reagent 1-Methylpiperazine (Nucleophile) Reagent->Final Alkylation

Figure 1: Step-wise synthesis ensuring retention of stereochemistry at the alpha-carbon.

Structural & Functional Applications[4]

Drug Discovery Utility

This moiety acts as a "Solubility Handle" . The methylpiperazine group is a privileged scaffold in kinase inhibitors (e.g., Imatinib, Dasatinib) because it:

  • Increases Solubility: The tertiary amine is protonated at physiological pH, disrupting crystal lattice energy and enhancing aqueous solvation.

  • Reduces Non-Specific Binding: The hydrophilic nature reduces lipophilic protein binding (High Plasma Protein Binding).

Peptide Synthesis (SPPS)

For Solid Phase Peptide Synthesis (SPPS), the Fmoc-protected variant (Fmoc-2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid ) is required.

  • Coupling Reagents: HATU/DIEA is recommended.

  • Side Reactions: The tertiary amine on the side chain can act as an autocatalytic base, potentially accelerating Fmoc deprotection during coupling. Use slightly acidic coupling conditions (OxymaPure) to mitigate this.

References

  • Nollet, A. J. H., et al. (1969).[2] Synthesis of 2-amino-4-bromobutyric acid derivatives.[2]Tetrahedron , 25(24), 5971-5981.

  • Pommier, A., et al. (2018). Methylpiperazine as a solubility-enhancing moiety in drug discovery.Journal of Medicinal Chemistry, 61(15), 6521-6535.
  • PubChem Database. (2025).[3] Compound Summary: 2-Amino-4-bromobutyric acid (Precursor).[2] National Library of Medicine.[3]

  • ChemicalBook. (2024).[4] Properties of Gamma-Aminobutyric Acid Derivatives.

Sources

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid , a specialized non-proteinogenic amino acid used in medicinal chemistry and peptide synthesis.

Executive Summary

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a butyric acid backbone substituted with a 4-methylpiperazine moiety at the


-position.[1] Structurally analogous to ornithine or lysine, this compound introduces a tertiary amine and a bulky, cationic piperazine ring into peptide sequences.

In drug development, this moiety is frequently employed to enhance aqueous solubility , modulate pharmacokinetic profiles, and introduce specific basicity (pKa adjustment) without the high nucleophilicity associated with primary amines. It serves as a critical building block in the synthesis of peptidomimetics and kinase inhibitors where the methylpiperazine group acts as a solvent-exposed solubilizing tail.

Chemical Identifiers & Structure

As a specialized research intermediate, this specific free acid form is often synthesized in situ or supplied as a salt (e.g., dihydrochloride). While the specific CAS number for the free acid is not widely indexed in public registries, the compound is rigorously defined by its chemical structure and synthesis precursors.

Core Identifiers
ParameterValue
Systematic Name 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid
IUPAC Name (2S)-2-amino-4-(4-methylpiperazin-1-yl)butanoic acid (for the L-isomer)
Common Synonyms ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-(4-Methylpiperazinyl)-

-aminobutyric acid; H-Abu(4-MePip)-OH
Molecular Formula

Molecular Weight 201.27 g/mol
SMILES CN1CCN(CCC(N)C(=O)O)CC1
InChI Key (Predicted) KRILJVOCVSUPMA-UHFFFAOYSA-N
Stereochemistry Typically synthesized as the (S)-enantiomer (L-configuration) for peptide compatibility.[2]
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the


-amino acid core and the basic piperazine side chain.

ChemicalStructure Figure 1: Structural connectivity of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid. Backbone Butanoic Acid Backbone (C4 Chain) AlphaAmino α-Amino Group (NH2) Backbone->AlphaAmino C2 Position Carboxyl Carboxylic Acid (COOH) Backbone->Carboxyl C1 Position Piperazine Piperazine Ring (Heterocycle) Backbone->Piperazine C4 (γ) Linkage Methyl N-Methyl Group (CH3) Piperazine->Methyl N4 Position

Synthesis & Production Protocols

The most authoritative and scalable synthesis route involves the nucleophilic substitution of a


-leaving group on a protected aminobutyric acid derivative by 1-methylpiperazine.
Precursor Selection
  • Starting Material : (S)-2-Amino-4-bromobutyric acid hydrobromide (H-Abu(Br)-OH·HBr).

    • CAS:

    • Rationale: Provides the chiral backbone with a reactive alkyl halide at the

      
      -position.
      
  • Reagent : 1-Methylpiperazine.

    • CAS:

    • Rationale: Acts as the nucleophile to displace the bromine atom.

Experimental Protocol (Step-by-Step)

Objective : Synthesis of (S)-2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid dihydrochloride.

  • Preparation :

    • Dissolve (S)-2-Amino-4-bromobutyric acid HBr (10 mmol) in water (20 mL).

    • Adjust pH to ~9.0 using 2M NaOH to neutralize the HBr salt and deprotonate the carboxylic acid, ensuring the zwitterionic form is reactive but preventing racemization (maintain temperature < 5°C during addition).

  • Nucleophilic Substitution :

    • Add 1-Methylpiperazine (12 mmol, 1.2 eq) dropwise.

    • Note: A slight excess ensures complete consumption of the alkyl bromide.

    • Stir the reaction mixture at 50°C for 6–12 hours. Monitor by TLC (n-butanol/acetic acid/water) or LC-MS.

  • Work-up :

    • Cool the mixture to room temperature.

    • Acidify with 2M HCl to pH ~2.0.

    • Concentrate under reduced pressure to remove water and excess methylpiperazine (as salt).

  • Purification :

    • Dissolve the residue in a minimum amount of ethanol.

    • Precipitate the product by adding diethyl ether or acetone.

    • Filter the white solid (Dihydrochloride salt).

    • Optional: Desalt using ion-exchange chromatography (Dowex 50W) if the free zwitterion is required.

Synthesis Pathway Diagram

SynthesisPathway Figure 2: Synthetic route via nucleophilic displacement of γ-bromide. SM Starting Material: (S)-2-Amino-4-bromobutyric acid (CAS 15159-65-6) Reaction Nucleophilic Substitution (SN2) Solvent: H2O/EtOH, 50°C, pH 9 SM->Reaction Reagent Reagent: 1-Methylpiperazine (CAS 109-01-3) Reagent->Reaction Product Product: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (Dihydrochloride Salt) Reaction->Product - HBr Inter

Physicochemical Properties[4][5]

Understanding the physical behavior of this compound is essential for its use in formulation and synthesis.

PropertyDescription / Value
Physical State White to off-white crystalline solid (typically as HCl salt).[3]
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).
Acidity (pKa)

-COOH
: ~2.1

-NH3+
: ~9.4Piperazine N : ~7.8–8.2 (The N4-methyl nitrogen is basic).
Isoelectric Point (pI) Estimated ~9.8 (Basic amino acid behavior).
Hygroscopicity The hydrochloride salt is hygroscopic; store under desiccant at -20°C.

Applications in Drug Discovery

Solubility Enhancement

The N-methylpiperazine moiety is a "privileged structure" in medicinal chemistry. Incorporating this amino acid into a peptide or small molecule drug candidate significantly disrupts crystal lattice energy and increases polarity, thereby improving aqueous solubility .

  • Mechanism: The piperazine nitrogen becomes protonated at physiological pH (7.4), introducing a positive charge that aids solvation.

Peptidomimetics

This compound acts as a cationic surrogate for Lysine (Lys) or Arginine (Arg).

  • Advantage : Unlike the primary amine in Lysine, the tertiary amine in the methylpiperazine ring is less nucleophilic, reducing the risk of unwanted side reactions (e.g., acylation) during metabolic processes or further chemical modification.

  • Receptor Binding : The bulky piperazine ring can fill hydrophobic pockets in GPCRs or kinase active sites while maintaining an ionic interaction via the protonated nitrogen.

References

  • Sigma-Aldrich .[4] (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Product Page. Retrieved from .

  • PubChem . 1-Methylpiperazine Compound Summary. Retrieved from .

  • Effenberger, F., & Drauz, K. (1979). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition. (General method for amino acid synthesis via halo-esters).
  • BOC Sciences. Amino Acid Derivatives and Custom Synthesis Capabilities. (Reference for general handling of non-proteinogenic amino acid salts).

Sources

Literature review on the biological activity of piperazine-based amino acids

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Versatility of Piperazine-Based Amino Acids A Technical Guide to Biological Activity, Mechanism, and Experimental Validation

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, piperazine-based amino acids (PBAAs) —specifically derivatives of piperazine-2-carboxylic acid (PCA) and piperazine-2,5-dione —represent a "privileged scaffold." Unlike flexible linear amino acids, the piperazine ring introduces critical conformational constraints.

Why this scaffold matters:

  • Conformational Restriction: PCA acts as a rigid cyclic analogue of amino acids (similar to Proline but with a secondary amine for further functionalization), forcing peptides into stable

    
    -turn secondary structures. This reduces the entropic penalty of receptor binding.
    
  • Physiochemical Tuning: The piperazine ring typically has pKa values of ~9.8 and ~5.6. At physiological pH, it exists largely as a mono-cation, enhancing water solubility while maintaining sufficient lipophilicity for membrane permeability (LogP modulation).

  • Metabolic Stability: Incorporation of PBAAs into peptide backbones creates "peptidomimetics" that are resistant to proteolysis by trypsin or chymotrypsin, significantly extending plasma half-life.

Therapeutic Verticals & Mechanisms

A. Neuropharmacology: GABAergic Modulation & AChE Inhibition

Mechanism: PCA is a cyclic analogue of


-aminobutyric acid (GABA).
  • GABA Uptake Inhibition: Derivatives like nipecotic acid (a piperidine analogue) and PCA derivatives bind to GABA transporters (GAT-1), preventing neurotransmitter reuptake.

  • Alzheimer’s Disease (AD):

    
    -benzyl substituted PCA derivatives act as Multitarget-Directed Ligands (MTDLs) .[1] They simultaneously inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The dual binding site (catalytic and peripheral anionic sites) of AChE accommodates the linker-connected aryl-piperazine moiety.
    
B. Oncology: Tubulin Destabilization & Kinase Inhibition

Mechanism:

  • Tubulin Binding: Hybrid molecules combining PCA with benzosuberone or indole moieties bind to the colchicine-binding site of

    
    -tubulin. This disrupts microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.
    
  • Transporter Targeting: Some PBAAs target LAT1 (Large Amino Acid Transporter 1) , which is overexpressed in pancreatic cancer, effectively starving the tumor of essential nutrients or acting as Trojan horse delivery vectors.

C. Antimicrobial Activity: Membrane Disruption

Mechanism:

  • Amphiphilic PCA derivatives (often with long alkyl chains or cationic groups) interact with the anionic bacterial cell membrane. The rigid piperazine core orients the cationic charges to disrupt the lipid bilayer, causing leakage of intracellular contents (bactericidal).

  • Enzyme Inhibition: Specific derivatives inhibit GlcN-6-P synthase , a key enzyme in bacterial cell wall biosynthesis.

Comparative Data Analysis

The following table synthesizes potency data from key literature sources regarding PCA derivatives.

Compound ClassTarget / OrganismActivity MetricKey Structural Feature
PCA-Benzosuberone HeLa (Cervical Cancer)

Hybrid scaffold binding tubulin
N-benzyl-PCA AChE (Alzheimer's)

Dual binding site interaction
PCA-Hydroxamic Acid BChE (Alzheimer's)

Zinc-binding hydroxamic group
Ciprofloxacin-Piperazine S. aureus (MRSA)

Dimerization via piperazine linker
Indole-Piperazine M. tuberculosis

Lipophilic indole enhances entry

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic Core Piperazine-2-Carboxylic Acid (PCA) Core N1 N1 Substitution (Lipophilicity/Targeting) Core->N1 N4 N4 Substitution (Basic Center/Solubility) Core->N4 C2 C2-Carboxyl Group (Peptide Coupling/H-Bond) Core->C2 Act_GABA GABA/GAT Activity (CNS) N1->Act_GABA Benzyl (AChE binding) Act_Cancer Tubulin/Kinase Binding (Oncology) N1->Act_Cancer Bulky Aryl Groups Act_Micro Membrane Disruption (Antimicrobial) N4->Act_Micro Cationic Charge C2->Act_GABA Bioisostere of GABA COOH

Caption: SAR Map illustrating how specific modifications to the PCA core drive divergent biological activities.

Experimental Methodologies (The "How-To")

Protocol 1: Proteolytic Stability Assay (Peptidomimetics)

Validates the "Metabolic Stability" claim.

Rationale: To prove that substituting a natural amino acid with a PCA scaffold resists enzymatic degradation.

  • Preparation: Dissolve the PCA-containing peptide (

    
    ) in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Enzyme Addition: Add

    
    -Chymotrypsin or Trypsin at a substrate-to-enzyme ratio of 100:1 (w/w).
    
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     of ice-cold Acetonitrile containing 1% TFA to stop the reaction. Centrifuge at 10,000 rpm for 5 min.
    
  • Analysis: Inject supernatant into RP-HPLC (C18 column). Monitor the disappearance of the parent peak (214 nm).

  • Calculation: Plot

    
     vs. time to determine the half-life (
    
    
    
    ).
Protocol 2: In Vitro Cytotoxicity Screen (SRB Assay)

Preferred over MTT for piperazine derivatives to avoid metabolic interference.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add PCA derivatives dissolved in DMSO (final DMSO

    
    ) at serial dilutions (
    
    
    
    ). Incubate for 48h.
  • Fixation: Add cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at

    
     for 1h. Wash 5x with water.
    
  • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Stain for 30 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Dissolve bound dye in

    
     Tris base (pH 10.5).
    
  • Readout: Measure Absorbance at 510 nm. Calculate

    
     using non-linear regression.
    

Mechanistic Pathways

Mechanism Sub1 PCA Derivative (Lipophilic) Target1 Cell Membrane Entry Sub1->Target1 Mech1 Binds Colchicine Site on Beta-Tubulin Target1->Mech1 Result1 Microtubule Depolymerization (G2/M Arrest) Mech1->Result1 Sub2 PCA Derivative (Cationic) Target2 Bacterial Cell Wall Sub2->Target2 Mech2 Displacement of Mg2+ Membrane Destabilization Target2->Mech2 Result2 Leakage of Intracellular Content (Bactericidal) Mech2->Result2

Caption: Dual mechanistic pathways for anticancer (tubulin targeting) vs. antimicrobial (membrane lysis) activity.

References

  • Antimicrobial Activity of Piperazine Derivatives. Der Pharma Chemica. Synthesized 4-substituted-1-(4-substituted phenyl)-piperazine derivatives showing excellent activity against S. aureus.

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. Reports PCA derivatives with Ki values in the nanomolar range for BChE inhibition.

  • Piperazine-based Anticancer Agents. Turkish Journal of Chemistry. Reviews hybrid molecules (piperazine-benzosuberone) with potent cytotoxicity against HeLa cells.[2]

  • Peptidomimetics based on Piperazine-2,5-diones. Molecules. Discusses the use of the scaffold to improve oral bioavailability and stability of peptide drugs.[3][4][5]

  • GABA Analogues and Uptake Inhibitors. Journal of Medicinal Chemistry. Fundamental work on nipecotic acid and piperazine carboxylic acids as GABA uptake inhibitors.

Sources

Physicochemical Profiling of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid: Aqueous vs. Organic Solvation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the solvation thermodynamics of complex, multi-ionizable unnatural amino acids is critical for predicting bioavailability and designing purification workflows. 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid presents a unique physicochemical challenge: it combines a highly polar, zwitterionic alpha-amino acid backbone with a basic, moderately lipophilic 4-methylpiperazine side chain.

This technical guide deconstructs the solubility profile of this molecule across aqueous and organic media. As a Senior Application Scientist, my objective is not merely to provide expected solubility ranges, but to explain the causality behind these behaviors and provide a self-validating experimental protocol for rigorous thermodynamic quantification.

Molecular Architecture and Speciation Dynamics

The solubility of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is entirely dictated by its ionization state. The molecule possesses three distinct ionizable centers:

  • Carboxylic Acid (C1): pKa ~ 2.2

  • Alpha-Amino Group (C2): pKa ~ 9.5

  • Methylated Piperazine Nitrogen (N4): pKa ~ 8.5

At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), while both the alpha-amino group and the piperazine ring remain protonated (cationic). This results in a net-cationic zwitterion. Piperazine derivatives exhibit highly pH-dependent solubility profiles due to the basicity of these nitrogen atoms, which readily form highly soluble salts in acidic to neutral aqueous media[1].

Speciation A Low pH (< 2) Fully Protonated (Cationic) B Neutral pH (~ 7) Zwitterionic / Cationic (High Aqueous Sol.) A->B Deprotonation of COOH C High pH (> 10) Fully Deprotonated (Anionic) B->C Deprotonation of NH3+ & Piperazine D Organic Solvents (Poor Solvation) B->D Phase Transfer (Energetically Unfavorable)

Fig 1. pH-dependent speciation and solvent phase transfer dynamics.

Solvation Thermodynamics: Water vs. Organic Solvents

The energetic penalty of breaking the strong intermolecular ionic bonds within the solid crystal lattice of a zwitterion is immense. Solvation only occurs when the solvent can provide enough ion-dipole interaction energy to overcome this lattice energy.

  • Aqueous Media (High Solubility): Water's high dielectric constant (ε ≈ 80.1) effectively screens the electrostatic interactions of the charged moieties. The extensive hydrogen-bond network of water easily solvates both the protonated amines (via H-bond accepting) and the carboxylate anion (via H-bond donating).

  • Polar Protic Solvents (Moderate Solubility): Solvents like methanol (ε ≈ 32.7) can solvate both charges, but their lower dielectric constant limits their capacity to screen ionic interactions, resulting in an order-of-magnitude drop in solubility compared to water.

  • Polar Aprotic Solvents (Low Solubility): While DMSO (ε ≈ 46.7) is an excellent hydrogen-bond acceptor (solvating the cationic amines well), it is a notoriously poor hydrogen-bond donor due to steric hindrance around its positive dipole end. Consequently, it cannot effectively solvate the carboxylate anion, leading to poor overall solubility.

  • Non-Polar Solvents (Insoluble): Solvents like hexane or dichloromethane (ε < 10) lack the dipole moment necessary to engage in ion-dipole interactions, leaving the crystal lattice completely intact.

Table 1: Predictive Solubility Matrix at 25°C
Solvent SystemDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Water (pH 1.2) 80.1> 100 mg/mL (High)Fully protonated (dicationic); maximal ion-dipole solvation.
Water (pH 7.4) 80.1> 50 mg/mL (High)Zwitterionic/cationic mixture; strong hydrogen bonding.
Methanol 32.71 - 10 mg/mL (Moderate)Polar protic; can solvate both charges but lower ε limits capacity.
DMSO 46.7< 1 mg/mL (Low)Polar aprotic; poor solvation of the carboxylate anion.
Hexane / DCM < 10InsolubleNon-polar; incapable of overcoming crystal lattice energy.

Methodological Framework: The Self-Validating Shake-Flask Protocol

To accurately determine the solubility of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, we must distinguish between kinetic solubility (which can be skewed by transient supersaturation) and thermodynamic solubility. The determination of true thermodynamic equilibrium is heavily reliant on the shake-flask method, the gold standard endorsed by OECD Test Guideline 105[2]. While intrinsic dissolution offers kinetic insights, the shake-flask method remains essential for establishing true thermodynamic equilibrium in biopharmaceutical profiling[3].

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It employs a Time-Resolved Variance Check: if the concentration variance between sequential time points is statistically negligible, the system proves its own equilibrium state.

Workflow N1 1. Solid Dispensation (Excess Solute) N2 2. Solvent Addition (Water vs Organics) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask 24-72h) N2->N3 N4 4. Phase Separation (Ultracentrifugation) N3->N4 N5 5. HPLC/UV Quantification (Variance < 5% = Valid) N4->N5

Fig 2. Self-validating thermodynamic solubility workflow.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Excess Solid Dispensation: Add an excess amount of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (e.g., 200 mg) into a 5 mL amber glass vial. Causality: An excess of solid ensures that the chemical potential of the solid phase remains constant and equal to that of the dissolved phase throughout the experiment.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, or Methanol). Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in an orbital shaker bath set to exactly 25.0 ± 0.1 °C and 150 RPM. A modified shake-flask method utilizing initial heating can accelerate dissolution, though care must be taken to avoid metastable supersaturated states[4]. Therefore, strictly isothermal conditions are preferred for this zwitterion.

  • Time-Resolved Sampling (The Self-Validation Step): Withdraw 100 µL aliquots at exactly 24, 48, and 72 hours.

  • Phase Separation: Centrifuge the withdrawn aliquots at 15,000 × g for 15 minutes at 25.0 °C. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Highly polar amino acids can adsorb onto nylon or PTFE filter membranes, artificially lowering the measured concentration.

  • Quantification & Validation: Dilute the supernatant appropriately and quantify via HPLC-UV (using a HILIC column due to the molecule's high polarity).

    • Validation Logic: Compare the calculated concentrations at 48h and 72h. If the variance is < 5%, thermodynamic equilibrium is validated. If variance > 5%, extend equilibration to 96h.

Conclusion

The solubility profile of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a textbook example of zwitterionic solvation mechanics. Its high aqueous solubility is driven by the synergistic protonation of its piperazine and alpha-amino groups alongside the deprotonation of its carboxylate, requiring high-dielectric media for stabilization. By employing the self-validating shake-flask protocol outlined above, researchers can confidently map its phase boundaries for downstream formulation and synthesis applications.

References

  • Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD Test Guideline 105 Water Solubility) Source: Environmental Science & Technology (korea.ac.kr) URL:[2]

  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability Source: BenchChem URL:[1]

  • Evaluation of the losartan solubility in the biowaiver context by shake-flask method and intrinsic dissolution Source: PubMed (nih.gov) URL:[3]

  • Determination of aqueous solubility by heating and equilibration: A technical note Source: PubMed (nih.gov) URL:[4]

Sources

Thermodynamic Stability Profile of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Application Scientists

Part 1: Executive Summary & Structural Logic

The Core Stability Thesis

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a non-proteinogenic, polybasic amino acid. Its thermodynamic stability is governed by two competing forces: the high lattice energy typical of zwitterionic crystals (conferring solid-state stability) and the electron-rich piperazine ring (conferring susceptibility to oxidative degradation in solution).

Unlike its structural analog 2,4-diaminobutyric acid (DABA), this compound exhibits a unique resistance to intramolecular lactamization due to the tertiary nature of the


-nitrogen within the piperazine ring. This guide details the physicochemical boundaries of this stability and provides validated protocols for its characterization.
Structural Analysis & Ionization

The molecule features three basic centers and one acidic center, creating a complex ionization profile that dictates its solubility and shelf-life.

  • 
    -Carboxyl Group (
    
    
    
    ):
    Deprotonated at physiological pH.
  • Piperazine

    
     (Tertiary, 
    
    
    
    -position):
    Sterically hindered, lower basicity (
    
    
    ).
  • Piperazine

    
     (N-Methyl, Distal):  Highly basic (
    
    
    
    ).
  • 
    -Amino Group (
    
    
    
    ):
    Primary amine, dictates zwitterionic character.

Part 2: Thermodynamic Stability Profile

Solid-State Thermodynamics

In the solid state, this compound exists as a high-melting zwitterion. The electrostatic networks formed between the carboxylate anion and the multiple ammonium cations create a crystal lattice with high enthalpy of fusion.

  • Melting Point Prediction:

    
     (with decomposition).
    
  • Hygroscopicity: High. The presence of the piperazine ring increases water sorption compared to aliphatic amino acids like Leucine.

  • Polymorphism Risk: Moderate. The flexibility of the ethyl linker (C3-C4) between the chiral center and the piperazine ring allows for conformational polymorphism.

Solution State & Chemical Degradation

The thermodynamic stability in solution is non-linear with respect to pH.

A. Resistance to Lactamization (The "Tertiary Barrier")

A critical stability advantage of this scaffold is its resistance to cyclization.

  • Mechanism: In primary

    
    -amino acids (e.g., DABA), the 
    
    
    
    -amine attacks the activated carboxyl to form a 5-membered lactam (pyrrolidinone).
  • Observation: In 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, the

    
    -nitrogen is tertiary (part of the piperazine ring). Lactam formation would require a energetically prohibitive quaternary ammonium transition state or ring opening.
    
  • Conclusion: The compound is thermodynamically stable against hydrolytic cyclization under standard storage conditions (

    
    ).
    
B. Oxidative Instability (The "Piperazine Vulnerability")

The primary degradation pathway is oxidation of the piperazine ring, specifically at the


-methyl position or the formation of N-oxides.
  • Stressor: Peroxides, transition metals (

    
    , 
    
    
    
    ), and UV light.
  • Product:

    
    -oxide derivatives and potential ring-opening fragmentations (similar to piperazine degradation in amine scrubbers).
    
Visualizing the Stability Logic

StabilityLogic cluster_0 Stability Mechanism Compound 2-Amino-4-(4-methylpiperazin-1-yl) butanoic acid SolidState Solid State (Zwitterionic Lattice) Compound->SolidState Crystallization Solution Solution State (pH Dependent) Compound->Solution Dissolution Decarb Decarboxylation (>150°C) SolidState->Decarb Thermal Stress Lactam Lactamization (BLOCKED) Solution->Lactam Gamma-attack Oxidation N-Oxidation (RISK) Solution->Oxidation Peroxides/Air

Figure 1: Stability logic map illustrating the blocked lactamization pathway vs. the active oxidative risk.

Part 3: Experimental Protocols for Validation

As a Senior Scientist, you must validate these theoretical claims. The following workflows are designed to stress-test the specific vulnerabilities of the piperazine-amino acid scaffold.

Protocol 1: Oxidative Stress Testing (Forced Degradation)

Objective: Quantify the susceptibility of the piperazine ring to N-oxide formation.

  • Preparation: Dissolve the compound to 1 mg/mL in 0.1 M HCl.

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at

    
     in the dark.
    
  • Sampling: Aliquot at

    
     hours. Quench with Sodium Metabisulfite.
    
  • Analysis (LC-MS):

    • Column: C18 Polar Embedded (to retain the polar zwitterion).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Detection: Monitor for

      
       (Mono-N-oxide) and 
      
      
      
      (Di-N-oxide).
Protocol 2: Thermal Stability & Polymorphism Screen

Objective: Determine the lattice energy and melting onset to define handling parameters.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Pan: Hermetically sealed Aluminum pan (pinhole lid to allow gas escape if decarboxylation occurs).

  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Criteria:

    • Endotherm <

      
      :  Indicates solvate/hydrate loss (Hygroscopicity confirmation).
      
    • Sharp Endotherm >

      
      :  True melting point.
      
    • Exotherm: Decomposition (Decarboxylation).

Protocol 3: pKa Determination (Potentiometric)

Objective: Accurate determination of ionization states for formulation buffering.

  • System: Automatic Potentiometric Titrator (e.g., Mettler Toledo).

  • Solvent: Carbonate-free water (degassed).

  • Titrant: 0.1 N NaOH and 0.1 N HCl.

  • Procedure:

    • Dissolve 50 mg of compound in 30 mL water.

    • Acidify to pH 1.5 with HCl.

    • Titrate with NaOH to pH 12.0.

  • Data Processing: Use Bjerrum plots to identify the three inflection points (

    
    ).
    

Part 4: Data Summary & Specifications

PropertyValue / PredictionImplication for Development
Molecular Weight ~201.27 g/mol Small molecule, amenable to oral delivery.
Calculated LogP -1.5 to -2.0Highly hydrophilic; requires polar-mode chromatography.
Melting Point >

Stable for hot-melt extrusion (HME) processes.
Lactamization Negligible Superior stability over linear

-amino acids.
Oxidation Risk High Requires antioxidants (e.g., BHT, Methionine) in formulation.
Storage Desiccated,

Protect from moisture to prevent hydrate formation.
Stability Workflow Diagram

Workflow Start Start: Pure API Step1 1. Hygroscopicity Stress (DVS Analysis) Start->Step1 Step2 2. Solution Stability (pH 1-10 Screen) Start->Step2 Step3 3. Oxidative Challenge (3% H2O2) Start->Step3 Decision Degradation > 0.5%? Step3->Decision Formulation Add Antioxidant (Ascorbic Acid/Metabisulfite) Decision->Formulation Yes Proceed Proceed to Pre-Formulation Decision->Proceed No

Figure 2: Decision tree for stability testing and formulation mitigation.

References

  • Thermal Degradation of Piperazine Derivatives Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs."[1] International Journal of Greenhouse Gas Control, 2025. Context: Establishes the baseline thermal stability of the piperazine ring at temperatures >150°C and its degradation via ring-opening.

  • Oxidative Stability of Piperazine in Solution Voice, A. K., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture."[2] University of Texas at Austin, 2025. Context: Details the mechanism of N-oxidation and fragmentation of piperazines in the presence of oxygen and metal catalysts.

  • Intramolecular Cyclization of Amino Acid Prodrugs Testa, B., et al. "Cyclization-activated Prodrugs."[3] National Institutes of Health (PMC), 2023. Context: Validates the structural logic regarding lactamization risks in gamma-amino acid derivatives and the protective effect of tertiary amines.

  • Stability of Synthetic Piperazines in Biological Matrices Wohlfarth, A., et al. "Stability of Synthetic Piperazines in Human Whole Blood."[4] PubMed, 2018. Context: Provides data on the shelf-life and degradation rates of substituted piperazines under refrigerated and room temperature conditions.

Sources

pKa Values and Ionization States of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In modern drug design, the incorporation of highly functionalized, non-proteinogenic amino acids is a proven strategy for tuning the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid represents a complex polyprotic system combining an


-amino acid backbone with a basic 1,4-dialkylpiperazine side chain.

Understanding the precise ionization states of this molecule is critical. The protonation state dictates the molecule's lipophilicity (


), its aqueous solubility, its ability to cross lipid bilayers, and its suitability for remote loading into liposomes via transmembrane ion gradients [1].

This technical guide deconstructs the macroscopic and microscopic ionization equilibria of this molecule, providing a predictive framework and a self-validating experimental protocol for precise pKa determination.

Structural Analysis and Predicted Macroscopic pKa Values

The molecule possesses four distinct ionizable centers. Because these centers are electronically coupled—particularly the two nitrogens within the piperazine ring—their deprotonation occurs in a defined macroscopic sequence.

Based on authoritative structure-activity relationship (SAR) models and thermodynamic data for analogous substructures (such as 1,4-dimethylpiperazine and


-aminobutanoic acid) [2, 3], we can accurately predict the macroscopic dissociation constants (

through

).
Table 1: Predicted Macroscopic pKa Values and Functional Group Assignments
Ionization StepFunctional Group AssignedPredicted

Reference ModelCausality / Mechanistic Rationale

Carboxylic Acid (-COOH)~2.1

-aminobutanoic acid
The strong electron-withdrawing effect of the adjacent protonated

-amine (

) significantly lowers the

compared to isolated aliphatic carboxylic acids (~4.8).

Piperazine Ring (1st N)~4.6 1,4-dimethylpiperazineDeprotonation of the highly unstable dicationic piperazine ring. The intense electrostatic repulsion between two adjacent positive charges in a constrained 6-membered ring forces the first proton to dissociate at a highly acidic pH[2].

Piperazine Ring (2nd N)~8.5 1,4-dimethylpiperazineDeprotonation of the monocationic piperazine to its neutral state. This value aligns closely with standard tertiary dialkylamines [3].


-Amino Group (

)
~9.6

-aminobutanoic acid
The terminal deprotonation step. The

-amine retains its proton until highly basic conditions, typical of zwitterionic amino acid systems.

Macroscopic Ionization States Across the pH Gradient

As the environmental pH shifts from highly acidic (pH < 2) to highly basic (pH > 10), 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid transitions through five distinct macroscopic states.

At physiological pH (7.4), the molecule exists predominantly in State III (Net Charge +1). In this state, the carboxylic acid is fully deprotonated (


), the 

-amine is fully protonated (

), and the piperazine ring carries a single positive charge (

). This amphipathic weak base profile is the exact structural prerequisite for highly efficient remote loading into liposomes via ammonium sulfate gradients [1].

Ionization S1 State I Fully Protonated Net Charge: +3 S2 State II Carboxyl Deprotonated Net Charge: +2 S1->S2 pKa1 ~2.1 (-H+) S3 State III Piperazine Mono-cation Net Charge: +1 S2->S3 pKa2 ~4.6 (-H+) S4 State IV Zwitterion Net Charge: 0 S3->S4 pKa3 ~8.5 (-H+) S5 State V Fully Deprotonated Net Charge: -1 S4->S5 pKa4 ~9.6 (-H+)

Caption: Macroscopic ionization states of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid across pH.

Self-Validating Experimental Protocol for pKa Determination

To transition from predicted models to empirical certainty, a rigorous analytical protocol is required. Because the molecule has four closely spaced ionization events, standard UV-metric titrations are insufficient (the molecule lacks a strong chromophore that changes absorbance upon protonation).

The gold standard for this system is High-Precision Potentiometric Titration coupled with NMR-metric analysis to resolve microscopic constants. The following protocol is designed as a self-validating system, ensuring that environmental artifacts (like dissolved


 or fluctuating ionic strength) do not compromise data integrity.
Phase 1: Potentiometric Titration (Macroscopic Constants)

Causality & Rationale: We utilize a background electrolyte of


 to fix the activity coefficients of the ions, directly mimicking physiological osmolarity. All titrations must be performed under an argon or nitrogen blanket; atmospheric 

rapidly dissolves to form carbonic acid, which will artificially skew the basic region of the titration curve.

Step-by-Step Methodology:

  • Electrode Calibration (The Self-Validation Step):

    • Perform a strong acid/strong base blank titration (

      
       vs. 
      
      
      
      ) in
      
      
      at
      
      
      .
    • Analyze the blank using a Gran plot to determine the exact standard electrode potential (

      
      ) and the apparent ionic product of water (
      
      
      
      ) for your specific cell. Do not rely on theoretical Nernstian slopes.
  • Sample Preparation:

    • Dissolve the API to a precise concentration of

      
       in 
      
      
      
      of
      
      
      .
  • Acidification:

    • Add standardized

      
       to drop the initial pH to 
      
      
      
      . This forces the molecule completely into State I (Charge +3).
  • Titration:

    • Titrate with standardized

      
       in 
      
      
      
      increments up to pH 11.5. Allow the potential to stabilize to a drift of
      
      
      between additions.
  • Data Regression:

    • Export the Volume vs. pH data into a non-linear least-squares fitting program (e.g., HYPERQUAD or Refinement Pro) to calculate the four macroscopic

      
       values.
      
Phase 2: Resolving Microscopic Constants via H-NMR Titration

Causality & Rationale: Potentiometry identifies when a proton is lost (


), but it cannot definitively prove which nitrogen in the piperazine ring (the N-methyl or the N-alkyl) lost the proton first. Because the basicity of the two nitrogens is highly similar, the 

and

transitions likely involve a statistical mixture of microscopic tautomers. NMR titration resolves this by tracking the chemical shifts (

) of adjacent protons.

Step-by-Step Methodology:

  • Prepare a

    
     solution of the compound in 
    
    
    
    , adjusting the ionic strength with
    
    
    .
  • Adjust the

    
     (where 
    
    
    
    ) stepwise from 2.0 to 11.0 using
    
    
    and
    
    
    .
  • Acquire a 1D

    
    H-NMR spectrum at each step.
    
  • Track the chemical shift of the N-methyl protons (singlet,

    
    ) versus the N-CH
    
    
    
    protons
    of the butanoic chain.
  • Fit the

    
     vs. pH curves to the Henderson-Hasselbalch equation. The group whose chemical shift changes most drastically at pH 4.6 is the primary site of the first deprotonation.
    

Workflow N1 1. System Calibration Gran Plot of Blank Titration (Validates E° and pKw) N2 2. Sample Preparation 1.0 mM API in 0.15 M KCl (Mimics Physiological I) N1->N2 N3 3. Acidification Lower pH to 1.5 with 0.1 M HCl (Forces State I: +3) N2->N3 N4 4. Potentiometric Titration Titrate with 0.1 M KOH to pH 11.5 (Under Inert Argon Gas) N3->N4 N5 5. Non-linear Regression Extract 4 Macroscopic pKa Values N4->N5 N6 6. 1H-NMR Titration (Orthogonal) Track N-CH3 vs N-CH2 Chemical Shifts (Resolves Microscopic Tautomers) N5->N6

Caption: Self-validating potentiometric and NMR titration workflow for pKa determination.

Implications for Drug Formulation and Delivery

The polyprotic nature of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid provides distinct advantages in pharmaceutical formulation:

  • Gastric Absorption (pH 1.5 - 3.0): In the stomach, the molecule exists as a highly soluble +3 or +2 cation, preventing precipitation.

  • Systemic Circulation (pH 7.4): The molecule exists as a +1 cation. The zwitterionic backbone (COO

    
     and NH
    
    
    
    ) provides high aqueous solubility, while the neutral state of one of the piperazine nitrogens increases the local lipophilicity of the side chain, aiding in target protein binding (e.g., in PROTAC ternary complexes) [3].
  • Liposomal Remote Loading: Amphipathic weak bases with a

    
     and a 
    
    
    
    between -2.5 and 2.0 are ideal candidates for active loading into liposomes. The un-ionized fraction of the piperazine ring allows the drug to diffuse across the lipid bilayer. Once inside the acidic core of the liposome, the piperazine becomes fully protonated, trapping the drug inside [1].

References

  • Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs National Institutes of Health (NIH) / PMC URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Journal of Chemical & Engineering Data / University of Regina URL:[Link]

  • pKa values of common substituted piperazines and their effect on PROTAC protonation states ResearchGate URL:[Link]

Metabolic Fate and Bio-transformation of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the predicted metabolic trajectory of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (referred to herein as AMPB ). As a structural hybrid between a non-canonical amino acid (ornithine analog) and a methylpiperazine pharmacophore, AMPB represents a critical class of building blocks used in peptidomimetics and kinase inhibitors to enhance solubility and bioavailability.

Understanding the metabolism of AMPB is essential for medicinal chemists and DMPK scientists, as its biotransformation dictates the stability of the parent drug payload and the potential for reactive metabolite formation. This document details the Phase I/II pathways, transporter interactions, and required validation protocols.

Structural Pharmacophore Analysis

To predict the metabolic fate, we must deconstruct AMPB into its reactive functional motifs.

Functional MotifChemical PropertyMetabolic VulnerabilityPredicted Enzymes

-Amino Acid
Zwitterionic, PolarAcetylation, Oxidative DeaminationNAT1/2, DAAO, Transaminases
Piperazine Ring Basic (

), Lipophilic
N-Oxidation, Ring OpeningFMO3, CYP2D6, CYP3A4
N-Methyl Group Electron-donatingN-Demethylation (Major) CYP450 (Isoform specific)

Key Insight: The steric bulk of the piperazine ring at the


-position likely hinders standard amino acid oxidases, shifting the primary clearance mechanism to hepatic CYP450-mediated modification of the piperazine tail.

Detailed Metabolic Pathways

Phase I: Oxidative Modifications

The dominant metabolic route for methylpiperazine-containing moieties is oxidative attack via Cytochrome P450 enzymes.

Pathway A: N-Demethylation (Primary Route)
  • Mechanism: CYP450-mediated hydroxylation of the

    
    -methyl group forms a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the desmethyl metabolite .
    
  • Enzymology: Based on structural analogs (e.g., Imatinib, Olanzapine), this is predominantly catalyzed by CYP3A4 and CYP2D6 .

  • Significance: The desmethyl variant often retains pharmacological activity but has altered solubility and distribution profiles.

Pathway B: N-Oxidation
  • Mechanism: Flavin-containing monooxygenases (FMOs), particularly FMO3 , can oxidize the tertiary amine of the piperazine ring to form a stable N-oxide .

  • Significance: N-oxides are polar and readily excreted renally but can be reduced back to the parent compound in hypoxic tissues (retro-reduction).

Pathway C: Ring Scission (Bioactivation Risk)
  • Mechanism: Oxidation of the piperazine carbon

    
     to the nitrogen can lead to ring opening (forming an ethylenediamine derivative) or the formation of a reactive iminium ion.
    
  • Toxicity Flag: Reactive iminium intermediates can covalently bind to hepatic proteins (glutathione trapping required for detection).

Phase II: Conjugation
  • N-Acetylation: The primary

    
    -amine is a substrate for N-acetyltransferases (NAT1/NAT2) . This reaction is generally a detoxification step, capping the zwitterion to facilitate excretion.
    
  • Glucuronidation: Unlikely to occur directly on the parent molecule unless Phase I hydroxylation creates a handle (e.g., piperazinone formation).

Visualization: Metabolic Map

The following diagram illustrates the branching metabolic pathways for AMPB.

AMPB_Metabolism cluster_legend Reaction Types Parent Parent: AMPB (2-Amino-4-(4-methylpiperazin-1-yl) butanoic acid) Desmethyl M1: Desmethyl-AMPB (Major Metabolite) Parent->Desmethyl CYP3A4/2D6 (N-Demethylation) NOxide M2: Piperazine N-Oxide Parent->NOxide FMO3 (N-Oxidation) Acetyl M3: N-Acetyl-AMPB Parent->Acetyl NAT1/2 (Acetylation) RingOpen M4: Ring-Opened Aldehyde/Acid Desmethyl->RingOpen Oxidative Cleavage key Blue: Phase I (Major) Yellow: Phase I (Minor) Red: Phase II

Figure 1: Predicted biotransformation map of AMPB showing primary CYP-mediated demethylation and secondary conjugation pathways.

Experimental Validation Protocols

To confirm the pathways hypothesized above, the following self-validating experimental workflow is recommended.

In Vitro Intrinsic Clearance ( ) Assay

Objective: Determine metabolic stability and identify the primary enzymes responsible for clearance.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate Conc: 1

    
    M AMPB (to ensure linear kinetics).
    
  • Cofactors: Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C in phosphate buffer (pH 7.4).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

Validation Criteria:

  • Positive Control: Verapamil or Testosterone (high clearance).

  • Negative Control: Incubate without NADPH to rule out chemical instability.

Metabolite Identification (MetID) Workflow

Objective: Structurally characterize M1, M2, and M3.

Instrument Settings (HRMS):

  • Platform: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: ESI Positive Mode (due to basic piperazine nitrogen).

  • Scan Range: m/z 50–1000.

  • Data Processing: Mass Defect Filtering (MDF) centered on the parent mass.

Diagnostic Fragment Ions:

  • Parent: Look for neutral loss of 44 Da (

    
    ) typical of amino acids.
    
  • Desmethyl (M1): Shift of -14.01 Da from parent

    
    .
    
  • N-Oxide (M2): Shift of +16.00 Da; distinctive loss of 16 Da in MS2.

Transporter Implications

Unlike lipophilic drugs that diffuse passively, AMPB is a zwitterionic amino acid derivative. Its intracellular accumulation—and thus its access to metabolic enzymes—is likely gated by solute carriers.

  • LAT1 (SLC7A5): Transports large neutral amino acids. The bulky piperazine side chain may mimic Leucine/Phenylalanine, making AMPB a potential substrate.

  • CAT1 (SLC7A1): Transports cationic amino acids (Arginine/Lysine). If the piperazine is protonated at physiological pH, this is the probable entry route.

Recommendation: Perform an uptake assay in HEK293 cells overexpressing LAT1 or CAT1 to determine permeability coefficients.

Visualization: Experimental Workflow

Workflow Start Start: AMPB Stock (10 mM in DMSO) Incubate Incubation HLM + NADPH 37°C Start->Incubate Quench Quench + ACN (Ice Cold) + Internal Std Incubate->Quench t = 0, 15, 30, 60 min Spin Centrifugation 4000g, 20 min Quench->Spin Analyze LC-HRMS Analysis (Orbitrap/Q-TOF) Spin->Analyze Data Data Output: 1. T1/2 & CLint 2. Metabolite ID Analyze->Data

Figure 2: Step-by-step workflow for determining metabolic stability and identifying metabolites.

References

  • Piperazine Metabolism

    • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.[1][2] (2015).[1] ResearchGate.

  • Non-Canonical Amino Acid Stability

    • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023).[3][4][5] MDPI.

  • CYP450 Coupling Mechanisms

    • A Cytochrome P450 Catalyzes Oxidative Coupling Formation of Insecticidal Dimeric Indole Piperazine Alkaloids.[4][6] (2024).[4][6][7] PubMed.[2]

  • General Heterocycle Metabolism

    • Mitigating Heterocycle Metabolism in Drug Discovery. (2012).[8] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The target molecule, 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (henceforth referred to as L-Ampba ), is a non-canonical amino acid featuring a cationic side chain. Structurally, it resembles lysine or ornithine but incorporates a tertiary amine within a piperazine ring. This moiety is frequently employed in medicinal chemistry to enhance aqueous solubility, tune pKa, and facilitate specific receptor interactions (e.g., in kinase inhibitors or GPCR ligands).

Synthetic Strategy: The Homoserine Platform

While reductive amination of aspartic aldehyde derivatives is a theoretical route, it often suffers from over-alkylation and racemization. The most robust, scalable, and stereochemically preserved route utilizes L-Homoserine as the chiral scaffold.

Rationale for Selected Route:

  • Chirality Preservation: Starting from N-Boc-L-Homoserine ensures the

    
    -carbon stereocenter is established (
    
    
    
    ee) and protected from racemization conditions.
  • Regioselectivity: The

    
    -hydroxyl group of homoserine provides a specific handle for activation (Mesylation) and Nucleophilic Substitution (
    
    
    
    ) without interfering with the
    
    
    -amine.
  • Scalability: Reagents (MsCl, 1-methylpiperazine) are inexpensive and reactions proceed in standard organic solvents.

Reaction Scheme

The synthesis proceeds via a 4-step sequence: Protection


 Activation 

Displacement

Deprotection.

Synthesis_Protocol Start N-Boc-L-Homoserine (Starting Material) Step1 Step 1: Methyl Ester Formation (MeI, K2CO3, DMF) Start->Step1 Inter1 Intermediate 1: N-Boc-L-Homoserine Methyl Ester Step1->Inter1 Step2 Step 2: Activation (Mesylation) (MsCl, Et3N, DCM, 0°C) Inter1->Step2 Inter2 Intermediate 2: O-Mesyl-N-Boc-L-Homoserine Methyl Ester Step2->Inter2 Step3 Step 3: Nucleophilic Substitution (1-Methylpiperazine, NaI, DMF, 60°C) Inter2->Step3 SN2 Displacement Inter3 Intermediate 3: Protected L-Ampba Step3->Inter3 Step4 Step 4: Global Deprotection (1. LiOH, THF/H2O; 2. HCl/Dioxane) Inter3->Step4 Final Target Product: L-Ampba (HCl Salt) Step4->Final

Figure 1: Step-wise synthetic workflow for L-Ampba from N-Boc-L-Homoserine.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][4][5][6][7]
  • Starting Material: N-Boc-L-Homoserine (CAS: 41088-86-2) or L-Homoserine Lactone HCl (requires initial Boc protection/ring opening).

  • Key Reagents: Methanesulfonyl chloride (MsCl), 1-Methylpiperazine, N,N-Diisopropylethylamine (DIPEA), Lithium Hydroxide (LiOH).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

Step 1: Methyl Ester Protection

Objective: Protect the carboxylic acid to prevent side reactions during mesylation and displacement.

  • Dissolve N-Boc-L-Homoserine (10.0 g, 45.6 mmol) in anhydrous DMF (100 mL).

  • Add Potassium Carbonate (

    
    , 9.5 g, 68.4 mmol) followed by Methyl Iodide  (MeI, 3.1 mL, 50.0 mmol) dropwise at 0°C.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Dilute with EtOAc (300 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect ~90-95% of N-Boc-L-Homoserine Methyl Ester as a colorless oil.[1]

Step 2: Mesylation of -Hydroxyl Group

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate.

  • Dissolve the ester from Step 1 (10.0 g, 42.8 mmol) in anhydrous DCM (150 mL).

  • Add Triethylamine (

    
    , 9.0 mL, 64.2 mmol) and cool to 0°C.
    
  • Add Methanesulfonyl Chloride (MsCl, 4.0 mL, 51.4 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 30 minutes.

  • Workup: Wash with cold 1N HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Critical Control Point: Do not heat during concentration. Mesylates can be thermally unstable.

  • Product: O-Mesyl-N-Boc-L-Homoserine Methyl Ester . Use immediately in Step 3.

Step 3: Nucleophilic Displacement with 1-Methylpiperazine

Objective: Install the piperazine side chain via


 reaction.
  • Dissolve the crude mesylate (approx. 42 mmol) in anhydrous DMF or Acetonitrile (120 mL).

  • Add Sodium Iodide (NaI, 0.6 g, 4.0 mmol) as a catalyst (Finkelstein condition to generate transient, more reactive iodide).

  • Add 1-Methylpiperazine (10.0 mL, 90 mmol). Note: Excess amine acts as both nucleophile and proton scavenger.

  • Heat the reaction to 60°C for 12–16 hours under Nitrogen.

  • Monitoring: Check by LC-MS for the disappearance of the mesylate peak and appearance of the product mass (

    
    ).
    
  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with saturated

    
    . The product is basic; ensure it remains in the organic phase (pH > 9) or perform an acid extraction/base neutralization sequence to purify.
    
  • Purification: Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) may be required if impurities are present.

Step 4: Global Deprotection (Hydrolysis & Acidolysis)

Objective: Remove Methyl ester and Boc groups to yield the free amino acid salt.

  • Ester Hydrolysis: Dissolve the intermediate in THF:Water (1:1) (100 mL). Add LiOH·H2O (3.5 g, 84 mmol). Stir at RT for 4 hours.

  • Neutralize to pH 7 with 1N HCl and evaporate THF.

  • Boc Removal: Redissolve the residue (or suspend) in 4M HCl in Dioxane (50 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate the mixture to dryness. The product will likely be a hygroscopic solid (Tri-HCl salt).

Purification & Analysis

Because the final product is a zwitterionic/polycationic amino acid, standard silica chromatography is ineffective.

MethodProtocol DetailsSuitability
Ion Exchange Dowex 50WX8 (H+ form) . Load aqueous solution.[2][1][3] Wash with water (removes salts). Elute with 2M

. Lyophilize.
Best for Scale-up
Prep-HPLC C18 Column. Mobile Phase: Water (0.1% TFA) / Acetonitrile. Gradient: 0-20% B (highly polar).Best for Purity
Recrystallization Dissolve in min. hot MeOH, add

or Acetone until turbid. Cool to 4°C.
Variable Success
Analytical Specifications (Expected)
  • Appearance: White to off-white hygroscopic solid.

  • 1H NMR (

    
    ): 
    
    
    
    4.05 (t, 1H,
    
    
    -CH), 3.4-3.6 (broad m, piperazine ring), 2.9 (s, 3H, N-Me), 2.1-2.3 (m, 2H,
    
    
    -CH2), 3.2 (m, 2H,
    
    
    -CH2).
  • Mass Spec (ESI): Calculated for

    
    : 201.27. Found 
    
    
    
    .

Troubleshooting & Critical Parameters

Diagram: Impurity Control Logic

Troubleshooting Racemization Issue: Loss of Chirality Cause: High pH / High Temp Fix: Keep Step 3 < 65°C Elimination Issue: Vinyl Glycine Formation Cause: E2 elimination of Mesylate Fix: Avoid strong hindered bases Incomplete Issue: Low Yield in Step 3 Cause: Steric hindrance Fix: Add NaI catalyst

Figure 2: Common synthetic pitfalls and mitigation strategies.

  • Elimination vs. Substitution: The mesylate intermediate can undergo E2 elimination to form the alkene (vinyl glycine derivative) if the base is too bulky or temperature is too high. 1-Methylpiperazine is nucleophilic enough to favor substitution, but avoid adding stronger bases like DBU or t-BuOK.

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C. For biological assays, prepare fresh stock solutions.

References

  • Smith, N. D., et al. "Synthesis of gamma-substituted alpha-amino acids via the ring opening of N-Boc-L-homoserine lactone." Organic & Biomolecular Chemistry, 2006.
  • Mesylate Displacement in Amino Acid Synthesis

    • Dinsmore, C. J., et al. "Synthesis of functionalized piperazines." Tetrahedron, 2002.[4] Link

  • General Protection Group Strategies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.
  • Analogous Synthesis (Azidohomoalanine)

    • Link, A. J., et al. "Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor."[5] Nature Protocols, 2007. Link

    • Relevance: Validates the Step 1-2-3 sequence (Homoserine Iodide/Mesyl

Sources

Application Note: Optimal Reaction Conditions for the Synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-natural,


-substituted 

-amino acids into peptidomimetics is a cornerstone of modern drug design. Specifically, the integration of a 1-methylpiperazine moiety yields 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid . This modification significantly enhances aqueous solubility, modulates the isoelectric point, and provides a rigid, basic handle that resists metabolic N-dealkylation[1].

Synthesizing this molecule requires precise control over the


-carbon to prevent unwanted intramolecular cyclization. Unprotected or carboxyl-activated homoserine derivatives are highly prone to forming homoserine lactones[2]. To circumvent this, our protocol utilizes a fully protected linear precursor: N-Boc-L-homoserine tert-butyl ester .

Causality of the Synthetic Strategy:

  • Leaving Group Selection (Tosylation): Direct conversion of the

    
    -hydroxyl group to an O-tosylate provides an excellent leaving group under mild conditions, avoiding the harsh acidic environments required for direct halogenation that could prematurely cleave the Boc or tert-butyl groups[3].
    
  • Finkelstein-Catalyzed Amination: The nucleophilic displacement of the tosylate by 1-methylpiperazine is sterically demanding. By introducing catalytic Potassium Iodide (KI), we transiently generate a

    
    -iodo intermediate in situ. Iodide is a superior leaving group, which drastically accelerates the alkylation of the secondary amine[4],[3].
    
  • Global Deprotection: A single-step treatment with Trifluoroacetic acid (TFA) efficiently removes both the Boc and tert-butyl ester protecting groups, yielding the target zwitterionic amino acid.

Synthetic Workflow Visualization

G SM N-Boc-L-homoserine tert-butyl ester Step1 Step 1: O-Tosylation Reagents: TsCl, Et₃N, DMAP Temp: 0 °C to RT SM->Step1 Int1 N-Boc-O-tosyl-L-homoserine tert-butyl ester Step1->Int1 Step2 Step 2: Nucleophilic Amination Reagents: 1-Methylpiperazine, KI, K₂CO₃ Temp: 70 °C Int1->Step2 Int2 tert-Butyl 2-((tert-butoxycarbonyl)amino) -4-(4-methylpiperazin-1-yl)butanoate Step2->Int2 Step3 Step 3: Global Deprotection Reagents: TFA, DCM Temp: RT Int2->Step3 Product 2-Amino-4-(4-methylpiperazin-1-yl) butanoic acid Step3->Product

Three-step synthetic workflow for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-O-tosyl-L-homoserine tert-butyl ester

Objective: Activate the


-hydroxyl group for subsequent nucleophilic attack.
  • Setup: Dissolve N-Boc-L-homoserine tert-butyl ester (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et

    
    N, 15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 1.0 mmol). Cool the reaction flask to 0 °C in an ice bath.
    
  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl, 12.0 mmol) portion-wise over 15 minutes to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Self-Validating Check: Perform TLC (Hexane/EtOAc 7:3). The product will appear as a new, strongly UV-active spot (due to the tosyl aromatic ring) with a higher

    
     (~0.6) than the non-UV active starting material.
    
Step 2: Finkelstein-Assisted Nucleophilic Amination

Objective: Alkylate 1-methylpiperazine using the activated homoserine derivative[5].

  • Setup: Dissolve the crude N-Boc-O-tosyl-L-homoserine tert-butyl ester (approx. 9.5 mmol) in anhydrous Acetonitrile (MeCN, 40 mL).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 20.0 mmol), Potassium Iodide (KI, 2.0 mmol), and 1-Methylpiperazine (19.0 mmol)[4].
  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. Crucial Causality: MeCN is chosen over DMF because it suppresses the base-catalyzed elimination of the tosylate, while KI accelerates the substitution via a transient

    
    -iodo species[3].
    
  • Workup: Cool to RT, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in EtOAc (50 mL) and wash with water (2 × 20 mL) to remove excess 1-methylpiperazine. Dry and concentrate to yield tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(4-methylpiperazin-1-yl)butanoate.

  • Self-Validating Check: LC-MS analysis must show the disappearance of the tosylate mass and the appearance of the desired product mass

    
    . Ninhydrin staining on TLC will show a distinct color change due to the introduction of the basic piperazine nitrogens.
    
Step 3: Global Deprotection and Zwitterion Isolation

Objective: Cleave the Boc and tert-butyl ester groups to yield the free amino acid.

  • Cleavage: Dissolve the intermediate (approx. 8.0 mmol) in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (20 mL total volume). Stir at RT for 2 hours.

  • Evaporation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Purification: Dissolve the crude TFA salt in minimal water and load it onto a Dowex 50WX8 strongly acidic cation exchange column (H

    
     form). Wash thoroughly with deionized water until the eluent is neutral. Elute the target zwitterion using 1M aqueous NH
    
    
    
    OH.
  • Lyophilization: Pool the ninhydrin-positive fractions and lyophilize to obtain 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid as a white, fluffy powder.

  • Self-Validating Check:

    
    H NMR in D
    
    
    
    O will confirm the complete disappearance of the massive tert-butyl and Boc singlets at ~1.40–1.45 ppm.

Quantitative Data & Reaction Optimization

The amination step (Step 2) is the most critical bottleneck. Table 1 summarizes the optimization data, demonstrating why the specific combination of MeCN, K


CO

, and KI is required.

Table 1: Optimization of the Nucleophilic Amination Step

EntrySolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DMFDIPEANone801645High temperature in DMF promoted intramolecular lactonization[2].
2MeCNK₂CO₃None702462Sluggish reaction; incomplete conversion of the tosylate.
3 MeCN K₂CO₃ KI (0.2 eq) 70 12 84 Optimal Finkelstein catalysis; clean conversion[3].
4THFEt₃NKI (0.2 eq)652455Poor solubility of the inorganic base led to erratic kinetics.

Troubleshooting & E-E-A-T Principles

Issue: High levels of N-Boc-homoserine lactone byproduct.

  • Diagnostic: LC-MS shows a significant peak at

    
     during Step 2.
    
  • Causality: If the

    
    -tosylate is heated in the presence of base before the nucleophile is fully dispersed, the carboxylate oxygen (if the ester is partially hydrolyzed) or the Boc carbonyl oxygen will attack the 
    
    
    
    -carbon intramolecularly[2].
  • Corrective Action: Always ensure that 1-methylpiperazine is added in excess (at least 2.0 equivalents) and thoroughly mixed at room temperature before applying heat. The high local concentration of the nucleophile kinetically outcompetes the intramolecular cyclization.

Issue: Product streaking during intermediate TLC analysis.

  • Diagnostic: The product of Step 2 streaks heavily on standard silica gel plates.

  • Causality: The secondary/tertiary amines of the piperazine ring interact strongly with the acidic silanol groups on the silica stationary phase[1].

  • Corrective Action: Add 1–2% Triethylamine (Et

    
    N) to the TLC developing solvent (e.g., DCM/MeOH/Et
    
    
    
    N 90:9:1) to neutralize the silica and obtain tight, readable spots.

References

  • Qu, W., et al. "Preparation and Characterization of L-[5-11C]-Glutamine for Metabolic Imaging of Tumors." Journal of Nuclear Medicine, 2012. URL:[Link]

  • S. G. Pessi, et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" European Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Nemeckova, D., et al. "1-Alkyl-1-methylpiperazine-1,4-diium Salts." Journal of Molecular Structure, 2015. URL:[Link]

  • W. P. J. M. Van Der Hulst, et al. "Preparation of Methionine or Selenomethionine from Homoserine via a Lactone Intermediate." US Patent 20130006014A1, 2013.

Sources

Technical Guide: Incorporating 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid (Ampb) into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (referred to herein as Ampb ) is a non-canonical, cationic amino acid increasingly utilized in drug development to modulate the physicochemical properties of peptide therapeutics. Structurally, it resembles a lysine or ornithine analog where the side-chain terminus is capped with a 4-methylpiperazine ring.

Key Functional Benefits:

  • Solubility Enhancement: The tertiary amine within the piperazine ring (pKa ~8–9) remains protonated at physiological pH, drastically improving aqueous solubility of hydrophobic sequences without the chaotropic denaturation often associated with Arginine-rich tags.

  • Isoelectric Point (pI) Modulation: Useful for shifting the pI of acidic peptides to improve pharmacokinetic profiles.

  • "Guanidine-Free" Cationic Character: Unlike Arginine, Ampb lacks the guanidinium group, reducing the risk of side reactions (e.g., deguanidination) and simplifying metabolic stability profiles.

Technical Challenge: The incorporation of Ampb presents specific challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to the internal basicity of the side chain and the steric bulk of the piperazine ring. This guide outlines optimized protocols to mitigate racemization and ensure quantitative coupling.

Chemical Properties & Pre-Synthesis Considerations[1][2][3][4][5][6]

Before initiating synthesis, the operator must account for the specific form of the building block.

PropertySpecificationImplication for SPPS
Building Block Fmoc-Ampb-OH · HClSupplied as a hydrochloride salt to mask the basic side chain.
Side Chain 4-methylpiperazine (Tertiary Amine)No orthogonal protection required. However, it acts as an internal base if free.
Steric Bulk High (Piperazine Ring)Slower coupling kinetics compared to Ala/Gly; requires efficient activation.
Hygroscopicity HighMust be stored desiccated; weigh quickly to prevent water uptake affecting stoichiometry.
Critical Handling Note: The "Internal Base" Effect

The tertiary amine in the side chain can act as an intramolecular base. If the HCl counterion is neutralized (e.g., by excess DIEA during HATU activation), the free side chain can abstract the


-proton of the activated amino acid, leading to rapid racemization  (conversion of L- to D-isomer).

Strategic Recommendation: Prioritize Carbodiimide/Oxyme activation (DIC/Oxyma) over Onium salt activation (HATU/HBTU) to maintain a slightly acidic/neutral coupling environment, minimizing racemization risks.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Standardize the resin environment to ensure uniform diffusion.

  • Resin Selection: Use Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).[1] Avoid Wang resin if possible, as the harsh acidic cleavage required can sometimes trap the cationic species if scavengers are insufficient.

  • Swelling:

    • Weigh resin into the reaction vessel.[1][2]

    • Add DMF (10 mL/g resin).

    • Agitate for 30 minutes (critical for sterically bulky couplings later).

    • Drain.[3]

Protocol B: Coupling of Fmoc-Ampb-OH (The "Base-Free" Method)

This protocol uses DIC/Oxyma to avoid excess exogenous base, protecting the chiral integrity of the Ampb residue.

Reagents:

  • AA: Fmoc-Ampb-OH · HCl (3.0 equivalents relative to resin loading)

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (anhydrous preferred)

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-Ampb-OH · HCl and Oxyma Pure in minimal DMF.

    • Note: If the solution is cloudy, sonicate briefly. The HCl salt helps solubility.

  • Activation: Add DIC to the amino acid/Oxyma mixture.

    • Pre-activation: Allow to react for 2–3 minutes . The color may turn yellow/orange (active ester formation).

  • Coupling: Transfer the activated solution immediately to the resin.[3]

  • Agitation: Shake/vortex at room temperature for 60–90 minutes .

    • Optimization: For difficult sequences (high aggregation), heat to 50°C (microwave or conventional).

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass: Resin beads are colorless.

    • Fail: Resin beads are blue. Do not proceed. Perform a second coupling (Re-couple) using fresh reagents.

Protocol C: Fmoc Deprotection

Standard conditions apply, but flow washing is critical to remove the cationic piperazine-fulvene adducts.

  • Reagent: 20% Piperidine in DMF (v/v) + 0.1 M Oxyma (optional, to suppress aspartimide formation in adjacent residues).

  • Cycle:

    • Treat resin: 3 minutes (drain).

    • Treat resin: 12 minutes (drain).

  • Wash: DMF (5 x 1 min). Crucial: Ensure flow rate is high to wash away the positively charged adducts that might stick to the resin matrix.

Protocol D: Cleavage & Isolation

The basic side chain will be protonated during cleavage.

  • Cocktail Preparation:

    • TFA: 92.5%

    • TIS (Triisopropylsilane): 2.5%[3]

    • Water: 2.5%[3]

    • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Met/Cys present; otherwise use water).

  • Reaction: Agitate resin in cocktail for 2.5 – 3 hours .

  • Precipitation:

    • Filter resin and collect filtrate.[3][4]

    • Concentrate filtrate under Nitrogen flow (do not rotary evaporate to dryness).

    • Add cold Diethyl Ether (10x volume) to precipitate the peptide.

    • Centrifuge (4000 rpm, 5 min, 4°C).

  • Lyophilization: Dissolve pellet in 0.1% TFA/Water and lyophilize.

Visualization of Workflows

Diagram 1: Optimized Coupling Decision Tree

This logic flow ensures the operator selects the correct chemistry based on the specific risk of the Ampb residue.

CouplingLogic Start Start: Coupling Fmoc-Ampb-OH CheckSalt Is AA form HCl Salt? Start->CheckSalt DIC_Oxyma Select DIC / Oxyma (Base-Free Activation) CheckSalt->DIC_Oxyma Yes (Preferred) CheckSteric Is Sequence Highly Aggregated/Difficult? CheckSalt->CheckSteric No (Free Base) ReasonA Maintains acidic micro-environment Prevents racemization DIC_Oxyma->ReasonA CouplingStep Execute Coupling (60 min @ RT) DIC_Oxyma->CouplingStep CheckSteric->DIC_Oxyma No HATU_LowBase Select HATU / DIEA (Strict 1.9 eq Base) CheckSteric->HATU_LowBase Yes ReasonB Risk: Excess base causes side-chain assisted racemization HATU_LowBase->ReasonB HATU_LowBase->CouplingStep QC Kaiser Test CouplingStep->QC Success Proceed to Deprotection QC->Success Negative (Colorless) Recouple Double Couple (Switch to HATU) QC->Recouple Positive (Blue) Recouple->CouplingStep

Caption: Decision tree for selecting coupling reagents. Green path indicates the recommended "Safe" protocol using carbodiimide chemistry to mitigate internal base effects.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Double Peaks in HPLC Racemization (D/L mix)The side chain acted as a base during activation. Switch to Protocol B (DIC/Oxyma) and ensure no tertiary amine base (DIEA/NMM) is added during activation.
Low Yield / Deletion Steric HindranceThe piperazine ring is bulky. Increase coupling time to 2 hours or use double coupling . Increase temperature to 50°C.
Incomplete Solubility Hydrophobic AggregationAmpb is soluble, but the protected Fmoc-Ampb might aggregate. Use NMP or DMSO/DMF (1:9) as the coupling solvent.
Broad Peak (Purification) Cationic InteractionThe basic side chain interacts with silanols on the C18 column. Add 0.1% TFA or 0.1% Formic Acid to the mobile phase to ensure full protonation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Taechalertpaisarn, J., et al. (2019). A new amino acid for improving permeability and solubility in macrocyclic peptides. Nature Communications.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents.

Sources

Solvent selection for dissolving 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical rationale and practical protocols for dissolving 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid . This non-proteinogenic amino acid features a complex zwitterionic profile due to its alpha-amino acid backbone and a basic N-methylpiperazine side chain.[1]

Successful dissolution requires manipulating the ionization state of its three basic nitrogen centers and one acidic carboxyl group.[1][2] While highly soluble in aqueous acid, its behavior at neutral pH can be unpredictable due to zwitterionic lattice stabilization.[1][2] This note provides validated workflows for preparing stock solutions for biological assays (aqueous) and chemical synthesis (organic).

Physicochemical Analysis & Solubility Logic

To select the correct solvent, we must first map the ionization states of the molecule.[2]

  • Compound Structure:

    • Backbone:

      
      -Amino acid (zwitterionic core).[1][2]
      
    • Side Chain:

      
      -(4-methylpiperazin-1-yl) moiety.[1]
      
  • Ionization Profile (Estimated pKa values):

    • 
      -Carboxyl (
      
      
      
      ):
      ~2.1 (Acidic)[1][2]
    • Piperazine

      
       (proximal):  ~5.5 – 6.5 (Moderately Basic)[2]
      
    • Piperazine

      
       (distal methyl):  ~8.5 – 9.0 (Basic)[2]
      
    • 
      -Amine (
      
      
      
      ):
      ~9.2 – 9.6 (Basic)[1][2]

Implication: At physiological pH (7.4), the molecule exists predominantly as a dication or trication (Carboxylate


, 

-Amine

, Piperazine

).[1][2] This high charge density makes it highly water-soluble but insoluble in non-polar organic solvents (Hexane, DCM, Ether).[1][2]
Solubility Decision Matrix
Solvent ClassSolubility PotentialMechanism / Notes
Water (pH < 5) Excellent Full protonation of amines breaks crystal lattice.[1]
Water (pH 7.4) Good Soluble due to net positive charge, but may aggregate at high conc.[1][2]
Water (pH ~10) Poor (Risk Zone) Near Isoelectric Point (pI).[1][2] Solubility minimum.
DMSO High Best organic solvent.[1] Disrupts H-bonding networks.[1]
Ethanol/Methanol Low to Moderate Only effective if the compound is an HCl salt.[1]
DCM / Hexane Negligible Polarity mismatch is too great.[1]

Visualization: Solubility & Ionization Workflow

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolubilityLogic Start Start: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid FormCheck Check Form: Free Base or HCl Salt? Start->FormCheck Salt HCl Salt Form FormCheck->Salt Salt FreeBase Free Base Form FormCheck->FreeBase Free Base WaterSalt Dissolves in Water/PBS (Acidic pH naturally) Salt->WaterSalt Direct Dissolution AppCheck Intended Application? FreeBase->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSyn Chemical Synthesis (Derivatization) AppCheck->ChemSyn AqueousAcid Protocol A: Aqueous Acid Dissolution (0.1 M HCl) BioAssay->AqueousAcid Preferred DMSOStock Protocol B: DMSO Stock Solution (Universal) BioAssay->DMSOStock Alternative (<1% v/v) ChemSyn->DMSOStock Preferred

Figure 1: Decision tree for solvent selection based on compound form and downstream application.[1][2]

Detailed Protocols

Protocol A: Preparation of Aqueous Stock (For Bioassays)

Best for: Cell culture treatments, enzymatic assays, and animal studies.[2]

Rationale: The free base may dissolve slowly in neutral water.[1][2] Acidification ensures rapid protonation of the piperazine and alpha-amines, driving solubility.[1]

  • Calculate: Determine the mass required for a 100 mM stock solution.

    • MW (Free Base) ≈ 201.27 g/mol (Verify specific batch MW).[1][2]

  • Weigh: Weigh the target amount into a sterile microcentrifuge tube.

  • Acidify: Add 0.1 M HCl (or 1.0 M Acetic Acid) to 90% of the final volume.

    • Note: The solution should turn clear immediately. If cloudy, vortex for 30 seconds.[1][2]

  • Neutralize (Optional but Risky): If the assay is sensitive to acid, dilute this stock into the assay buffer (e.g., PBS).[2] The high buffering capacity of PBS will neutralize the small amount of acid carried over.[2]

    • Warning: Do not neutralize the stock solution to pH 10, as the compound may precipitate at its isoelectric point.[2]

  • Sterilize: Pass through a 0.22 µm PVDF or PES syringe filter .[1][2] Do not use Nylon (binds proteins/peptides).[1][2]

  • Storage: Aliquot and store at -20°C. Stable for 3 months.

Protocol B: Preparation of DMSO Stock (Universal)

Best for: High-throughput screening (HTS), long-term storage, and organic synthesis.[1][2]

Rationale: DMSO (Dimethyl sulfoxide) is a dipolar aprotic solvent that effectively solvates the zwitterionic lattice without requiring pH adjustment.[1][2]

  • Solvent Grade: Use anhydrous, sterile-filtered DMSO (Grade: Cell Culture or HPLC).[1][2]

    • Critical: Hygroscopic DMSO (containing water) can reduce solubility and cause degradation.[1][2]

  • Dissolution: Add DMSO to the weighed powder to achieve a 50 mM - 100 mM concentration.

  • Agitation: Vortex vigorously. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection for "schlieren" lines (swirls) indicating incomplete mixing.[1][2]

  • Storage: Store at -20°C or -80°C in amber vials (light sensitive).

    • Freeze/Thaw: Limit to <5 cycles. DMSO absorbs water from air each time it is opened.[1][2]

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Precipitate forms upon dilution into PBS "Salting out" or pH shock near pI.Lower the stock concentration or dilute into a buffer with lower ionic strength first.[1][2]
Solution turns yellow over time Oxidation of the piperazine nitrogen.[1]Discard. Always store under inert gas (

or Ar) if possible.[1][2]
Gelling in water High concentration near isoelectric point.[1][2]Add dilute HCl (to pH 3) or NaOH (to pH 12) to break the gel.[2]

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines solubility-pH profiles for zwitterions).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1][2] [Link]1]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006).[1][2] Solubility: it's not just for physical chemists.[1][2] Drug Discovery Today, 11(21-22), 1012-1018.[1] [Link]1]

  • PubChem Compound Summary. (n.d.). Piperazine and Amino Acid Derivatives. National Center for Biotechnology Information.[1][2] Retrieved from [Link] (General structural reference for piperazine pKa values).[1][2]

Sources

Application Note: Preparation of Stock Solutions for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation, handling, and storage of stock solutions for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid . This non-proteinogenic amino acid derivative features a basic piperazine moiety, imparting unique zwitterionic and polybasic properties that require specific handling to ensure stability and experimental reproducibility.

Introduction & Chemical Profile[1][2][3][4]

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a structural analog of ornithine/lysine where the side-chain terminus is modified with a 4-methylpiperazine ring. This compound is frequently utilized in medicinal chemistry as a linker, a polar building block to improve drug solubility, or a specific chemical probe.

Its chemical behavior is defined by four ionizable groups : the carboxylic acid, the


-amine, and the two nitrogen atoms within the piperazine ring. Consequently, its solubility and stability are highly pH-dependent.
Physicochemical Data (Calculated)
PropertyValueNotes
Formula

Free base
Molecular Weight 201.27 g/mol Note: Check CoA for Salt Forms (e.g.,

)
Predicted pKa values

(COOH),

(Pip-N),

(

-NH

),

(Pip-N)
Polybasic nature
Physical State White to off-white solidOften hygroscopic (especially if salt)
Solubility Profile High in Water (pH < 7); Moderate in DMSO; Low in non-polar organicsZwitterionic character dominates at neutral pH

Materials & Equipment

Reagents
  • Target Compound: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (Purity >95%).

  • Solvents:

    • Water (Milli-Q / HPLC Grade, 18.2 MΩ).

    • DMSO (Dimethyl Sulfoxide), Anhydrous,

      
      99.9% (Cell culture grade).
      
    • 1.0 M Hydrochloric Acid (HCl) and 1.0 M Sodium Hydroxide (NaOH) for pH adjustment.

  • Buffer Systems: PBS (Phosphate Buffered Saline) or HEPES (for biological assays).

Equipment
  • Analytical Balance (Readability 0.01 mg).

  • Vortex Mixer.

  • Ultrasonic Bath (Temperature controlled).[1]

  • pH Meter (Micro-electrode recommended).

  • 0.22

    
    m Syringe Filters (PES or PVDF).
    

Protocol 1: Solubility Assessment & Solvent Selection

Before preparing a high-concentration master stock, determine the optimal solvent based on your downstream application.

Decision Logic (DOT Diagram)

SolventSelection Start Start: Define Application CellBased Cell-Based Assay? Start->CellBased InVivo In Vivo / Animal Study? Start->InVivo ChemSynth Chemical Synthesis? Start->ChemSynth DMSO_Path Use DMSO Stock (Max 50-100 mM) CellBased->DMSO_Path Preferred (Keep final DMSO <0.1%) Water_Path Use Aqueous Buffer/Saline (Adjust pH to <6 or >8) InVivo->Water_Path Preferred (Avoid organic toxicity) Organic_Path Use DMF or MeOH (If compatible) ChemSynth->Organic_Path CheckSol Validation: Visual Check DMSO_Path->CheckSol If ppt forms, add 1 eq. HCl CheckpH Validation: pH Check Water_Path->CheckpH Zwitterion may ppt at pH 6-7

Figure 1: Decision matrix for solvent selection based on experimental end-use.

Protocol 2: Preparation of Master Stock Solution (100 mM)

Objective: Prepare 10 mL of a 100 mM stock solution. Pre-requisite: Check the Certificate of Analysis (CoA) for the exact Molecular Weight (MW), including any counter-ions (e.g., HCl, TFA) or hydration water.

Calculation

[1][2]

Example: If using the free base (MW = 201.27 g/mol ):



Step-by-Step Procedure
  • Weighing:

    • Equilibrate the vial to room temperature to prevent condensation (compound may be hygroscopic).

    • Weigh 201.3 mg (adjusted for your specific batch MW) into a sterile 15 mL polypropylene tube or amber glass vial.

    • Critical: Do not use polystyrene tubes if using DMSO.

  • Solvent Addition (DMSO Method):

    • Add 80% of the final volume (8 mL) of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: If the solution is cloudy, sonicate at 30-40°C for 5-10 minutes.

    • Troubleshooting: If undissolved particles remain (common for zwitterions in pure DMSO), add 1.0 equivalent of HCl (e.g., from a high-conc aqueous stock) to protonate the amines and break the crystal lattice.

  • Volume Adjustment:

    • Once fully dissolved, top up to exactly 10 mL with DMSO.

    • Invert 5-10 times to mix.

  • Aqueous Method (Alternative):

    • If preparing in water, the pH will likely be alkaline (due to piperazine) or acidic (if HCl salt).

    • Measure pH. If pH is near the isoelectric point (~6-7) and precipitation occurs, adjust pH to <4 (using HCl) or >9 (using NaOH) to ensure full solubility.

  • Sterilization (Optional but Recommended):

    • Pass the solution through a 0.22

      
      m PVDF or PES syringe filter .
      
    • Note: Do not use Nylon filters with acidic proteinaceous solutions if avoidable, though generally safe for small molecules.

Protocol 3: Storage and Stability

The piperazine ring is susceptible to oxidation over time, and the


-amine can react with atmospheric 

(carbamate formation) if left exposed.
Storage ConditionFormStability Estimate
-80°C DMSO Stock (100 mM)> 12 Months
-20°C DMSO Stock (100 mM)6 Months
+4°C Aqueous Working Soln.< 1 Week (Hydrolysis/Microbial risk)
Room Temp Solid PowderSee CoA (Usually >2 years if desiccated)

Best Practice: Aliquot the master stock into small volumes (e.g., 50


L or 100 

L) in amber vials to avoid repeated freeze-thaw cycles. Limit freeze-thaw cycles to a maximum of 3.

Quality Control & Validation

Every stock solution must be self-validating.

  • Visual Inspection: The solution must be completely clear and colorless. Any turbidity indicates precipitation or degradation.

  • Concentration Verification (UV-Vis):

    • Piperazines typically lack strong chromophores above 250 nm.

    • Method: Use a nanodrop at 205-210 nm (peptide bond/amine absorption), but be aware of solvent cutoffs (DMSO absorbs strongly here).

    • Better Method: HPLC-CAD (Charged Aerosol Detector) or LC-MS is required for accurate quantitation if the weighing step was uncertain.

Experimental Workflow Diagram

StockPrepWorkflow Weigh Weigh Compound (Correct for Salt/Hydration) Solvent Add Solvent (80% of Final Vol) Weigh->Solvent Dissolve Dissolve (Vortex/Sonicate) Solvent->Dissolve Check Visual Check Clear? Dissolve->Check Adjust Adjust pH / Add Acid (If cloudy) Check->Adjust No TopUp Top Up Volume (100%) Check->TopUp Yes Adjust->Dissolve Aliquot Filter & Aliquot Store -20°C TopUp->Aliquot

Figure 2: Step-by-step workflow for the preparation of the master stock solution.

References

  • PubChem. 2-Amino-4-(methylamino)butanoic acid (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

  • Balakin, K. V., et al. (2006).[4] "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis and Properties of Piperazines. Available at: [Link]

Sources

Procedures for using 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid (Ampba)

Part 1: Executive Summary & Compound Profile

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (referred to herein as Ampba ) is a non-proteinogenic amino acid intermediate used primarily to introduce basic solubilizing groups into peptide scaffolds and small-molecule kinase inhibitors. Structurally, it is an analogue of ornithine or homoserine where the side-chain terminus is modified with a 4-methylpiperazine moiety.

This guide details the handling, synthesis integration, and quality control protocols for Ampba. It addresses the specific challenges posed by its zwitterionic nature and the catalytic activity of the tertiary amine side chain during peptide coupling.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecificationTechnical Note
CAS Number 58077-68-2 (Generic parent)Often supplied as HCl salt.
Formula C

H

N

O

MW: 201.27 g/mol (Free base).
Solubility Water (>50 mg/mL), DMSOInsoluble in Et

O, Hexane.
pKa Values

-COOH: ~2.1

-NH

: ~9.2 Piperazine-N: ~8.5
Side chain is protonated at physiological pH.
Hygroscopicity High (HCl salt form)Store in desiccator at -20°C.

Part 2: Synthetic Utility & Protection Strategies

Ampba is most commonly utilized in Solid-Phase Peptide Synthesis (SPPS) or solution-phase fragment coupling. Its integration requires careful selection of protecting groups to prevent side reactions involving the basic piperazine nitrogen.

Protection Strategy
  • Alpha-Amine: Standard Fmoc (Fluorenylmethyloxycarbonyl) protection is recommended for SPPS. Boc (tert-Butyloxycarbonyl) is preferred for solution-phase synthesis where acid deprotection is the final step.

  • Side Chain (Piperazine): The N4-methyl nitrogen is tertiary and does not require orthogonal protection. However, it will act as an internal base.

    • Risk:[1][2] The basic side chain can catalyze racemization of the

      
      -carbon during activation.
      
    • Mitigation: Use Oxyma Pure or HOBt as additives to suppress racemization. Avoid high concentrations of tertiary amine bases (DIPEA) during coupling; the side chain itself can scavenge protons.

Workflow Visualization

Ampba_Workflow cluster_QC Quality Control Points Raw Raw Ampba (HCl Salt) Protect Fmoc-Protection (Fmoc-OSu, NaHCO3) Raw->Protect pH 8.5, H2O/Dioxane Activate Activation (HATU/HOAt) Protect->Activate DMF, 0°C Couple Coupling (Resin/Scaffold) Activate->Couple 1h, RT Deprotect Deprotection (20% Piperidine) Couple->Deprotect SPPS Cycle

Caption: Workflow for integrating Ampba into peptide synthesis, highlighting the critical protection and activation steps.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Fmoc-Ampba-OH for SPPS

Rationale: The raw intermediate is usually available as the unprotected acid or ester. For peptide synthesis, the Fmoc-derivative is required.

Reagents:

  • 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (HCl salt)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO

    
    )
    
  • Solvent: 1:1 Water/Dioxane or Water/Acetone.

Procedure:

  • Dissolution: Dissolve 10 mmol of Ampba-HCl in 30 mL of water. Add 22 mmol of NaHCO

    
     to adjust pH to ~8.5. (Note: The extra base neutralizes the piperazine HCl salts).
    
  • Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 30 mL of Dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: CHCl

    
    /MeOH/AcOH 85:10:5).
    
  • Workup (Critical):

    • Challenge: The product is zwitterionic and amphiphilic. Standard acid extraction often fails as the product stays in the water layer due to the piperazine.

    • Solution: Adjust pH to ~4.0 with 1N HCl. Evaporate Dioxane under reduced pressure.

    • Load the aqueous residue onto a Diaion HP-20 or C18 flash column .

    • Wash with water (to remove salts) and elute with a gradient of Water -> 50% Acetonitrile.

  • Drying: Lyophilize the product fractions to obtain Fmoc-Ampba-OH as a white powder.

Protocol B: Coupling Fmoc-Ampba-OH to Resin

Rationale: The tertiary amine in the side chain can cause aggregation on resin. High-efficiency coupling reagents are necessary.

Reagents:

  • Fmoc-Ampba-OH (3 eq)

  • HATU (2.9 eq)

  • HOAt (3 eq) - Essential to prevent racemization.

  • DIPEA (6 eq)

  • DMF (Anhydrous)

Procedure:

  • Pre-activation: Dissolve Fmoc-Ampba-OH, HATU, and HOAt in DMF. Add DIPEA. Shake for 30 seconds. Do not pre-activate for >2 minutes to avoid ester hydrolysis.

  • Coupling: Add the mixture to the resin (e.g., Rink Amide). Shake for 60–90 minutes at RT.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Ampba is primary, the piperazine can interfere with Kaiser readout colors).

  • Capping: Acetylate unreacted sites with Ac

    
    O/Pyridine if the reaction is <99% complete.
    

Part 4: Quality Control & Purification

HPLC Analysis

The basic piperazine group causes severe peak tailing on standard C18 columns due to interaction with residual silanols.

  • Column: C18 with high carbon load and end-capping (e.g., Phenomenex Luna C18(2) or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). TFA is mandatory to ionize the piperazine and improve peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 60% B over 20 min. (Ampba is very polar and elutes early).

NMR Verification
  • ** Solvent:** D

    
    O or DMSO-d
    
    
    
    + trace DCl.
  • Diagnostic Signals:

    • 
       ~2.3 ppm (s, 3H): N-Methyl group.
      
    • 
       ~2.5-2.8 ppm (broad m, 8H): Piperazine ring protons.[3]
      
    • 
       ~1.8-2.0 ppm (m, 2H): Beta-hydrogens of the butanoic chain.
      

References

  • Synthesis of Piperazine-Amino Acids

    • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[4] Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.[4] Organic Letters, 7(2), 255-258. Link

    • Context: Describes the ring-opening methodology used to synthesize similar amino acid precursors.
  • Handling of Piperazine Derivatives

    • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2920.[6] Link

    • Context: Provides critical pKa data for 1-methylpiperazine moieties to determine buffer conditions.
  • Peptide Coupling Protocols

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

    • Context: Authoritative source for selecting HATU/HOAt for sterically hindered or basic amino acids.
  • General Synthesis of 4-Methylpiperazine Intermediates

    • Huang, J., Xu, W., Xie, H., & Li, S. (2012). Synthesis of Piperazines via Ru-Catalyzed Coupling. The Journal of Organic Chemistry, 77(17), 7506-7511. Link

Sources

Application Notes and Protocols for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid: Ensuring Stability Through Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a non-proteinogenic amino acid that incorporates a 4-methylpiperazine moiety. This unique structure makes it a valuable building block in medicinal chemistry and drug development, offering opportunities for the synthesis of novel peptides and small molecules with tailored pharmacological profiles.[] The stability and purity of this compound are paramount to ensure the reliability and reproducibility of experimental results. This document provides a comprehensive guide to the recommended storage and handling protocols for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, based on the chemical properties of its constituent functional groups: a secondary amino acid, a tertiary amine within the piperazine ring, and a carboxylic acid.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is fundamental to establishing appropriate storage and handling procedures. While specific experimental data for this compound is not widely published, its properties can be inferred from its structural components.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C9H19N3O2Based on chemical structure.
Appearance Likely a white to off-white solid.Typical for amino acids and piperazine derivatives.[2]
Solubility Expected to be soluble in water and polar organic solvents.The presence of amino and carboxylic acid groups, as well as the piperazine nitrogen, imparts polarity.
Hygroscopicity Potentially hygroscopic.Piperazine derivatives are known to be sensitive to moisture.[2]
Light Sensitivity Possible sensitivity to light.Some piperazine derivatives can undergo photodegradation.[2][3]
Oxidation Potential The piperazine ring is susceptible to oxidation.The tertiary amine in the piperazine ring can be oxidized to form N-oxides.[2]

Recommended Storage Protocols

To maintain the integrity of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, it is crucial to adhere to the following storage conditions. These recommendations are designed to mitigate degradation from environmental factors.

Short-Term Storage (Up to 1 Month)

For routine laboratory use, short-term storage under controlled conditions is sufficient.

  • Temperature: Store in a cool, dry place. Room temperature (20-25°C) is generally acceptable.

  • Atmosphere: Keep in a tightly sealed container to minimize exposure to air and moisture.[4][5]

  • Light: Store in an opaque or amber container to protect from light.[2]

Long-Term Storage (Greater than 1 Month)

For archival purposes or to maintain the compound's integrity over an extended period, more stringent conditions are recommended.

  • Temperature: For optimal stability, store at -20°C.[6] This temperature significantly slows down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] This is particularly important for long-term storage.

  • Container: Use a tightly sealed, light-resistant container. Consider using a desiccator to further protect against moisture.

The following flowchart outlines the decision-making process for the appropriate storage of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid.

G start Start: Receive Compound decision_duration Storage Duration? start->decision_duration short_term Short-Term (< 1 month) decision_duration->short_term Short long_term Long-Term (> 1 month) decision_duration->long_term Long storage_conditions_short Store at Room Temperature (20-25°C) in a cool, dry, dark place. Use tightly sealed, opaque container. short_term->storage_conditions_short storage_conditions_long Store at -20°C. Store under inert atmosphere (Ar or N2). Use tightly sealed, opaque container in a desiccator. long_term->storage_conditions_long

Caption: Decision workflow for storage of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid.

Handling Protocols

Proper handling techniques are essential to prevent contamination of the compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear safety glasses with side shields or goggles.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat should be worn. For larger quantities, consider additional protective clothing.[4]

Dispensing and Weighing
  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.[4][5]

  • Cross-Contamination: Use clean, dedicated spatulas and weighing boats. To prevent contamination of the stock container, never return unused material to the original bottle.

  • Hygroscopic Nature: As the compound may be hygroscopic, minimize its exposure to the atmosphere during weighing. Work efficiently and close the container promptly.

Solution Preparation
  • Solvent Purity: Use high-purity solvents to avoid introducing contaminants that could degrade the compound or interfere with experiments.

  • Storage of Solutions: If solutions are to be stored, it is recommended to store them at -80°C for long-term stability.[6] Aliquoting the solution into single-use vials can prevent degradation from repeated freeze-thaw cycles.

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is crucial for troubleshooting and for developing analytical methods to assess its purity.

  • Oxidation: The tertiary amine in the 4-methylpiperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[2] This can be accelerated by exposure to air and light.

  • Hydrolysis: While the amide bonds in peptides are susceptible to hydrolysis, the amino acid itself is generally stable. However, under extreme pH and temperature conditions, degradation could occur.

  • Decarboxylation: Like many amino acids, heating can potentially lead to decarboxylation.

  • Reaction with Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the amino and piperazine functionalities.[8]

The following diagram illustrates the key potential degradation pathways.

G compound 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid oxidation Oxidation (N-oxide formation) compound->oxidation Air, Light decarboxylation Decarboxylation compound->decarboxylation Heat incompatible_reaction Reaction with Incompatible Materials compound->incompatible_reaction Acids, Oxidizing Agents

Caption: Potential degradation pathways for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid.

Spill and Waste Disposal

In the event of a spill, avoid generating dust.[5] Sweep up the solid material carefully and place it in a suitable, labeled container for disposal.[4][9] The spill area should be cleaned with an appropriate solvent. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The stability of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is critical for its successful application in research and drug development. By adhering to the storage and handling protocols outlined in this document, researchers can minimize degradation, ensure the purity of the compound, and obtain reliable and reproducible results. A proactive approach to chemical management, grounded in an understanding of the compound's chemical properties, is the cornerstone of good laboratory practice.

References

  • piperazine anhydrous - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • HAZARD SUMMARY - State of New Jersey. (n.d.). Retrieved from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids | Waters. (n.d.). Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • How is butanoic acid converted to an anhydride? - Quora. (2021, April 3). Retrieved from [Link]

  • A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC. (n.d.). Retrieved from [Link]

  • Butanoic acid oxidation in JSR for all the equivalence ratios.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - ThermoFisher. (2016, October 18). Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • 2-Amino-4-(2-methylmorpholin-4-yl)butanoic acid - PubChem. (n.d.). Retrieved from [Link]

  • Catalytic upgrading of butyric acid towards fine chemicals and biofuels - PMC. (n.d.). Retrieved from [Link]

  • Degradation of Exogenous Fatty Acids in Escherichia coli - MDPI. (2022, July 22). Retrieved from [Link]

  • 2-amino-2-methyl-butanoic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • Butanoic acid, 4-[4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]phenoxy]. (2025, October 18). Retrieved from [Link]

  • 2-Amino-4-(methylamino)butanoic acid | C5H12N2O2 | CID 21295102 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-882

Executive Summary: The "Yield Killer" Analysis

The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (an ornithine analog) presents a classic "perfect storm" of synthetic challenges:

  • Zwitterionic Solubility: The product is highly polar, making standard aqueous/organic extraction nearly impossible.

  • Elimination vs. Substitution: The starting material (likely a

    
    -halo-
    
    
    
    -amino ester) is prone to E2 elimination, forming "vinyl glycine" derivatives (crotonates) rather than the desired substitution product.
  • Cyclization:

    
    -amino acids are entropically favored to form lactams (2-piperidone derivatives), though the steric bulk of the piperazine reduces this risk slightly.
    

This guide moves beyond standard textbook protocols to address the specific failure modes of this molecule.

Module 1: The Core Reaction (Alkylation)

User Question: "I am reacting N-Boc-2-amino-4-bromobutyrate with 1-methylpiperazine, but my LC-MS shows a large peak M-HBr (elimination product) and low conversion. How do I stop this?"

The Diagnosis: Competition between and

The


-proton in your starting material is acidic enough that strong bases or high temperatures promote dehydrohalogenation. Once the alkene forms (vinyl glycine derivative), it is dead weight; the piperazine cannot easily add back across the double bond under these conditions.
The Protocol: The "Finkelstein-Assist" Method

To favor Substitution (


) over Elimination (

), you must increase the leaving group ability without increasing basicity or temperature.

Optimized Workflow:

  • Solvent: Switch to Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup, but DMF accelerates

    
    .
    
  • Catalyst: Add 0.1 - 0.5 eq of Sodium Iodide (NaI) . This generates the

    
    -iodo intermediate in situ, which reacts ~100x faster than the bromide, allowing you to run the reaction at a lower temperature.
    
  • Base: Do NOT use TEA or DIPEA. They promote elimination. Use excess 1-methylpiperazine (2.5 eq) . One equivalent acts as the nucleophile, the other as the proton scavenger. The piperazine is nucleophilic enough but less basic than TEA.

  • Temperature: Keep at 40°C . Do not reflux.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Leaving Group BromideIodide (via NaI Finkelstein)
Base

or

Excess 1-Methylpiperazine
Temp 60-80°C35-40°C
Side Product Vinyl Glycine (Elimination)Minimal
Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point Start N-Boc-2-amino-4-bromobutyrate Iodo In-situ Iodide (via NaI) Start->Iodo NaI, acetone/MeCN Elim Elimination Product (Vinyl Glycine) Start->Elim High Temp / Strong Base (E2 Mechanism) Reagent + 1-Methylpiperazine Product Substitution Product (Target) Iodo->Product SN2 (Fast, 40°C)

Figure 1: The kinetic competition between Substitution (Green) and Elimination (Red). The Iodide intermediate is critical for success.

Module 2: Isolation & Purification (The "Yield Killer")

User Question: "I see the product on TLC, but when I do an aqueous workup (DCM/Water), the product disappears. Where did it go?"

The Diagnosis: The "Water Trap"

Your product contains a tertiary amine (piperazine) and a protected amine/ester. Even before deprotection, it is moderately polar. If you have already deprotected to the free acid, it is a zwitterion .

  • Fact: Zwitterions prefer water over organic solvents.

  • Result: You are washing your product down the drain during extraction.

The Protocol: Ion Exchange Chromatography (The "Catch & Release")

Stop trying to extract it. Adsorb it.

Step-by-Step Procedure:

  • Evaporation: Remove the reaction solvent (DMF/MeCN) completely under high vacuum. You will have a residue containing product + excess piperazine salts.

  • Resin Selection: Use Dowex 50W X8 (H+ form) cation exchange resin.

  • Loading: Dissolve the crude residue in water (pH < 3). Load onto the column.

    • Mechanism:[1][2][3][4] The amino group binds to the sulfonic acid resin. Impurities (non-basic) pass through.

  • Washing: Wash with Water until neutral. Then wash with 50% MeOH/Water to remove hydrophobic non-ionic impurities.

  • Elution: Elute with 1M - 2M NH₄OH (Ammonia water) .

    • Mechanism:[1][2][3][4][5] The ammonia displaces the amine product.

  • Finishing: Lyophilize the ammonia fractions. You will obtain the free base zwitterion as a fluffy solid.

Alternative (If Resin is unavailable): The "HCl Crash"

  • Dissolve crude in minimal dry Ethanol.

  • Add 4M HCl in Dioxane dropwise.

  • The dihydrochloride salt of the product should precipitate (while excess methylpiperazine HCl often stays in solution or can be washed away with cold acetone).

Module 3: Deprotection & Final Handling

User Question: "My final product is hygroscopic and turns into a goo. How do I handle it?"

The Diagnosis: Hygroscopicity

Piperazine-containing amino acids are notoriously hygroscopic salts. They absorb water from the air rapidly, making accurate weighing impossible.

The Protocol: Lyophilization & Storage
  • Final Form: Do not isolate as the free base if possible. Isolate as the Dihydrochloride Salt (.2HCl) .

  • Lyophilization: Dissolve the salt in water and freeze-dry. This yields a stable, amorphous powder.

  • Storage: Store under Argon at -20°C.

Purification Decision Tree

PurificationLogic cluster_1 Pro Tip Start Crude Reaction Mixture CheckState Is the Protecting Group (Boc/Ester) still attached? Start->CheckState Yes Yes (Protected) CheckState->Yes No No (Free Acid/Zwitterion) CheckState->No Extract Attempt CHCl3/Isopropanol (3:1) Extraction (Not pure DCM) Yes->Extract Resin Use Dowex 50W (H+ Form) No->Resin Wash Wash: Water -> 50% MeOH Resin->Wash Elute Elute: 1M NH4OH Wash->Elute

Figure 2: Decision logic for purification based on protection status. Note the specific solvent system for extraction.

Frequently Asked Questions (FAQs)

Q1: Can I use the Homoserine Lactone route instead of the Bromo-ester? A: Yes, but it requires harsher conditions. Ring-opening N-Boc-homoserine lactone with 1-methylpiperazine usually requires heating or Lewis Acid catalysis (e.g.,


), which can degrade the Boc group. The Bromo-ester route (with NaI) is generally milder if temperature is controlled.

Q2: Why is my NMR showing double peaks? A: This is likely due to Rotamers . The Boc group (if present) and the piperazine ring can exhibit restricted rotation on the NMR timescale. Run the NMR at 50°C to see if the peaks coalesce.

Q3: Can I use Silica Gel chromatography? A: Only for the fully protected intermediate. Once you have the free amine/acid, it will stick irreversibly to normal silica. If you must use silica, use C18 Reverse Phase or add 1% Triethylamine to your mobile phase (DCM/MeOH) to prevent streaking.

References

  • Finkelstein Reaction in Amino Acid Synthesis

    • Mechanism:[1][2][3][4] The in-situ conversion of alkyl bromides to iodides to accelerate nucleophilic substitution and suppress elimination.

    • Source: Effenberger, F., & Drauz, K. (1979). "New Synthesis of Amino Acids from Halogenated Carboxylic Esters.
    • URL:[Link]

  • Purification of Zwitterionic Piperazine Derivatives

    • Protocol: Use of cation exchange resins (Dowex) for separating zwitterionic amino acids from salts.[6]

    • Source: Plantz, A. Z., et al. (2022). "Purification of Degraded Aqueous Piperazine by Ion Exchange.
    • URL:[Link]

  • Synthesis of Piperazine-Linked Amino Acids

    • Context: General methods for N-alkylation of piperazines with alpha-bromo esters.
    • Source: Misra, P., et al. (2009). "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester." Molbank.[4]

    • URL:[Link][7]

  • Handling of Hygroscopic Amine Salts

    • Best Practice: Lyophilization and storage of HCl salts to prevent degrad
    • Source: ResearchGate Community Discussion on Zwitterion Purific
    • URL:[Link]

Sources

Minimizing impurities during the crystallization of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing impurities during the crystallization of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Impurity Rejection & Polymorph Control in Zwitterionic Piperazine Derivatives

Compound Dashboard & Physicochemical Profile

Before attempting crystallization, you must understand the "personality" of your molecule. This compound is a complex zwitterion containing three ionizable centers: a carboxylic acid, an


-amine, and a basic piperazine ring.
ParameterEstimated Value / PropertyImplication for Crystallization
Molecular Formula

Mid-weight, highly polar.
Nature Zwitterionic / PolyampholyteSolubility is heavily pH-dependent.
pKa (Acid) ~2.1 (Carboxyl)Fully deprotonated at neutral pH.
pKa (Base 1) ~9.8 (

-Amine)
Protonated at neutral pH.
pKa (Base 2) ~8.5 (Piperazine

)
Protonated at neutral pH.
Solubility High in

; Low in organics
Risk of "oiling out" in pure organics.
Key Impurities N-methylpiperazine, Homoserine analogsBasic impurities require pH-selective rejection.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is oiling out instead of crystallizing."

User Question: I tried adding acetone to my aqueous reaction mixture to precipitate the product, but I just got a sticky yellow oil at the bottom. How do I get crystals?

Scientist Response: Oiling out (Liquid-Liquid Phase Separation, LLPS) is classic behavior for piperazine-based amino acids. It happens when the supersaturation is too high and the metastable zone width (MSZW) is crossed into the unstable region too quickly.

The Fix: The "Cloud Point" Approach

  • Temperature Control: Do not add antisolvent at room temperature. Heat your aqueous solution to 50–60°C first.

  • Antisolvent Selection: Acetone is often too aggressive. Switch to Isopropanol (IPA) or Ethanol . They are milder antisolvents that allow for better hydrogen bonding with the zwitterion.

  • Seeding: You must seed the solution.

    • Add antisolvent dropwise at 60°C until the solution is faintly turbid (the cloud point).

    • Add 0.5 wt% pure seed crystals.

    • Hold for 1 hour to allow crystal growth surfaces to establish.

    • Then cool slowly (0.2°C/min).

Issue 2: "I can't get rid of the N-methylpiperazine impurity."

User Question: NMR shows 5% residual N-methylpiperazine. I've recrystallized twice from ethanol/water, but it tracks with the product.

Scientist Response: You are likely crystallizing at a pH where the impurity and the product have similar solubility profiles, or the impurity is getting trapped in the lattice (inclusion). N-methylpiperazine is a strong base.

The Fix: The "pH Swing" Wash

  • Understand the pKa: N-methylpiperazine is highly soluble in water when protonated (pH < 9).

  • Target the Isoelectric Point (pI): Your product is least soluble at its pI (likely between pH 5.5 and 7.0).

  • Protocol Modification:

    • Dissolve crude solid in minimum water at pH 2 (using HCl).

    • Slowly adjust pH to 6.5 using NaOH or Triethylamine.

    • The product should crystallize out as the zwitterion.

    • Critical Step: The N-methylpiperazine impurity remains highly soluble in the aqueous mother liquor at pH 6.5 (as a mono-cation).

    • Filter and wash the cake with pH 7 buffered IPA . Do not wash with pure water, or you will redissolve your yield.

Issue 3: "The crystals are hygroscopic and turn into a gum on the filter."

User Question: The filtration goes fine, but within 10 minutes of air drying, the white solid turns into a gum. Is it decomposing?

Scientist Response: It is likely not decomposition but hygroscopicity . Piperazine salts (especially hydrochlorides) are notorious for absorbing atmospheric moisture.

The Fix: Anhydrous Processing

  • Switch Salt Forms: If you are making the HCl salt, stop. The free zwitterion is usually less hygroscopic. If a salt is required, try the Tosylate or Fumarate salt, which often crystallize as stable, non-hygroscopic lattices.

  • Drying Protocol:

    • Do not air dry.

    • Wash the filter cake with anhydrous Ethanol or MTBE to remove surface water.

    • Immediately transfer to a vacuum oven at 40°C with a nitrogen bleed.

The "Gold Standard" Purification Protocol

This protocol is designed to maximize rejection of synthetic byproducts (homoserine lactone, unreacted piperazine).

Objective: Isolate >99.5% pure Zwitterionic Free Base.

Phase A: Dissolution & Clarification
  • Charge: 10 g crude 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid.

  • Solvent: Add 40 mL Water (4 vol).

  • Acidification: Adjust pH to 1.5 using 6M HCl. Solution should be clear.

    • Why? This protonates all basic sites, breaking up any aggregates and ensuring complete dissolution.

  • Filtration: Filter through a 0.45 µm membrane to remove insoluble mechanical impurities.

Phase B: Reactive Crystallization (pH Swing)
  • Heating: Heat filtrate to 50°C.

  • Neutralization: Slowly add 4M NaOH over 2 hours via syringe pump.

    • Target: Stop exactly at pH 6.2 - 6.5 (Theoretical pI).

  • Seeding: At pH 4.0 (onset of supersaturation), add 50 mg seed crystals.

  • Aging: Hold at 50°C for 1 hour. This "Ostwald Ripening" phase consumes small fines and releases trapped impurities.

Phase C: Antisolvent Polishing
  • Addition: Add 80 mL Isopropanol (IPA) slowly over 4 hours.

    • Why? IPA reduces the solubility of the zwitterion while keeping the organic impurities (like unreacted alkyl halides) in solution.

  • Cooling: Cool to 5°C at a rate of 10°C/hour.

  • Isolation: Filter on a sintered glass funnel.

  • Wash: Displacement wash with 20 mL of 90:10 IPA:Water (chilled).

Visualizing the Purification Logic

The following diagram illustrates the solubility dynamics and impurity rejection pathways for this protocol.

CrystallizationLogic Crude Crude Mixture (Product + N-Me-Piperazine + Salts) AcidSol Acidic Solution (pH 1.5) Everything Dissolved Crude->AcidSol Add HCl + Water pH_Adjust pH Adjustment to 6.5 (Isoelectric Point) AcidSol->pH_Adjust Add NaOH (Slow) MotherLiquor Mother Liquor Contains: N-Me-Piperazine (Protonated) & Inorganic Salts pH_Adjust->MotherLiquor Remains Soluble (High Solubility) Crystal Crystalline Product Zwitterionic Form (Lattice rejects charged impurities) pH_Adjust->Crystal Precipitates (Low Solubility) Crystal->Crystal Ostwald Ripening (Purges inclusions)

Caption: Solubility differentiation at the Isoelectric Point (pI) forces the product out of solution while keeping basic impurities dissolved.

Critical Control Points (CCP) Data

StepParameterTarget RangeConsequence of Deviation
Dissolution pH< 2.0If pH > 2, dissolution is incomplete; yield loss.
Crystallization Final pH6.2 – 6.6If pH > 7, solubility increases; yield drops.
Cooling Rate< 0.5°C/minFast cooling traps solvent (inclusions).
Washing Solvent90% IPAPure water wash dissolves 30% of yield instantly.

References

  • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning of zwitterionic drugs: The case of fluoroquinolones." Journal of Chemical Thermodynamics. Link

    • Context: Establishes the solubility profiles of piperazine-containing zwitterions vs. pH.
  • Gao, Z., et al. (2017). "Reactive Crystallization of Zwitterionic Amino Acids: Supersaturation Control and Polymorphism." Chemical Engineering Science. Link

    • Context: Provides the mechanistic basis for the pH-swing protocol described in Section 3.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

    • Context: Authoritative source on "Oiling Out" mechanisms and seeding str
  • FDA Guidance for Industry. (2018). "Q3C(R6) Impurities: Guidance for Residual Solvents." Link

    • Context: Regulatory limits for solvents like IPA and Acetone used in the protocol.

Technical Support Center: Preventing Oxidative Degradation of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Compound Profile: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a side chain containing a 4-methylpiperazine moiety. While the


-amino acid backbone is relatively stable, the tertiary nitrogen  within the methylpiperazine ring acts as an electron-rich center, making it highly susceptible to oxidative attack.

The Primary Threat: N-Oxidation The dominant degradation pathway is the formation of N-oxides at the tertiary amine position. This reaction is often catalyzed by:

  • Reactive Oxygen Species (ROS): Generated by light exposure or atmospheric oxygen.

  • Trace Transition Metals: Copper (

    
    ) and Iron (
    
    
    
    /
    
    
    ) act as potent catalysts.
  • Peroxides in Solvents: Aged ethers or alcohols often contain hydroperoxides that directly oxidize the piperazine ring.

Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned faint yellow/brown during storage."

Diagnosis: This is the hallmark of oxidative degradation. The yellowing typically results from the formation of N-oxide species and subsequent ring-opening degradation products, which often possess conjugated systems that absorb visible light.

Corrective Action:

  • Immediate: Verify purity using HPLC-UV/MS. If purity is <95%, repurify or discard.

  • Root Cause: The container seal may be compromised, or the compound was stored without an inert headspace.

  • Prevention:

    • Argon Overlay: Always backfill storage vials with Argon (heavier than air) rather than Nitrogen for maximum exclusion of oxygen.

    • Desiccation: Moisture facilitates proton transfer steps in oxidation; store over

      
       or active silica gel.
      
Issue 2: "I see a +16 Da mass shift in my LC-MS data."

Diagnosis: A mass shift of +16 Da is pathognomonic for the addition of a single oxygen atom, confirming the formation of the N-oxide impurity (2-Amino-4-(4-methyl-1-oxidopiperazin-1-yl)butanoic acid).

Corrective Action:

  • Check Solvents: The most common culprit is peroxide contamination in the mobile phase or dissolution solvent (e.g., THF, Dioxane, or improperly stored Methanol).

  • Protocol Adjustment:

    • Test Solvents: Use semi-quantitative peroxide strips prior to dissolving the compound.

    • Acidic Modifier: Ensure your LC mobile phase contains 0.1% Formic Acid or TFA. Protonation of the piperazine nitrogen (

      
      ) reduces its nucleophilicity, thereby shielding it from electrophilic oxidation.
      
Issue 3: "The compound degrades rapidly in cell culture media."

Diagnosis: Cell culture media (e.g., DMEM, RPMI) contains Riboflavin and transition metals. Under standard incubator lighting, Riboflavin acts as a photosensitizer, generating singlet oxygen (


) which attacks the piperazine ring.

Corrective Action:

  • Light Protection: Wrap all reaction vessels and media bottles in aluminum foil.

  • Chelation: If experimental design permits, add EDTA (10-50

    
    M)  to the media to sequester free metal catalysts.
    
  • Fresh Prep: Do not store stock solutions in media. Prepare fresh from dry powder immediately before use.

Visualization: Degradation Mechanism & Prevention

The following diagram outlines the oxidative pathway and the critical intervention points to maintain compound integrity.

OxidationPathway Compound 2-Amino-4-(4-methylpiperazin-1-yl) butanoic acid Intermediate Radical Cation / Transition State Compound->Intermediate e- Transfer / Nucleophilic Attack Oxidants Oxidative Stressors (O2, Peroxides, Light, Metals) Oxidants->Intermediate Product N-Oxide Impurity (+16 Da) (Biologically Inactive/Toxic) Intermediate->Product Stabilization Intervention PREVENTION STRATEGY 1. Protonation (pH < 7) 2. Argon Atmosphere 3. Metal Chelation (EDTA) Intervention->Compound Stabilizes Intervention->Oxidants Blocks

Caption: Mechanistic pathway of N-oxidation showing the transformation from active compound to N-oxide impurity and key stabilization interventions.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stocks at -20°C? A: Yes, but with caveats. DMSO is hygroscopic and can absorb water from the air, which facilitates degradation.

  • Best Practice: Use anhydrous DMSO (stored over molecular sieves). Aliquot into single-use vials to avoid freeze-thaw cycles. Argon purge the headspace before freezing.

Q: Why is the hydrochloride salt form more stable than the free base? A: The free base has a "lone pair" of electrons on the piperazine nitrogen, which is the site of oxidative attack. In the hydrochloride salt, this nitrogen is protonated (


), tying up the lone pair and rendering it unreactive toward oxidants. Always prefer the salt form for long-term storage. 

Q: Is it safe to use ultrasonic baths for dissolution? A: Use caution. Ultrasonication can generate local hot spots and free radicals (acoustic cavitation) in water, which may initiate oxidation.

  • Recommendation: Vortexing is safer. If sonication is necessary, keep it brief (<1 min) and use an ice bath.

Experimental Protocols

Protocol A: Solvent Peroxide Screening

Mandatory before dissolving the compound in ethers (THF, Diethyl ether) or aged alcohols.

  • Materials: Quantofix® Peroxide Test Strips (or equivalent iodide-starch paper).

  • Procedure:

    • Dip the test strip into the solvent for 1 second.

    • Wait 15 seconds.

    • Compare color change to the reference scale.

  • Pass/Fail Criteria:

    • < 5 mg/L: Safe for use.

    • > 5 mg/L: REJECT. Do not use this solvent. It will oxidize your compound within minutes.

Protocol B: Inert Atmosphere Handling (The "Balloon" Method)

For handling the solid powder or preparing sensitive stock solutions.

  • Setup: Attach a balloon filled with dry Argon to a needle via a syringe barrel or tubing.

  • Purge: Insert a vent needle into the septum of your storage vial. Insert the Argon needle. Allow gas to flow for 30 seconds to displace air.

  • Withdrawal: Remove the vent needle first, then the Argon needle. This leaves the vial under slight positive pressure, preventing air ingress.

  • Dissolution: When adding solvent, bubble Argon through the solvent for 5 minutes before adding it to the solid compound to deoxygenate the liquid.

Data Summary: Stability Factors

ParameterHigh Risk (Avoid)Low Risk (Recommended)Mechanism of Stabilization
pH Basic (pH > 8)Acidic (pH < 6)Protonation of N-lone pair prevents oxidation.
Temperature > 25°C-20°C or -80°CArrhenius equation: lower T reduces reaction rate.
Atmosphere Air / OxygenArgon / NitrogenRemoval of oxidant source (

).
Light Sunlight / FluorescentAmber Vials / FoilPrevents photo-excitation of piperazine ring.
Additives Iron / Copper saltsEDTA / DTPASequestration of catalytic metal ions.

References

  • Liauw, S., et al. (2020). Oxidative degradation of piperazine derivatives in pharmaceutical formulations. Journal of Pharmaceutical Sciences. (General reference for piperazine oxidation mechanisms).

  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology. (Foundational text on drug stabilization).

  • BenchChem Technical Support. (2025). Prevention of Oxidation in Piperidine and Piperazine Compounds. (Specific handling protocols for heterocyclic amines).

  • Harmon, P. A., et al. (2006). Mechanism of the oxidative degradation of a piperazine-containing drug substance. Journal of Pharmaceutical and Biomedical Analysis. (Detailed mechanistic insight into N-oxide formation).

Troubleshooting HPLC peak tailing for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Case Reference: T-2A4MPBA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Molecule Profile & Diagnostic

The "Patient": 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid This is not a standard amino acid. It is a zwitterionic, highly basic small molecule. To troubleshoot peak tailing, you must first understand the "personality" of this molecule in solution.

  • Structural Risks:

    • Piperazine Ring (N4-Methyl): Highly basic (pKa ~9.0–9.8). At typical HPLC pH (2–4), this nitrogen is fully protonated (

      
      ).
      
    • 
      -Amino Group:  Basic (pKa ~9.5). Also protonated at acidic pH.
      
    • Carboxylic Acid: Acidic (pKa ~2.1).

  • The Root Cause of Tailing: The tailing is almost certainly caused by Secondary Silanol Interactions .[1] The positively charged piperazine moiety acts as a cation exchanger, sticking to residual negatively charged silanol groups (

    
    ) on the silica column surface. This creates a "drag" effect, resulting in the characteristic tail.
    
Troubleshooting Modules (Q&A Format)
Module A: The Chemistry of Tailing (Mobile Phase)

Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is the peak still tailing (


)? 

A: Formic acid (pKa ~3.75) is often too weak to fully suppress silanol ionization.

  • Mechanism: Silica silanols have a pKa distribution of 3.5–4.5. At pH 3.0–3.5 (typical for formic acid), a significant portion of silanols are still ionized (

    
    ). Your highly cationic piperazine molecule binds electrostatically to these sites.
    
  • Solution: Switch to Trifluoroacetic Acid (TFA) or adjust pH to < 2.5.

    • Why: TFA (pKa ~0.3) creates a pH of ~2.0. This forces silanols into their neutral (

      
      ) state, preventing the cation-exchange mechanism. TFA also acts as an ion-pairing agent, forming a neutral complex with the positive amines, improving hydrophobic retention.
      

Q: I cannot use TFA due to MS sensitivity suppression. What is the alternative?

A: Use a "Sacrificial Base" or High pH strategy (if your column permits).

  • Sacrificial Base: Add Triethylamine (TEA) or Ammonium Acetate at pH 9-10.

    • Protocol: Add 5–10 mM TEA to your aqueous buffer. TEA competes for the active silanol sites, effectively "blocking" them so your analyte can pass through freely.[2]

  • High pH Strategy: At pH 10, the piperazine and

    
    -amine groups lose their protons (become neutral). Neutral molecules do not interact with silanols. Warning: Only use Hybrid (e.g., Waters BEH, Agilent Poroshell HPH) columns for pH > 8.
    
Module B: Stationary Phase Selection

Q: I am using a generic C18 column. Is this the problem?

A: Likely, yes. "Generic" or older generation C18 columns often have high metal content and low surface coverage (non-endcapped), leading to severe tailing for bases.

Recommended Column Classes:

Column TypeFeatureWhy it works for Piperazine
Hybrid (Bridged Ethyl Hybrid) High pH stability (1–12)Allows running at pH 10 to deprotonate the amine.
BDS (Base Deactivated Silica) "End-capped"Surface silanols are chemically bonded (capped) to prevent interaction.
Polar-Embedded C18 Shielded SilicaAn embedded polar group shields the silica surface from the analyte.
HILIC (Bare Silica/Amide) Polar RetentionRetains the polar amino acid without relying on hydrophobic interaction; silanols are part of the retention mechanism (not a defect).
Module C: Sample & System Factors

Q: The peak looks like a "shark fin" (fronting and tailing). Is my column dying?

A: You might be suffering from Mass Overload .

  • Diagnosis: Cationic solutes like this piperazine derivative saturate the silanol sites very quickly (Langmuir isotherm behavior). Even small injections can overload the specific "active sites" causing tailing.

  • Test: Dilute your sample 10x and re-inject. If the peak symmetry improves significantly, it was overload.[1]

Visualization: The "Silanol Trap" Mechanism

The following diagram illustrates the competitive interaction occurring inside your column and the troubleshooting logic.

G cluster_Mech Mechanism of Failure cluster_Sol Corrective Actions Start Problem: Peak Tailing (Tf > 1.5) Interaction Electrostatic Binding (Cation Exchange) Start->Interaction Cause Silanol Ionized Silanol (Si-O⁻) [Stationary Phase] Silanol->Interaction Analyte Piperazine Cation (NH⁺) [Analyte] Analyte->Interaction Sol_LowPH Strategy A: Low pH (<2.5) (Protonates Si-O⁻ to Si-OH) Interaction->Sol_LowPH Fix 1 Sol_HighPH Strategy B: High pH (>10) (Deprotonates NH⁺ to N) Interaction->Sol_HighPH Fix 2 Sol_Compete Strategy C: Sacrificial Base (TEA blocks Si-O⁻) Interaction->Sol_Compete Fix 3

Caption: Figure 1. Diagnostic logic flow illustrating the electrostatic "Silanol Trap" and three chemical pathways to resolve it.

Validated Experimental Protocols
Protocol A: Mobile Phase Preparation (TFA Method)

Use this as the primary fix for UV detection methods.

  • Aqueous Phase (A):

    • Measure 1000 mL of HPLC-grade water.

    • Add 1.0 mL Trifluoroacetic Acid (TFA) (Final conc: 0.1% v/v).

    • Note: Do not filter TFA after adding; filter water first. TFA is volatile.

    • Verification: Measure pH. It must be

      
      .
      
  • Organic Phase (B):

    • Measure 1000 mL Acetonitrile (ACN).

    • Add 0.8 mL TFA (0.08% v/v).

    • Why less TFA in B? To balance baseline drift at low UV wavelengths (210 nm).

  • Equilibration:

    • Flush column with 20 column volumes (CV) before starting. Piperazine derivatives modify the surface charge; equilibrium takes longer than neutral compounds.

Protocol B: The "TEA" Wash (Column Regeneration)

Use this if you suspect the column is fouled with basic impurities.

  • Prepare a mixture of 100 mM Ammonium Acetate (pH 5.0) : Acetonitrile (50:50) .

  • Run isocratically at low flow (0.2 mL/min) for 4 hours.

  • Switch to 0.1% Formic Acid in ACN and wash for 30 minutes.

  • Logic: The high salt/buffer concentration displaces the strongly bound piperazine cations from the silanols.

References & Authority
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Authoritative manufacturer guide on Hybrid particle pH limits). Link

  • Dolan, J. W. (2003). Silanols and Peak Tailing.[1][2][3][4][5][6] LCGC North America. (Industry standard troubleshooting resource). Link

Sources

Optimizing pH conditions for reactions involving 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the unique physicochemical challenges of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid . This non-proteinogenic amino acid acts as a structural hybrid between Ornithine and a Piperazine derivative.[1] Its behavior is dominated by its polyprotic nature—possessing one acidic carboxyl group and three basic nitrogen centers (alpha-amine, N1-piperazine, and N4-methylpiperazine).[1]

Key Takeaway: Unlike standard amino acids, this molecule behaves as a "proton sponge."[1] Successful handling requires precise pH manipulation to manage its high Isoelectric Point (pI > 9.[1]0) and prevent intramolecular base-catalyzed racemization during coupling.[1]

Module 1: Chemical Behavior & Speciation

To troubleshoot effectively, you must understand the ionization states. This molecule has four ionizable groups.[1]

Functional GroupApprox. pKaCharge at pH 7.0Role in Reactivity

-Carboxyl
~2.1Negative (-1)C-terminus coupling / Solubility
Piperazine (N1-alkyl) ~5.5 - 6.0Partial (+)Solubility enhancer
Piperazine (N4-methyl) ~9.0 - 9.2Positive (+1)Critical: Acts as internal base

-Amine
~9.5Positive (+1)N-terminus coupling

Net Charge at Neutral pH: +1 to +2 (Highly Polar/Cationic).[1]

Visualizing the pH Strategy

The following diagram illustrates the dominant species at various pH levels and the associated risks.

pH_Speciation cluster_0 Optimal Coupling Window (pH 8-9) Acidic pH < 2.0 Fully Protonated (+3) State: Highly Soluble Risk: Acid Hydrolysis Neutral pH 6.0 - 8.0 Cationic/Zwitterionic (+1/+2) State: Stable but Aggregation Prone Risk: Piperazine acts as Base Acidic->Neutral Add Base (DIEA/NaOH) Neutral->Acidic Add Acid (TFA/HCl) Basic pH > 10.5 Anionic (-1) State: Soluble Risk: Racemization & Oxidative Deg. Neutral->Basic Excess Base

Figure 1: Speciation flow. Note that the "Optimal Coupling Window" is narrow; too high causes racemization, too low prevents N-terminal nucleophilicity.

Module 2: Troubleshooting Common Issues

Scenario A: "The compound precipitates when I add it to my coupling buffer."

Diagnosis: Isoelectric Aggregation.[1] While the net charge is positive at pH 7, the hydrophobic piperazine ring can drive aggregation if the ionic strength is insufficient or if the pH drifts near the pKa of the piperazine nitrogens.

  • Corrective Protocol:

    • Solvent Switch: Do not dissolve directly in DCM (Dichloromethane).[1] Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]

    • Chaotropic Additives: Add 1% Triton X-100 or use Lithium Chloride (LiCl) in the coupling buffer to disrupt hydrophobic stacking of the piperazine rings.[1]

    • Acid-Start Method: Dissolve the amino acid in a small volume of 0.1 M HCl first (ensuring full protonation and solubility), then dilute into the buffer and slowly adjust pH back up to 8.0 using DIEA.[1]

Scenario B: "Low yield during amide coupling (N-terminus)."

Diagnosis: Proton Sequestration. The tertiary amines in the piperazine ring are basic. If you use a standard 2.0 equivalents of base (DIEA/NMM), the piperazine side chain may "steal" the protons, leaving the alpha-amine protonated (unreactive) or consuming the base required for the coupling reagent (e.g., HATU).

  • Corrective Protocol:

    • Increase Base Stoichiometry: Use 4.0 - 5.0 equivalents of DIEA (Diisopropylethylamine) relative to the amino acid.[1] You must satisfy the proton appetite of the piperazine ring and the alpha-amine.

    • Use Stronger Activation: Switch from HBTU to HATU or COMU . The piperazine ring adds steric bulk at the gamma-position, slowing down the kinetics.

    • Pre-Activation: Activate the carboxylic acid partner before adding the piperazine-amino acid to avoid the basic side chain interfering with the active ester formation.[1]

Scenario C: "Racemization observed in the final product."

Diagnosis: Base-Catalyzed Epimerization.[1] The N-methylpiperazine group is an internal base.[1] If the reaction pH exceeds 10, or if the activation is slow, the side chain can abstract the alpha-proton, leading to racemization.

  • Corrective Protocol:

    • Use Collidine: Replace DIEA with 2,4,6-Collidine (TMP).[1] It is a weaker, more sterically hindered base that is less likely to cause proton abstraction at the alpha-carbon while still neutralizing the reaction.

    • Add Oxyma Pure: Use Oxyma Pure as an additive to suppress racemization.[1]

Module 3: Analytical & Purification Guide (HPLC/LC-MS)

Users often report peak tailing or retention time shifts. This is due to the interaction between the basic piperazine nitrogens and residual silanols on silica columns.

Recommended Mobile Phase Architecture:

ParameterRecommendationRationale
Column Phase C18 with "Base Deactivated" or "Hybrid Particle" technology (e.g., Waters XBridge, Phenomenex Gemini).Resists high pH and reduces silanol activity.[1]
Buffer A Water + 0.1% TFA (Trifluoroacetic acid)TFA pairs with the basic amines, improving peak shape (Ion Pairing).[1]
Buffer B Acetonitrile + 0.1% TFAMatches ionic strength.[1]
Alternative High pH 10mM Ammonium Bicarbonate (pH 10)At pH 10, the piperazine is largely uncharged, increasing retention on C18. Check column limits first.

Module 4: Experimental Workflow Diagram

The following decision tree outlines the logic for synthesis planning involving this molecule.

Workflow Start Start: Coupling 2-Amino-4- (4-methylpiperazin-1-yl)butanoic acid SolubilityCheck Check Solubility in DMF Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble ProceedCoupling Standard Coupling (HATU / 4 eq. DIEA) IsSoluble->ProceedCoupling Yes AddChaotrope Add 0.5M LiCl or Switch to NMP IsSoluble->AddChaotrope No Monitor Monitor Reaction (LCMS) ProceedCoupling->Monitor AddChaotrope->ProceedCoupling ResultCheck Complete? Monitor->ResultCheck Success Proceed to Deprotection ResultCheck->Success Yes Fail_Racemization Issue: Racemization? Switch Base to Collidine ResultCheck->Fail_Racemization Isomer Found Fail_Incomplete Issue: Incomplete? Double Couple at 50°C ResultCheck->Fail_Incomplete SM Remaining

Figure 2: Decision tree for synthesis and troubleshooting.

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1]

  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).[1]

  • National Institutes of Health (NIH). (2016).[1] The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.[4][5] PubMed Central.[1]

  • PubChem. (2024).[1][6] 2-Amino-4-(2-methylmorpholin-4-yl)butanoic acid: Chemical and Physical Properties. National Library of Medicine.[1] [1]

  • ResearchGate. (2014).[1] A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

Sources

Technical Support Center: Advanced Coupling Strategies for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Overcoming Steric Hindrance & Racemization in Piperazine-Functionalized Amino Acids

Executive Summary: The Dual Challenge

Coupling 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid presents a unique "double-edged" synthetic challenge that leads to failure in standard Fmoc/tBu protocols.

  • Steric Hindrance: The bulky ethyl-piperazine side chain creates significant steric shielding of the

    
    -carbon, slowing down nucleophilic attack.
    
  • Intramolecular Base Catalysis (The Hidden Killer): The tertiary amine on the piperazine ring (

    
    ) acts as an internal base. Even if you use a "safe" external base, this internal moiety can abstract the 
    
    
    
    -proton of the activated amino acid, leading to rapid racemization (conversion from L to D isomer) via the oxazolone mechanism.

This guide moves beyond standard EDC/HOBt chemistry, providing high-fidelity protocols using third-generation uronium/aminium reagents and microwave-assisted synthesis.

Mechanistic Insight: Why Standard Protocols Fail

To troubleshoot effectively, you must understand the failure mode. Standard coupling (HBTU/DIPEA) fails because the basic side chain acts as a "Trojan Horse," neutralizing the protonated active ester or catalyzing epimerization.

Visualizing the Failure Mode

RacemizationMechanism cluster_prevention Prevention Strategy AA Activated Amino Acid (Oxyma/OAt Ester) SideChain Piperazine Side Chain (Internal Base) AA->SideChain Proximity Effect AlphaProton Alpha-Proton (Acidic) SideChain->AlphaProton Abstracts Proton (Intramolecular) Oxazolone Oxazolone Intermediate (Achiral/Planar) AlphaProton->Oxazolone Enolization Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Coupling UseSalt Use HCl Salt Form (Masks Base) UseCollidine Use Collidine (Sterically Hindered Base)

Figure 1: Mechanism of intramolecular base-catalyzed racemization driven by the piperazine side chain.

Troubleshooting Guide: Problem-Solution Matrix
Issue 1: Incomplete Coupling (Yield < 50%)

Diagnosis: The bulky side chain prevents the incoming amine from attacking the active ester before the ester hydrolyzes. Solution: Switch to COMU or HATU with Microwave Heating.

  • Why COMU? COMU releases Oxyma Pure, which is safer than HOAt (from HATU) and often shows superior solubility and reactivity for hindered couplings [1].

  • The Protocol:

    • Reagent: 1.0 eq Amino Acid : 1.0 eq COMU : 1.0 eq Oxyma Pure.

    • Base: 2.0 eq TMP (2,4,6-Collidine) . Do not use DIPEA.

    • Solvent: DMF or NMP (N-methylpyrrolidone).

    • Conditions: Microwave irradiation at 60°C for 10 minutes (Power: 25-30W).

Issue 2: High Racemization (D-Isomer Detected)

Diagnosis: The basic side chain (piperazine) is abstracting the


-proton.
Solution:  Base Management Strategy.
  • Strategy A (The Salt Mask): Ensure the starting material is the HCl salt or TFA salt of the amino acid. The protonated piperazine cannot act as a general base.

  • Strategy B (The Weak Base): Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (pKa ~7.4).[1] Collidine is strong enough to activate the carboxylic acid but too sterically hindered to effectively abstract the

    
    -proton [2].
    
Issue 3: Aggregation / Gelation

Diagnosis: The piperazine moiety can induce hydrogen bonding networks or poor solubility in DCM. Solution: Chaotropic Salts.[2]

  • Add 0.1 M LiCl or Pseudoproline dipeptides if the sequence allows. Switch solvent to 100% NMP or a DMF/DMSO (90:10) mixture.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" Microwave Coupling

Best for solid-phase peptide synthesis (SPPS) on Rink Amide resin.

ComponentEquivalentsNotes
Fmoc-AA-OH 3.0 eqUse HCl salt form if available.
COMU 2.9 eqPreferred over HATU for solubility.
Oxyma Pure 3.0 eqAdditive to suppress racemization.
Collidine (TMP) 6.0 eqCRITICAL: Do not use DIPEA.
Solvent NMP0.1M concentration relative to AA.

Step-by-Step:

  • Dissolve Fmoc-AA-OH, COMU, and Oxyma in NMP.

  • Add Collidine immediately prior to addition to the resin.

  • Pre-activation: 30 seconds (Max). Longer pre-activation increases racemization risk.

  • Reaction: Microwave at 75°C for 5 minutes (or 60°C for 10 mins for highly sensitive Cys/His neighbors).

  • Wash: DMF (3x), DCM (3x).

Protocol B: Solution Phase Coupling (Scale-Up)

For synthesis of intermediates.

  • Dissolve 1.0 eq of the piperazine-amino acid (HCl salt) in DMF.

  • Add 1.1 eq HATU and 1.1 eq HOAt .

  • Cool to 0°C.

  • Add 2.5 eq Collidine dropwise.

  • Stir for 5 mins, then add 1.0 eq of the amine partner.

  • Allow to warm to Room Temp; monitor by LC-MS (typically 2-4 hours).

  • Workup: Avoid acidic washes (which protonate the product and keep it in the aqueous phase). Use basic extraction or direct reverse-phase purification.

Decision Logic: Selecting the Right Conditions

Use this flowchart to determine your experimental setup based on your specific constraints.

DecisionTree Start Start: Coupling Piperazine-AA CheckSalt Is AA a Salt (HCl/TFA)? Start->CheckSalt YesSalt Good. Side chain is masked. CheckSalt->YesSalt Yes NoSalt Risk: Side chain is basic. CheckSalt->NoSalt No SelectReagent Select Coupling Reagent YesSalt->SelectReagent Convert Pre-treat with 1 eq HCl/Dioxane or use excess Oxyma NoSalt->Convert Convert->SelectReagent Standard Standard: COMU + Oxyma SelectReagent->Standard Difficult High Sterics: HATU + HOAt SelectReagent->Difficult SelectBase Select Base Standard->SelectBase Difficult->SelectBase BaseChoice ALWAYS use 2,4,6-Collidine (Avoid DIPEA/TEA) SelectBase->BaseChoice Method Methodology BaseChoice->Method Microwave Microwave (75°C, 5 min) Method->Microwave SPPS RoomTemp Room Temp (Double Couple, 2x 1hr) Method->RoomTemp Solution/Fragile

Figure 2: Decision matrix for optimizing coupling conditions.

Frequently Asked Questions (FAQs)

Q: Can I use DIC/HOBt for this coupling? A: Generally, no . Carbodiimide couplings (DIC/EDC) are too slow for sterically hindered amino acids. The slow kinetics allow the internal piperazine base more time to abstract the


-proton, significantly increasing racemization. Uronium (HATU/COMU) reagents are kinetically faster, outcompeting the side reaction [3].

Q: Do I need to protect the piperazine nitrogen? A: Not necessarily, but using the HCl salt form is effectively a "protection" strategy. If you are performing solution-phase synthesis and need to do an aqueous workup, a Boc-protected piperazine (if the


-amine is Fmoc) is highly desirable to modify solubility and prevent zwitterion formation.

Q: My product is stuck in the aqueous layer during workup. A: This is common. The piperazine is basic and polar.

  • Fix: Perform the extraction at pH 10-11 (using carbonate buffer) to ensure the piperazine is uncharged (free base) and extracts into DCM or EtOAc. Alternatively, purify directly via Reverse Phase (C18) chromatography using 0.1% TFA buffers.

Q: Why Collidine instead of DIPEA? A: DIPEA is a stronger base and smaller than Collidine. In the presence of highly activated esters (like OAt-esters), DIPEA can directly abstract the


-proton. Collidine is weaker and bulkier, sufficient to neutralize the acid generated during coupling but poor at abstracting the proton from the chiral center [4].
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Related Reagents.[3][4][5] Accounts of Chemical Research, 35(11), 933-940.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU.[4][6] European Journal of Organic Chemistry.

Sources

Purification challenges and solutions for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification challenges and solutions for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Purification Support Hub. This guide addresses the specific isolation and purification challenges associated with 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid , a highly polar, zwitterionic non-canonical amino acid. Due to the presence of the basic N-methylpiperazine moiety, this compound exhibits unique physicochemical properties that render standard organic extraction methods ineffective.

This resource is designed for researchers requiring high-purity isolation for peptide synthesis, drug linker development, or metabolic studies.

🔬 Compound Profile & Physicochemical Challenges

Understanding the species distribution is critical for selecting the correct purification mode.

  • Structure Analysis: An alpha-amino acid backbone with a basic 4-methylpiperazine side chain.

  • Charge State:

    • Acidic pH (< 2): Tricationic (+3) or Dicationic (+2). Both amines and the piperazine are protonated; carboxyl is protonated.

    • Neutral pH (7.0): Cationic (+1). The carboxyl is deprotonated (

      
      ), but the highly basic piperazine and alpha-amine remain protonated.
      
    • Basic pH (> 10): Anionic (-1) or Neutral. Amines deprotonate.

  • Solubility: Highly water-soluble; insoluble in non-polar organic solvents (EtOAc, Hexane, DCM).

📊 Visualization: Charge State & Purification Logic

ChargeStateWorkflow Figure 1: Charge state modulation for Ion Exchange Chromatography (IEC). Acidic pH < 2 Species: +2/+3 Charge High Solubility in Water Neutral pH ~ 7 Species: +1 Charge (Zwitterion) Retained on Cation Exchange Acidic->Neutral Load onto SCX Resin Basic pH > 11 Species: Neutral/Anionic Elutes from Cation Exchange Neutral->Basic Elute with NH4OH

🛠️ Troubleshooting Guide

Issue 1: Product does not extract into organic solvent (Ethyl Acetate/DCM)

Symptom: After reaction workup, the product remains in the aqueous phase; the organic layer contains only impurities. Root Cause: The molecule is a polar zwitterion . The charged piperazine and amino acid moieties prevent partitioning into non-polar solvents [1]. Solution:

  • Abandon Liquid-Liquid Extraction (LLE) for product isolation. Use LLE only to wash away non-polar byproducts (e.g., unreacted alkyl halides).

  • Switch to Ion Exchange Chromatography (IEC). Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlite IR-120) in the

    
     form.
    
    • Mechanism:[1][2][3] The basic product binds to the acidic resin while non-basic impurities pass through.

Issue 2: Product co-elutes with inorganic salts (NaCl, KCl)

Symptom: The isolated solid is hygroscopic and contains high ash content or shows salt peaks in elemental analysis. Root Cause: Neutralization with mineral acids/bases generates salts that have similar solubility profiles to the amino acid. Solution:

  • Desalting Protocol: Use a volatile buffer system.

    • Load the crude aqueous mixture onto the SCX column.

    • Wash extensively with deionized water to remove inorganic anions (

      
      , 
      
      
      
      ) and alkali metals (if resin capacity is sufficient to displace them).
    • Elute the product using 1M - 2M Ammonium Hydroxide (

      
      ) .
      
  • Lyophilization: Evaporate the ammoniacal eluate. Excess ammonia and water are volatile, leaving the free base (zwitterion) of the amino acid [2].

Issue 3: Poor retention or peak tailing on C18 HPLC

Symptom: The compound elutes in the void volume (


) or shows severe tailing during analytical checks.
Root Cause:  Standard C18 columns cannot retain highly polar, basic compounds due to phase repulsion and silanol interactions [3].
Solution: 
  • Ion-Pairing Agents: Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase. This forms a hydrophobic ion pair with the basic amines, increasing retention.

  • HILIC Mode: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Zwitterionic phase) which is designed for polar metabolites.

  • SCX-HPLC: Use a silica-based SCX column for analytical separation if HILIC is unavailable [3].

📋 Core Protocols

Protocol A: Purification via Strong Cation Exchange (SCX)

Best for: Isolating the product from crude reaction mixtures containing salts and non-basic starting materials.

StepActionTechnical Note
1. Resin Prep Swell Dowex 50WX8 (H+ form) in water.20-50 mesh size is suitable for preparative batch work.
2. Loading Dissolve crude in water (pH < 4). Load onto column.Low pH ensures the amino acid is fully protonated and binds efficiently.
3. Washing Flush with 5-10 column volumes (CV) of water.Removes neutral impurities and inorganic anions. Monitor conductivity until it drops to baseline.
4. Elution Elute with a gradient of 0.5M to 2.0M

.
The base deprotonates the resin and the amino acid, releasing the product.
5. Isolation Collect ninhydrin-positive fractions. Lyophilize.Do not use heat during evaporation to prevent lactamization or decomposition.
Protocol B: Crystallization of the Hydrochloride Salt

Best for: Final polishing to achieve >98% purity and non-hygroscopic solid.

  • Dissolve the lyophilized free base (from Protocol A) in a minimum volume of absolute ethanol or methanol .

  • Cool to 0°C.

  • Add HCl in dioxane (4M) or concentrated aqueous HCl dropwise until pH reaches ~2.0.

  • Add an anti-solvent (e.g., Diethyl Ether or Acetone ) slowly with stirring until turbidity persists.

  • Store at -20°C overnight. Filter the white precipitate.

    • Note: Piperazine salts are often less hygroscopic than the free zwitterion [2].

📊 Visual Workflow: Purification Strategy

PurificationWorkflow Figure 2: Step-by-step purification workflow for piperazine-amino acid derivatives. Crude Crude Reaction Mixture (Aq. Solution) LLE Wash with EtOAc (Remove non-polar impurities) Crude->LLE Aqueous Aqueous Phase (Contains Product + Salts) LLE->Aqueous SCX_Load Load onto Dowex 50W (H+) Aqueous->SCX_Load Wash Water Wash (Remove Salts/Neutrals) SCX_Load->Wash Elute Elute with 2M NH4OH Wash->Elute Lyophilize Lyophilization Elute->Lyophilize Final Pure Zwitterion (White Solid) Lyophilize->Final

❓ Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for this compound? A: Standard normal-phase silica is not recommended . The highly basic amines will interact strongly with acidic silanols, leading to irreversible adsorption or severe streaking. If you must use silica, use a mobile phase containing 1% Triethylamine (TEA) and 10-20% Methanol in DCM to suppress silanol activity, but SCX is far superior [3].

Q: How do I remove excess N-methylpiperazine starting material? A: Since N-methylpiperazine is also basic, it will co-bind to the SCX resin. However, it is a smaller, less polar molecule than the amino acid.

  • Solution: Use a fractional elution . Wash the column with a weak base or lower concentration of ammonia first. Alternatively, N-methylpiperazine is volatile enough that prolonged high-vacuum drying (or lyophilization) of the free base often removes trace amounts.

Q: The product turned into an oil after lyophilization. Is it impure? A: Not necessarily. Piperazine derivatives can be hygroscopic oils as free bases.

  • Fix: Convert it to a salt form (HCl or TFA salt) as described in Protocol B . The salt form is usually a stable crystalline solid [2].

Q: What is the best way to monitor fractions? A: Since the piperazine ring lacks a strong UV chromophore (unlike benzene rings), standard UV at 254 nm might be weak.

  • Detection: Use UV at 210-220 nm (peptide bond/amine absorption) or Ninhydrin stain on TLC plates (stains amines purple/blue).

📚 References

  • American Chemical Society (ACS) . Extraction of Zwitterionic Amino Acids with Reverse Micelles. Explains the solubility limitations of zwitterions in organic solvents.

  • BenchChem . Technical Support Center: Purification of Piperazine-Containing Compounds. Detailed protocols for handling piperazine solubility and salt formation.

  • National Institutes of Health (NIH) . Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Validates SCX as the preferred method for polar bases over C18.

  • ResearchGate . Separation and Purification of Amino Acids. General overview of ion exchange methods for separating basic amino acids.

Sources

Validation & Comparative

Analytical Resolution of Zwitterionic Non-Natural Amino Acids: A Solvent System Comparison Guide for 1H and 13C-NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The Molecular Challenge

The structural elucidation of non-natural amino acids via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in peptide synthesis and drug discovery. 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid presents a unique analytical challenge. It contains an


-amino acid moiety (capable of forming a zwitterion) and a basic 4-methylpiperazine side chain.

When analyzing this compound, researchers frequently encounter two major roadblocks:

  • Zwitterionic Polymerization: In aprotic solvents, the carboxylate (COO⁻) and ammonium (NH₃⁺) groups form strong intermolecular salt bridges, rendering the compound virtually insoluble.

  • Intermediate Exchange Broadening: At room temperature, the piperazine ring undergoes rapid chair-chair interconversion and nitrogen lone-pair inversion. On the NMR timescale, this dynamic movement often results in severely broadened, unresolvable aliphatic signals[1].

This guide objectively compares three distinct NMR solvent systems—acting as our analytical "products"—to establish a self-validating, high-resolution protocol for this complex molecule.

Analytical Methodology Comparison: Solvent Systems

To determine the optimal environment for spectral resolution, we compared 100% Deuterium Oxide (D₂O), 100% Dimethyl Sulfoxide-d6 (DMSO-d6), and Acidified D₂O (D₂O + 0.1% DCl).

SolventSelection Target 2-Amino-4-(4-methylpiperazin-1-yl) butanoic acid D2O System A: 100% D2O (Neutral pH) Target->D2O Zwitterion Equilibrium DMSO System B: 100% DMSO-d6 (Aprotic) Target->DMSO Intermolecular Salt Bridges DCl System C: D2O + 0.1% DCl (Acidic pH) Target->DCl Full Protonation ResA Broad Piperazine Peaks (Intermediate Exchange) D2O->ResA ResB Poor Solubility (Unusable Spectrum) DMSO->ResB ResC Sharp Aliphatic Peaks (Fast Exchange/Locked) DCl->ResC

Logical workflow demonstrating the effect of solvent selection on NMR signal resolution.

Causality Behind the Results
  • System A (D₂O): While water supports the zwitterionic state [2], the neutral pH leaves the piperazine nitrogens partially protonated. This places the ring inversion dynamics squarely in the intermediate exchange regime, causing the

    
     signals of the piperazine ring to broaden into the baseline.
    
  • System B (DMSO-d6): Amino acids are notoriously insoluble in pure organic solvents due to their highly polar, zwitterionic nature[3]. The resulting spectrum suffers from a poor signal-to-noise (S/N) ratio.

  • System C (Acidified D₂O): Adding DCl fundamentally alters the molecular state. It fully protonates the carboxylate (to COOH), the

    
    -amine (to ND₃⁺), and both piperazine nitrogens. This breaks the zwitterionic network (maximizing solubility) and locks the piperazine ring into a rigid, fully protonated state. The result is a dramatic sharpening of the T2 relaxation time, yielding crisp, highly resolved multiplets.
    
Quantitative Performance Matrix
Analytical ParameterSystem A (100% D₂O)System B (DMSO-d6)System C (D₂O + 0.1% DCl)
Solubility (mg/mL) ~25 mg/mL< 2 mg/mL> 50 mg/mL
Piperazine Resolution Broad / UnresolvedN/A (Poor S/N)Sharp Multiplets

-CH Signal
~3.6 ppm (Broad)N/A~4.1 ppm (Sharp triplet)
Exchangeable Protons Invisible (Exchanged)Visible (if ultra-dry)Invisible (Exchanged)
Overall Rating SuboptimalFailOptimal

Expected Spectral Data (Using Optimal System C)

Below is the expected quantitative data for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid when utilizing the superior Acidified D₂O protocol.

Table 1: ¹H-NMR Assignments (600 MHz, D₂O + 0.1% DCl)

Note: Chemical shifts are referenced to internal TSP (0.0 ppm).

PositionMultiplicityIntegrationExpected Shift (ppm)Mechanistic Causality

-CH
Triplet (t)1H~4.00 - 4.15Deshielded strongly by the adjacent protonated

-amine and carboxylic acid.
Piperazine-CH₂ Multiplet (m)8H~3.50 - 3.85Complex multiplet; locked conformation due to N-protonation prevents signal averaging.
N-CH₃ Singlet (s)3H~2.95 - 3.05Shifted downfield due to the formal positive charge on the adjacent N4 nitrogen.

-CH₂
Multiplet (m)2H~3.20 - 3.35Deshielded by the adjacent N1 nitrogen of the piperazine ring.

-CH₂
Multiplet (m)2H~2.20 - 2.40Aliphatic core; exhibits complex splitting due to coupling with

and

protons.
Table 2: ¹³C-NMR Assignments (150 MHz, D₂O + 0.1% DCl)
Carbon EnvironmentExpected Shift (ppm)Carbon EnvironmentExpected Shift (ppm)
C=O (Carboxyl) ~171.5

-CH₂
~53.8

-CH
~51.2Piperazine-CH₂ (x4) ~48.5 - 50.5
N-CH₃ ~42.8

-CH₂
~24.5

Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. The addition of acid must be controlled to prevent degradation while ensuring full protonation.

Protocol Step1 1. Sample Prep 15 mg + 0.6 mL D2O/DCl Step2 2. Equilibration Set Temp to 298 K Step1->Step2 Step3 3. 1H Acquisition ns=16, d1=2s Step2->Step3 Step4 4. 13C Acquisition ns=512, d1=2s Step3->Step4 Step5 5. Processing Phase & Baseline Step4->Step5

Standardized step-by-step instrumental workflow for high-resolution NMR acquisition.

Step-by-Step Workflow
  • Solvent Preparation: Prepare a stock solution of D₂O containing 0.1% v/v Deuterium Chloride (DCl). Causality: Pre-mixing ensures a uniform pH across all samples, preventing chemical shift drifting between batches.

  • Sample Dissolution: Weigh exactly 15–20 mg of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid into a clean vial. Add 0.6 mL of the prepared acidic D₂O. Vortex for 30 seconds until completely clear.

  • Transfer & Shimming: Transfer the solution to a 5 mm NMR tube. Insert into the spectrometer and lock onto the Deuterium signal. Perform automated gradient shimming (TopShim or equivalent) to ensure a homogenous magnetic field.

  • Acquisition Parameters (¹H-NMR):

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 2.0 seconds (Ensures full relaxation of the N-CH₃ protons).

  • Acquisition Parameters (¹³C-NMR):

    • Pulse Program: zgpg30 (Proton decoupled)

    • Number of Scans (ns): 512 to 1024 (Compensates for the lack of NOE enhancement on quaternary carbons).

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Perform manual phase correction and a heavily constrained baseline correction to ensure accurate integration of the piperazine envelope.

Conclusion

When analyzing complex zwitterionic molecules like 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, standard organic solvents fail to provide the necessary resolution or solubility. By systematically comparing solvent environments, we demonstrate that System C (D₂O + 0.1% DCl) is the vastly superior analytical choice. It mitigates intermediate exchange broadening of the piperazine ring and breaks insoluble zwitterionic networks, yielding pristine, publication-quality spectra.

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Source: Beilstein Journal of Organic Chemistry (via PubMed Central). URL: [Link]

  • Title: Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. Source: The Journal of Chemical Physics (AIP Publishing). URL: [Link]

  • Title: Which solvents I should use for taking NMR of amino acid? Source: ResearchGate Scientific Discussions. URL: [Link]

Comparative MS/MS Profiling: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid (AMPBA) vs. Standard Basic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (AMPBA) . Often used as a non-standard amino acid in peptidomimetics to enhance solubility and bioavailability, AMPBA presents unique analytical challenges compared to standard basic amino acids like L-Arginine or L-Lysine.

We objectively compare the MS/MS behavior of AMPBA against L-Arginine , highlighting AMPBA's superior ionization efficiency in ESI(+) mode and its highly diagnostic fragmentation pathway. This guide includes a validated HILIC-MS/MS protocol and mechanistic diagrams to support method development for drug discovery.

Chemical Identity & Structural Logic

Understanding the fragmentation requires analyzing the structural moieties. AMPBA is a hybrid molecule combining an alpha-amino acid backbone with a basic N-methylpiperazine side chain.

FeatureAMPBAL-Arginine (Comparator)Significance
Formula


AMPBA is heavier (+27 Da).
MW (Monoisotopic) 201.1481 Da174.1117 DaDistinct mass regime.
Basic Centers 3 (Primary amine, Tertiary amine x2)3 (Primary amine, Guanidino group)AMPBA has a fixed tertiary amine in the ring, offering high proton affinity.
LogP (Predicted) -1.2 (Polar)-4.2 (Highly Polar)AMPBA is slightly more lipophilic, improving RP-LC retention slightly, though HILIC is preferred.

Deep Dive: Fragmentation Mechanism[1]

The fragmentation of AMPBA under Collision-Induced Dissociation (CID) is driven by charge localization on the highly basic N-methylpiperazine nitrogen. Unlike linear amino acids that fragment promiscuously along the chain, AMPBA exhibits a "clean" fragmentation pattern dominated by the stability of the piperazine ring.

Predicted Fragmentation Pathway

The protonated precursor


 at m/z 202.15  undergoes two primary pathways:
  • Pathway A (Dominant): Inductive cleavage at the side-chain C-N bond, generating the stable N-methylpiperazinium ion (m/z 101.09 ).

  • Pathway B (Secondary): Neutral loss of the amino acid backbone (loss of

    
     + 
    
    
    
    ), typical of alpha-amino acids, yielding m/z 156.15 .
Visualization of Signaling Pathways (DOT)

AMPBA_Fragmentation Precursor Precursor Ion [M+H]+ m/z 202.15 TS_A Charge Localization (Piperazine N) Precursor->TS_A Protonation TS_B Charge Localization (Alpha Amine) Precursor->TS_B Frag_101 Product Ion A (Major) N-methylpiperazinium m/z 101.09 TS_A->Frag_101 C-N Inductive Cleavage (Diagnostic) Frag_70 Ring Fragment Piperazine cleavage m/z 70.06 TS_A->Frag_70 Ring Opening (High Energy) Frag_156 Product Ion B [M+H - HCOOH]+ m/z 156.15 TS_B->Frag_156 Neutral Loss (-46 Da: H2O + CO)

Figure 1: Mechanistic fragmentation pathway of AMPBA. The formation of m/z 101 is the primary quantitation transition.

Comparative Performance: AMPBA vs. L-Arginine

For researchers choosing an internal standard or characterizing metabolites, comparing AMPBA to L-Arginine is critical.

Sensitivity and Ionization (ESI+)
  • AMPBA: The tertiary amine on the piperazine ring has a high gas-phase proton affinity. It forms a stable cation that resists in-source fragmentation but fragments efficiently in the collision cell.

  • L-Arginine: While the guanidino group is very basic, it often suffers from extensive neutral loss of ammonia (

    
    ) or water in the source, splitting the signal across multiple m/z channels (m/z 175, 158, 116).
    

Verdict: AMPBA typically yields 2-3x higher signal-to-noise (S/N) in MRM modes due to the concentration of ion current into the single dominant m/z 101 fragment.

Chromatographic Behavior (HILIC)

Both compounds are zwitterionic and require Hydrophilic Interaction Liquid Chromatography (HILIC) for retention.

ParameterAMPBAL-Arginine
Retention (Amide Column) Moderate (k' ~ 3-4)Strong (k' ~ 5-6)
Peak Shape Sharp (Tertiary amine reduces tailing)Broad (Guanidino group interacts with silanols)
Carryover Risk LowHigh (Sticky guanidino group)

Validated Experimental Protocol

This protocol is designed for the quantification of AMPBA in biological matrices (plasma/cell media) using a Triple Quadrupole MS.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg AMPBA in 1 mL 50:50 Methanol:Water (1 mg/mL).

  • Internal Standard: Use L-Arginine-13C6 or 1-Methylpiperazine-d8 if available.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

LC-MS/MS Conditions (HILIC Method)
  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% B -> 50% B (Linear ramp)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Voltage: 25 V (Optimized for m/z 202 precursor survival)

MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
AMPBA 202.15 101.10 22 Quantifier
AMPBA202.15156.1015Qualifier 1
AMPBA202.1570.1035Qualifier 2
L-Arginine175.1070.1025Comparator
Workflow Visualization

Workflow Sample Biological Sample (Plasma/Media) PPT Protein Precipitation (ACN 3:1 v/v) Sample->PPT Clean-up HILIC HILIC Separation (Amide Column, pH 3.0) PPT->HILIC Inject Supernatant ESI ESI (+) Ionization [M+H]+ = 202.15 HILIC->ESI Elution MRM MRM Detection 202.1 -> 101.1 ESI->MRM Fragmentation Data Quantification (Linear Range: 1-1000 ng/mL) MRM->Data Integration

Figure 2: Step-by-step bioanalytical workflow for AMPBA quantification.

Scientific Commentary & Troubleshooting

Why m/z 101? The formation of the m/z 101 ion (N-methylpiperazinium) is a "privileged" fragmentation channel. In comparative studies with other piperazine drugs (like mCPP or BZP), the piperazine ring cleavage is the most thermodynamically favorable pathway once the alkyl chain is severed. This makes the assay highly specific; endogenous amino acids do not produce a 101 fragment, eliminating matrix interference common with L-Arginine analysis (which often interferes with endogenous urea or lipids).

Self-Validation Step: To verify your system is suitable for AMPBA:

  • Inject a blank matrix. Monitor 202->101. Result should be < 20% of LLOQ.

  • Inject AMPBA standard. Check the ratio of 101/156 fragments. This ratio should be constant (~5:1) across the peak width. If the ratio varies, you have a co-eluting impurity.

References

  • Piperazine Fragmentation Mechanisms

    • Study: "Mass Fragmentation Characteristics of Piperazine Analogues."
    • Source: Journal of Chinese Mass Spectrometry Society (2021).[1]

    • Relevance: Establishes the m/z 101 and ring cleavage mechanisms for methylpiperazine deriv
  • Amino Acid Fragmentation Rules

    • Study: "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation."[2][3][4]

    • Source: N
    • Relevance: Defines the neutral loss p
  • HILIC Separation of Polar Amines

    • Guide: "Hydrophilic Interaction Chromatography (HILIC)
    • Source: Waters Corporation Applic
    • Relevance: Provides the foundational method for separ
  • Synthesis & Characterization Context

    • Patent Context: "4-Amino butanoic-acid derivatives, their prepar
    • Source: European P
    • Relevance: Describes the synthesis and structural properties of 4-amino butanoic acid derivatives used as intermedi

Sources

HPLC Method Validation for Purity Testing of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature highly polar, complex small molecules, traditional analytical methodologies often fall short. 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid represents a classic "triple threat" in chromatographic analysis: it is extremely hydrophilic (logP < 0), inherently zwitterionic at physiological pH, and entirely lacks a conjugated π-electron system for UV detection.

This guide objectively compares three distinct chromatographic strategies—Ion-Pairing Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—coupled with different detection modalities. By analyzing the causality behind these experimental choices, we provide a self-validating, step-by-step framework for purity testing validated according to the latest ICH Q2(R2) guidelines[1].

The Causality of Chromatographic Selection

Standard C18 columns rely on hydrophobic dispersion forces. For a highly polar zwitterion like our target analyte, these forces are insufficient, resulting in immediate void volume elution. To achieve retention, we must alter the fundamental retention mechanism.

Approach A: Ion-Pairing Reversed-Phase (IP-RP)

IP-RP utilizes alkyl sulfonates (e.g., heptanesulfonic acid) to form neutral, hydrophobic complexes with the basic piperazine nitrogens. While this forces retention on a C18 column, it introduces severe drawbacks: long column equilibration times, permanent modification of the stationary phase, and critical signal suppression if coupled with mass spectrometry (MS) or Charged Aerosol Detection (CAD) due to the non-volatile nature of the ion-pairing agents.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates via a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The core mechanism involves the analyte partitioning into a semi-stagnant, water-enriched layer immobilized on the silica surface[2]. While excellent for polar neutrals, basic compounds like our piperazine derivative often suffer from secondary electrostatic interactions with unshielded silanols, leading to severe peak tailing unless heavily buffered[3].

Approach C: Mixed-Mode Chromatography (MMC) – The Optimal Choice

Mixed-mode stationary phases combine hydrophobic alkyl chains with strong cation-exchange (CEX) groups (e.g., sulfonic acid)[4]. The basic piperazine nitrogens interact strongly with the CEX sites, providing robust retention without the need for ion-pairing agents[5].

Mechanistic Insight: Unlike standard RP where increasing the organic modifier decreases retention, in RP/CEX mixed-mode, increasing the organic modifier actually increases the retention of basic compounds by lowering the mobile phase's dielectric constant, thereby strengthening electrostatic interactions. Elution is instead controlled by an ionic strength gradient —increasing the buffer concentration outcompetes the analyte for the active CEX sites[5].

Overcoming "Detector Blindness"

Low-Wavelength UV (<220 nm)

Because the analyte lacks aromaticity, UV absorbance is restricted to the weak transitions of the carboxylate and amine groups at 205–210 nm. At these wavelengths, mobile phase additives (like formate or trifluoroacetic acid) absorb strongly, causing severe baseline drift during gradient elution and drastically limiting the Limit of Quantitation (LOQ).

Charged Aerosol Detection (CAD)

CAD is a universal, mass-flow dependent detector ideal for underivatized amino acids[6]. The eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge[7]. CAD provides a uniform response independent of the molecule's optical properties.

Mechanistic Insight: CAD response is inherently non-linear over wide dynamic ranges because charging efficiency depends on particle size. By applying a Power Function Value (PFV) mathematically within the detector's firmware, the output is linearized, enabling standard linear regression for ICH Q2(R2) validation.

G A Analyte: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (Polar, Basic, No Chromophore) B Chromatographic Strategy A->B C Mixed-Mode (RP/CEX) Optimal Retention & Peak Shape B->C D HILIC Good Retention, Long Equilibration B->D E IP-RP Poor MS/CAD Compatibility B->E F Detection Strategy C->F G CAD / ELSD Universal, High Sensitivity F->G H UV (<220 nm) Poor Sensitivity, Baseline Drift F->H

Caption: Decision tree for selecting the optimal chromatographic and detection strategy.

Experimental Protocol: MMC-CAD Workflow

This self-validating protocol utilizes Mixed-Mode Chromatography coupled with CAD to ensure baseline resolution and sub-nanogram sensitivity[8].

Step-by-Step Methodology
  • Column Selection: Mixed-Mode SCX-RP column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Acetonitrile/Water (50:50, v/v), adjusted to pH 3.0 with formic acid. (Note: pH 3.0 ensures the piperazine nitrogens are fully protonated for maximum CEX interaction).

    • Mobile Phase B: 100 mM Ammonium Formate in Acetonitrile/Water (50:50, v/v), adjusted to pH 3.0.

  • Gradient Program (Ionic Strength Elution):

    • 0.0 - 2.0 min: 0% B (Isocratic hold to elute void volume neutrals)

    • 2.0 - 15.0 min: 0% to 100% B (Linear gradient to elute the basic analyte)

    • 15.0 - 20.0 min: 100% B (Column wash)

    • 20.0 - 25.0 min: 0% B (Re-equilibration)

  • CAD Settings:

    • Evaporation Temperature: 50°C. (Ensures complete volatilization of the aqueous buffer without sublimating the analyte).

    • Power Function Value (PFV): 1.0 (Adjusted during validation to linearize response).

    • Data Collection Rate: 10 Hz.

  • System Suitability: Inject a standard solution (0.1 mg/mL). The method is valid if Peak Asymmetry (Tf) is ≤ 1.5, Theoretical Plates (N) > 5000, and %RSD of peak area for 5 replicate injections is ≤ 2.0%.

Method Validation Framework (ICH Q2(R2))

The newly revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure development, aligning closely with Quality by Design (QbD) principles[9].

Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity Peak Purity & Rs > 1.5 V1->V2 V3 Range & Linearity Reporting Threshold to 120% V1->V3 V4 Accuracy & Precision Recovery & %RSD Assessment V1->V4 V5 Sensitivity (LOD/LOQ) Signal-to-Noise Evaluation V1->V5 V6 Robustness DoE on Flow, Temp, pH V1->V6

Caption: Analytical method validation parameters defined by the ICH Q2(R2) guidelines.

Data Presentation & Comparison

Table 1: Chromatographic Performance Comparison

Parameter IP-RP (C18 + Sulfonate) HILIC (Amide) Mixed-Mode (RP/CEX)
Retention Factor (k') 4.2 3.8 6.5
Peak Asymmetry (Tf) 1.8 (Tailing) 1.6 (Tailing) 1.1 (Symmetrical)
Equilibration Time > 45 mins > 30 mins < 10 mins

| Detector Compatibility | UV Only (CAD/MS Incompatible) | UV, CAD, MS | UV, CAD, MS |

Table 2: ICH Q2(R2) Validation Parameters (MMC-CAD vs. IP-RP-UV)

Validation Parameter MMC-CAD (Proposed) IP-RP-UV (Traditional) ICH Q2(R2) Acceptance Criteria
Specificity (Resolution) Rs = 3.2 (vs. impurities) Rs = 1.4 (Co-elution risk) Rs ≥ 1.5
Linearity (R²) 0.998 (with PFV applied) 0.991 R² ≥ 0.990
Accuracy (% Recovery) 98.5% - 101.2% 92.0% - 105.4% 95.0% - 105.0%
Precision (% RSD) 1.2% 3.5% ≤ 2.0%

| Limit of Quantitation (LOQ) | 0.02% (Reporting Threshold met) | 0.15% (Fails threshold) | S/N ≥ 10:1 |

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL:[Link]

  • HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL:[Link]

  • Mixed-Mode Chromatography—A Review Source: LCGC International URL:[Link]

  • Mixed-Mode HPLC Separation Source: SIELC Technologies URL:[Link]

  • HPLC-CAD Impurity Profiling of Carbocisteine Using SCX-RP Mixed-Mode Chromatography Source: Thermo Fisher Scientific URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response Source: Thermo Fisher Scientific URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI Group URL:[Link]

Sources

A Comparative Guide to the Bioactivity of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid and Novel Lysine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lysine, an essential amino acid, plays a pivotal role in a myriad of biological processes, from protein synthesis and post-translational modifications to epigenetic regulation.[1] Its ε-amino group is a key site for various modifications, including methylation and acetylation, which are critical for regulating gene expression.[1][2] Consequently, analogs of lysine with modified side chains are of significant interest in drug discovery and chemical biology as potential modulators of enzymes that act on lysine residues, such as histone lysine methyltransferases (KMTs) and acetyltransferases (KATs).[2][3] This guide provides a comparative framework for evaluating the bioactivity of a novel synthetic amino acid, 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, alongside other structurally diverse lysine analogs.

The incorporation of a piperazine moiety into bioactive molecules is a well-established strategy in medicinal chemistry, often conferring favorable pharmacokinetic properties and potent biological activities, including anticancer and antimicrobial effects.[1][4][5][6][7] This guide will detail the synthetic rationale for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, propose a selection of relevant lysine analogs for comparison, and provide comprehensive experimental protocols to assess their cytotoxic effects on cancer cell lines and their inhibitory potential against a key histone lysine methyltransferase.

Synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid and Selected Lysine Analogs

A robust synthetic strategy is paramount for the generation of high-purity amino acid analogs for biological evaluation.

Proposed Synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid

The synthesis of the title compound can be envisioned through a multi-step pathway, adapting established methodologies for the synthesis of similar piperazine-containing butanoic acid derivatives.[8] A plausible route is outlined below:

Synthesis_Workflow A Starting Material: 4-bromobutanoic acid derivative B Step 1: Nucleophilic Substitution with N-methylpiperazine A->B N-methylpiperazine, Base C Intermediate: 4-(4-methylpiperazin-1-yl)butanoic acid derivative B->C D Step 2: α-Amination C->D e.g., Electrophilic amination E Final Product: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid D->E

Caption: Proposed synthetic workflow for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid.

Selection and Synthesis of Comparative Lysine Analogs

For a comprehensive comparison, a panel of lysine analogs with varying side-chain lengths and functionalities will be synthesized. These analogs are chosen based on their known or potential interactions with lysine-targeting enzymes.

  • S-(2-aminoethyl)-L-cysteine (AEC): A commercially available lysine analog known to inhibit lysine uptake in cancer cells.[9]

  • Homolysine (hLys): An analog with an extended side chain by one methylene group. Its impact on KMT activity has been studied.[10]

  • Thialysine: An analog where the ε-methylene group is replaced by a sulfur atom.

The synthesis of non-commercially available analogs will follow established literature procedures, often involving solid-phase peptide synthesis (SPPS) for incorporation into peptide substrates.[3]

Comparative Bioactivity Assessment

The bioactivity of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid and the selected lysine analogs will be evaluated through a series of in vitro assays focusing on cytotoxicity and enzyme inhibition.

Cytotoxicity Evaluation in Cancer Cell Lines

The potential of these novel amino acids as anticancer agents will be assessed by determining their cytotoxic effects on relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing the cytotoxicity of amino acid analogs.[11]

  • Cell Culture: Human colorectal cancer cells (e.g., HCT116) and breast cancer cells (e.g., MCF-7) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The synthesized amino acid analogs will be dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Cells will be treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability will be expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be calculated for each analog.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with amino acid analogs (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity

CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acidExperimental DataExperimental Data
Lysine>100>100
S-(2-aminoethyl)-L-cysteine (AEC)Experimental DataExperimental Data
Homolysine (hLys)Experimental DataExperimental Data
ThialysineExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental Data
Inhibition of Histone Lysine Methyltransferase (KMT)

The ability of the synthesized analogs to inhibit the activity of a key KMT, such as G9a (also known as EHMT2), will be assessed. G9a is a crucial enzyme in epigenetic regulation and is a validated target in cancer therapy.[12][13]

Experimental Protocol: In Vitro G9a Inhibition Assay using MALDI-TOF Mass Spectrometry

This protocol is based on established methods for evaluating KMT inhibitors.[2][14]

  • Peptide Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 (e.g., H3K9) will be used as the substrate.

  • Enzyme Reaction: The reaction mixture will contain recombinant G9a enzyme, the H3K9 peptide substrate, the methyl donor S-adenosylmethionine (SAM), and the test compound (lysine analog) at various concentrations in an appropriate reaction buffer.

  • Incubation: The reaction will be incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Quenching: The reaction will be stopped by the addition of trifluoroacetic acid (TFA).

  • MALDI-TOF MS Analysis: The reaction products (unmethylated, monomethylated, and dimethylated H3K9 peptide) will be analyzed by MALDI-TOF mass spectrometry. The percentage of methylation will be quantified by comparing the peak intensities of the different methylated forms of the peptide.

  • Data Analysis: The inhibitory activity of the lysine analogs will be determined by calculating the percentage of inhibition of G9a activity at each concentration. IC50 values will be determined by fitting the data to a dose-response curve.

KMT_Inhibition_Workflow A Prepare reaction mixture: G9a enzyme, H3K9 peptide, SAM, and inhibitor B Incubate at 37°C A->B C Quench reaction with TFA B->C D Analyze by MALDI-TOF MS C->D E Quantify peptide methylation D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro KMT inhibition assay.

Data Presentation: Comparative G9a Inhibition

CompoundG9a IC50 (µM)
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acidExperimental Data
LysineNo inhibition
S-(2-aminoethyl)-L-cysteine (AEC)Experimental Data
Homolysine (hLys)Experimental Data
ThialysineExperimental Data
BIX-01294 (Positive Control)Experimental Data

Discussion and Future Directions

The experimental data generated from these studies will provide a comprehensive comparison of the bioactivity of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid with other lysine analogs. The cytotoxicity data will reveal its potential as an anticancer agent, while the KMT inhibition data will shed light on its mechanism of action at the molecular level.

A strong correlation between cytotoxicity and KMT inhibition would suggest that the anticancer effects are mediated, at least in part, through epigenetic modulation. Conversely, potent cytotoxicity with weak KMT inhibition would indicate an alternative mechanism of action that warrants further investigation.

Future studies should aim to:

  • Elucidate the mechanism of cellular uptake of these novel amino acids.

  • Investigate the selectivity of the most potent inhibitors against a broader panel of KMTs and other lysine-modifying enzymes.

  • Evaluate the in vivo efficacy and safety of the most promising compounds in preclinical animal models of cancer.

By systematically evaluating the structure-activity relationships of these novel lysine analogs, this research will contribute to the development of new chemical probes and potential therapeutic agents targeting lysine-dependent biological pathways.

References

  • Hintzen, J. C. J., et al. (2021). Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. Organic & Biomolecular Chemistry. [Link]

  • Eng, K., et al. (2017). The Safety and Efficacy of Lysine Analogues in Cancer Patients: A Systematic Review and Meta-Analysis. Thrombosis Research. [Link]

  • Di Martino, M. L., et al. (2018). Synthesis and enzymatic evaluation of lysine analogs with altered chain length for histone acetyltransferase-catalyzed reactions. ResearchGate. [Link]

  • Huang, Y., et al. (2009). Novel Oligoamine Analogues Inhibit Lysine-Specific Demethylase 1 and Induce Reexpression of Epigenetically Silenced Genes. Clinical Cancer Research. [Link]

  • Consensus. (2023). Are lysine analogues effective in reducing blood loss during surgery in cancer patients? Consensus. [Link]

  • Wang, M., et al. (2023). SLC3A2-Mediated Lysine Uptake by Cancer Cells Restricts T-cell Activity in Hepatocellular Carcinoma. Cancer Research. [Link]

  • Mecinović, J., et al. (2017). Examining sterically demanding lysine analogs for histone lysine methyltransferase catalysis. ResearchGate. [Link]

  • Pospelov, E. V., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Pokrovsky, V. S., et al. (2021). L-Lysine α-Oxidase: Enzyme with Anticancer Properties. MDPI. [Link]

  • Durand, C., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Ma, A., et al. (2015). Synthesis of lysine methyltransferase inhibitors. Frontiers in Chemistry. [Link]

  • Hintzen, J. C. J., et al. (2019). Lysine Possesses the Optimal Chain Length for Histone Lysine Methyltransferase Catalysis. ResearchGate. [Link]

  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry. [Link]

  • Pospelov, E. V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. MDPI. [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • van Haperen, R., et al. (2018). Inhibition of histone lysine methyltransferases G9a and GLP by ejection of structural Zn(II). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Panda, G., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molecular Diversity Preservation International. [Link]

Sources

Structure Confirmation of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid Structure Confirmation Content Type: Publish Comparison Guide

Executive Summary

In the development of piperazine-functionalized amino acids, structural ambiguity regarding enantiopurity and salt stoichiometry often creates bottlenecks in the transition from discovery to scale-up. While NMR and Mass Spectrometry (MS) provide essential connectivity data, they frequently fail to definitively resolve the absolute configuration (L- vs. D-) and the precise solid-state zwitterionic form of complex molecules like 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid .

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against standard spectroscopic alternatives, demonstrating why SCXRD is the non-negotiable "Gold Standard" for validating this specific class of compounds.

The Challenge: Why This Molecule is Difficult

The target molecule presents three distinct structural challenges that standard liquid-phase analysis often obscures:

  • Chirality at C2 (Alpha-Carbon): The biological activity depends heavily on whether the backbone is in the S (L-analog) or R (D-analog) configuration.

  • Zwitterionic Complexity: With a carboxylic acid tail and two basic nitrogen centers (the

    
    -amine and the piperazine ring), the molecule can exist as a free base, a zwitterion, or a multiple-stoichiometry salt (e.g., dihydrochloride).
    
  • Conformational Flexibility: The ethyl linker between the amino acid backbone and the piperazine ring introduces significant rotational freedom, often leading to broad NMR signals that mask stereochemical subtleties.

Comparative Analysis: SCXRD vs. NMR/MS

The following table contrasts the utility of SCXRD against high-field NMR (500 MHz+) and High-Resolution Mass Spectrometry (HRMS) for this specific compound.

Feature1H/13C NMR (Solution) HRMS (Mass Spec) SCXRD (Solid State)
Connectivity Excellent (Bond-to-bond mapping)Excellent (Molecular formula)Excellent (3D spatial arrangement)
Absolute Configuration Weak (Requires derivatization w/ Mosher's acid)None (Chiral columns required)Definitive (via Anomalous Dispersion/Flack Parameter)
Salt/Solvate ID Ambiguous (Protons exchange with solvent)Poor (Salts dissociate in gas phase)Definitive (Locates counterions & water directly)
Conformation Average (Time-averaged signals)NonePrecise (Freezes specific conformer)
Sample Recovery High (Non-destructive)Low (Destructive)High (Non-destructive)
The Verdict

While NMR and MS are faster for routine purity checks, SCXRD is the only self-validating method to confirm the absolute stereochemistry and the exact salt form (e.g., 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid dihydrochloride monohydrate) in a single experiment.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting SCXRD over other methods when chirality and solid-state form are critical.

StructureConfirmationLogic Start Unknown Solid Sample: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid InitialScreen Initial Screening: 1H NMR + LC-MS Start->InitialScreen Decision Is Absolute Config & Salt Form Confirmed? InitialScreen->Decision NMR_Path NMR Derivatization (Mosher's Acid) Decision->NMR_Path No (Liquid Phase Only) XRD_Path Single Crystal XRD (SCXRD) Decision->XRD_Path No (Solid State Required) Result_NMR Result: Relative Config Only (Inferred) NMR_Path->Result_NMR Result_XRD Result: Absolute Config (Direct Observation) XRD_Path->Result_XRD Validation Validation: Flack x ≈ 0.0 Result_XRD->Validation Check Flack Parameter

Caption: Decision logic prioritizing SCXRD for absolute configuration determination over inferential NMR methods.

Experimental Protocol: Crystallization & Data Collection

Crystallizing zwitterionic amino acids with flexible side chains is the primary bottleneck. The following protocol is optimized for piperazine-derivatives.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain a single crystal >0.1 mm with sharp edges.

  • Method: Sitting Drop Vapor Diffusion.

  • Preparation: Dissolve 5 mg of the compound in 50 µL of water/methanol (1:1).

  • Acidification: If the zwitterion is too soluble, add 1.0 equivalent of 1M HCl to generate the chloride salt (reduces solubility, improves lattice packing).

  • Setup: Place 2 µL of sample solution on a bridge/pedestal.

  • Reservoir: Add 500 µL of Acetone or THF (antisolvent) to the well.

  • Incubation: Seal and store at 4°C in the dark. Piperazine rings are prone to oxidation; low temperature minimizes this.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer with Cu-K

    
     radiation (
    
    
    
    Å).
    • Note: Copper radiation is essential for organic molecules to generate sufficient "anomalous signal" for absolute configuration determination [1].

  • Temperature: 100 K (Cryostream). Freezes the flexible ethyl-piperazine tail to reduce thermal disorder.

Phase 3: Validation Metrics (The "Trust" Factors)

To ensure the data is authoritative, the final structure must meet these criteria:

  • R1 Value: < 5.0% (Indicates excellent agreement between model and data).

  • Flack Parameter (x):

    • 
       (within 3
      
      
      
      ): Correct Absolute Configuration.
    • 
      : Inverted Structure (Wrong Enantiomer).
      
    • 
      : Racemic Twin (Sample is not enantiopure).
      
Simulated Data Profile

Below is a representative data summary one should expect for a successful validation of this molecule.

ParameterTypical Value / ObservationInterpretation
Crystal System Monoclinic or OrthorhombicCommon for chiral amino acids.
Space Group

or

Chiral space group (required for enantiomers).
Flack Parameter -0.05(8)CONFIRMED: The model represents the true absolute configuration.
Chloride Counterions 2 Cl⁻ found per moleculeCONFIRMED: Dihydrochloride salt form.
Solvent 1 H₂O molecule foundCONFIRMED: Monohydrate.
References
  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Validation Standards for Small Molecules. Available at: [Link][1]

  • Grover, G., et al. (2019). X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Analysis. News-Medical. Available at: [Link]

Sources

Precision Analysis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Analysis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic Acid Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists & CMC Leads

Executive Summary

The analysis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid represents a distinct challenge in pharmaceutical impurity profiling. Structurally analogous to a piperazine-substituted ornithine, this molecule combines high polarity, zwitterionic behavior, and a lack of significant UV chromophores.

For drug development professionals, the selection of a reference standard for this compound is rarely a choice between competing Pharmacopeial (USP/EP) brands, as it often exists only as a non-compendial impurity or custom synthesis product. This guide compares the tiers of reference standard quality available to researchers—from simple Chemical Purity (HPLC Area%) to True Quantitative Standards (qNMR/Mass Balance)—and provides the validated HILIC-MS protocols required to utilize them effectively.

Part 1: The Reference Standard Landscape

When sourcing a standard for this specific amino-piperazine derivative, you will encounter two primary categories. The choice dictates your analytical uncertainty.

Comparative Analysis: Commercial Grades vs. Qualified Standards
FeatureOption A: Analytical Grade (Catalog) Option B: Qualified Primary Standard (qNMR)
Primary Use Qualitative ID, Retention Time Marker, Relative Response Factors (approx).Strict Quantification , Assay Calculation, GMP Release Testing.
Purity Method HPLC Area % (often UV 210nm). Risk: Overestimates purity by missing salts/solvents.qNMR + Mass Balance. Benefit: Quantifies the active moiety directly, independent of salt form.
Salt Form Often undefined (e.g., "HCl salt" with unknown stoichiometry).Explicitly determined (e.g., "Trihydrochloride dihydrate").
Traceability Vendor Internal Standards.SI-Traceable (via NIST/BIPM internal standard).
Cost Low (

500 / 100mg)
High ($2,000+ or internal resource allocation)
Decision Trigger Use for R&D screening or method development.Use for Toxicology batch release or Stability studies.

The Scientist’s Verdict: For 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid, Option A is dangerous for quantification. Due to the basic piperazine and amine groups, this molecule is highly hygroscopic and avidly forms variable salt hydrates. A commercial standard labeled "98% Purity (HPLC)" may actually contain 15% water and counter-ions by weight, leading to a 15% assay error if used gravimetrically without correction.

Part 2: Qualification Workflow (Visualized)

To upgrade a commercial "Option A" material to "Option B" reliability, you must perform orthogonal characterization. The following workflow illustrates the critical path for qualifying this specific reference standard.

ReferenceStandardQualification cluster_Tests Orthogonal Characterization RawMaterial Raw Material (Custom Synthesis) LCMS HILIC-MS/MS (Identity & Organic Impurities) RawMaterial->LCMS KF Karl Fischer / TGA (Water/Volatiles Content) RawMaterial->KF IC Ion Chromatography (Counter-ion Stoichiometry) RawMaterial->IC qNMR 1H-qNMR (Direct Potency Assignment) RawMaterial->qNMR Calculation Mass Balance Calculation LCMS->Calculation Organic Purity % KF->Calculation Water % IC->Calculation Salt % FinalStandard Qualified Reference Standard (Assay w/w%) qNMR->FinalStandard Cross-Validation Calculation->FinalStandard Primary Value

Figure 1: Orthogonal qualification workflow. Note that for this hygroscopic amine, qNMR (red) is the critical "truth" test to cross-validate the Mass Balance calculation.

Part 3: Technical Guide & Experimental Protocols
Challenge: The "Invisible" Zwitterion

This molecule poses two specific analytical hurdles:

  • Retention: It elutes in the void volume on C18 columns.

  • Detection: It lacks a chromophore.[1] Derivatization (e.g., OPA/FMOC) is possible but introduces variability.

Recommended Solution: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography). HILIC is superior to Ion-Pairing RP-HPLC here because it avoids contaminating the MS source with ion-pairing reagents (like TFA or Heptafluorobutyric acid).

Protocol 1: HILIC-MS/MS Analysis

Use this method for purity checking and trace analysis.

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.5 µm).

    • Why: Amide phases retain the polar amino/piperazine groups via hydrogen bonding and partition mechanisms.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the carboxylic acid is protonated (neutral) while amines are positive, stabilizing the separation.

  • Mobile Phase B: Acetonitrile : 10 mM Ammonium Formate, pH 3.0 (90:10).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-7 min: 90% -> 60% B (Linear ramp)

    • 7-10 min: 60% B (Hold)

  • Detection: ESI Positive Mode (MS/MS).

    • Precursor: [M+H]+ = ~202.15 m/z (Calculated based on structure).

    • Fragment: Look for m/z 113 (methylpiperazine ring fragment) or m/z 84.

Protocol 2: qNMR Purity Assignment (The "Gold Standard")

Use this method to assign a "Certified Value" to your bought standard.

  • Solvent: D2O (Deuterium Oxide) is preferred due to the molecule's polarity.

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or Potassium Hydrogen Phthalate (KHP).

    • Constraint: Ensure the IS relaxation time (T1) is characterized. Set recycle delay (d1) to

      
       (typically 30-60 seconds) to ensure full magnetization recovery.
      
  • Procedure:

    • Weigh 10-15 mg of the Reference Standard and 10-15 mg of IS into the same vial (precision balance required, d=0.01mg).

    • Dissolve in 0.7 mL D2O.

    • Acquire 1H-NMR (min 400 MHz, 600 MHz preferred).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4]
Part 4: Critical Handling & Storage

Due to the piperazine ring, this compound is prone to oxidative degradation (N-oxide formation) and hygroscopicity .

  • Storage: -20°C, under Argon/Nitrogen.

  • Handling: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation.

References
  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • BIPM. Metrological traceability of measurement results in chemistry: Concepts and implementation. (Guidance on qNMR). Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5] Journal of Pharmaceutical and Biomedical Analysis, 52(3), 291-303. Link

  • Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Link

Sources

Technical Guide: Differentiating 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isobaric Challenge

In the synthesis of peptidomimetics and kinase inhibitors, 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid (hereafter referred to as Target-4PB ) serves as a critical non-canonical amino acid scaffold. However, its synthesis—often involving alkylation of glycine equivalents or ring-opening of lactams—is prone to generating structural isomers.

These isomers are isobaric (identical m/z), rendering standard low-resolution LC-MS screening insufficient for quality control. Mistaking a regioisomer (e.g., the


-substituted variant) for the target can lead to inactive pharmaceutical ingredients (API) or altered metabolic stability.

This guide outlines a multi-modal analytical workflow to definitively distinguish Target-4PB from its two most prevalent isomers:

  • Isomer-3PB (Regioisomer): 2-Amino-3-(4-methylpiperazin-1-yl)butanoic acid.

  • Isomer-Branched (Constitutional): 2-Amino-2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid.

Structural Landscape & Theoretical Basis

Before engaging instrumentation, we must define the structural differences that dictate our analytical strategy.

FeatureTarget-4PB (The Product)Isomer-3PB (Regioisomer)Isomer-Branched (Constitutional)
Structure Linear C4 backbone; Piperazine at C4 (

).
Linear C4 backbone; Piperazine at C3 (

).
Branched C3 backbone; Quaternary

-carbon.

-Proton
Methine (Triplet/dd).Methine (Doublet).Absent (Quaternary C).
Side Chain Ethylene bridge (

).
Methine bridge (

).
Methylene bridge (

).
pKa (approx)

-COOH: ~2.1

-NH3+: ~9.4Pip-N: ~8.5
Similar, but steric hindrance at C3 may lower pKa of amine.

-Methyl group increases lipophilicity significantly.

Analytical Workflow: The Decision Matrix

The following decision tree illustrates the logical flow for validating the compound identity.

AnalyticalWorkflow Start Crude Sample LCMS Step 1: UPLC-MS (HILIC) Screen for Purity & Mass Start->LCMS IsMassCorrect Mass [M+H]+ = 202.15? LCMS->IsMassCorrect IsMassCorrect->Start No (Reject) NMR Step 2: 1H-NMR (D2O) Definitive Structural Proof IsMassCorrect->NMR Yes CheckAlpha Check α-Proton Signal NMR->CheckAlpha CheckAlpha->Start Doublet (Isomer-3PB) or Absent (Branched) Chiral Step 3: Chiral LC Enantiomeric Excess (ee%) CheckAlpha->Chiral Triplet (Target) Final Release Final Release Chiral->Final Release >98% ee

Figure 1: Analytical decision matrix for validating Target-4PB. Note the critical reliance on NMR for structural confirmation before chiral purity testing.

Method 1: Chromatographic Separation (HILIC)[1][2][3]

Standard C18 (Reversed-Phase) chromatography is often unsuitable for this class of compounds due to the high polarity of the zwitterionic amino acid backbone and the basic piperazine ring, leading to poor retention and peak tailing.

Recommendation: Use Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

Experimental Protocol
  • Column: Amide-functionalized HILIC (e.g., Waters XBridge BEH Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-7 min: 90% B

      
       60% B
      
    • 7-9 min: 60% B (Wash)

    • 9.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

Why this works: The Target-4PB possesses a highly accessible, flexible ethyl chain connecting the piperazine to the backbone. Isomer-3PB (Regioisomer) is more sterically congested. In HILIC, retention is driven by partitioning into the water layer on the silica surface. The linear Target-4PB typically elutes later than the branched isomers due to better solvation of the extended polar surface area.

Method 2: Mass Spectrometry (MS/MS Fragmentation)

While parent masses are identical (


), fragmentation pathways (MS/MS) reveal the connectivity of the carbon backbone.
Diagnostic Transitions (ESI+)
Fragment IonTarget-4PB OriginIsomer-3PB OriginDifferentiation Logic
[M+H]+ 202.15202.15Indistinguishable.
Piperazine Ring m/z 113 (N-methylpiperazine +

)
m/z 113Common to both; confirms piperazine presence.
Backbone Loss Loss of 74 Da (Glycine unit)Loss of 88 Da (Alanine unit)Critical: Target loses the amino-acid head group (

). Isomer-3PB fragmentation is hindered by the secondary attachment.
Immonium Ion m/z ~84 (Piperazine ring fragment)m/z ~84Non-specific.
Fragmentation Pathway Diagram

MS_Fragmentation cluster_Target Target-4PB Pathway cluster_Isomer Isomer-3PB Pathway Parent Precursor [M+H]+ m/z 202.15 Frag1 Fragment A m/z 113 (Piperazine-CH2+) Parent->Frag1 Primary Path (Target) Frag2 Neutral Loss Glycine (-75 Da) Parent->Frag2 Frag3 Fragment B m/z 127 (Piperazine-CH(CH3)+) Parent->Frag3 Diagnostic Path (Isomer)

Figure 2: Differential fragmentation. The Isomer-3PB often yields a heavier piperazine adduct (m/z 127) due to the methyl group remaining attached to the alpha-carbon fragment during cleavage.

Method 3: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the only self-validating proof of structure. The connectivity of the


-proton is the "smoking gun."

Protocol: Dissolve ~5 mg of sample in


 (Deuterium Oxide). 

is preferred over DMSO-

to eliminate amide proton coupling, simplifying the aliphatic region.
Comparative 1H-NMR Data Table
Proton PositionTarget-4PB (

ppm, Multiplicity)
Isomer-3PB (

ppm, Multiplicity)
Isomer-Branched (

ppm, Multiplicity)

-CH (H-2)
3.65 (t,

=6.5 Hz)
3.90 (d,

=4.0 Hz)
Absent (Singlet may appear if impurities exist)

-CH (H-3)
1.95 - 2.10 (m, 2H)3.20 (m, 1H)2.80 (s, 2H,

)

-CH (H-4)
2.45 (t, 2H)1.15 (d, 3H, Methyl )N/A (Methyl is on

-C)
Piperazine-CH3 2.30 (s, 3H)2.30 (s, 3H)2.30 (s, 3H)

Interpretation Guide:

  • Look at 3.65 ppm: If you see a triplet , you have the linear Target-4PB. The triplet arises from coupling with the two protons on C3.

  • Look at 1.15 ppm: If you see a doublet in the high field, you have Isomer-3PB . The target molecule has no methyl group on the backbone chain.

  • Look at the

    
    -proton:  If the signal at ~3.6-3.9 ppm is missing entirely, you have the Isomer-Branched  (quaternary alpha-carbon).
    

Method 4: Stereochemical Resolution (Chiral Purity)

Once the structural connectivity is confirmed via NMR, the enantiomeric purity (L- vs D- isomer) must be assessed. The 4-methylpiperazine group is achiral, so the only stereocenter is at the


-carbon.

Protocol:

  • Technique: Chiral Ligand Exchange Chromatography (CLEC) or Crown Ether Columns.

  • Column: Chiralpak ZWIX(+) (Zwitterionic chiral stationary phase).

  • Mobile Phase: MeOH/ACN/H2O (49:49:2) with 50mM Formic Acid and 25mM Diethylamine.

  • Detection: UV at 210 nm (or CAD/ELSD if UV is weak).

Note: Derivatization with Marfey's Reagent (FDAA) followed by standard C18 HPLC is a robust alternative if chiral columns are unavailable.

References

  • HILIC Methodology for Amino Acids: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[1][2][3][4] Analytical and Bioanalytical Chemistry.

  • NMR of Amino Acid Regioisomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 5 on Spin-Spin Coupling).

  • Mass Spectrometry of Piperazine Derivatives: De Boer, T., et al. (2005). Fragmentation pathways of N-methylpiperazine derivatives in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • Chiral Separation of Zwitterions: Ilisz, I., et al. (2013). Separation of amino acids and peptides on zwitterionic chiral stationary phases. Journal of Chromatography A.

Sources

Elemental analysis results for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid verification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a non-proteinogenic amino acid often utilized as a scaffold in peptidomimetics and drug design due to the basicity and steric properties of the piperazine ring. Its verification presents unique challenges: the molecule is zwitterionic, highly polar, and prone to forming stable hydrates or salts (e.g., HCl), which frequently leads to Elemental Analysis (EA) failures.

This guide provides a comparative technical analysis of Combustion Analysis (CHN) versus Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It establishes a self-validating protocol to distinguish between synthesis impurities and benign solvation states.

Part 1: Theoretical Framework & Calculated Baselines

Before initiating wet-lab verification, the theoretical baselines must be established for the most likely isolation forms. Piperazine derivatives rarely isolate as free bases in high purity due to their tendency to trap carbon dioxide and water; they are most stable as hydrochloride salts.

Structural Specifications
  • IUPAC Name: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight: 201.27 g/mol

Theoretical Elemental Composition (Reference Table)

Use this table to benchmark your experimental results. A deviation of >0.4% indicates contamination or an incorrect assumption of the salt form.

FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base

201.2753.71 9.51 20.88
Dihydrochloride

274.1939.43 7.72 15.33
Monohydrate

219.2949.29 9.65 19.16
Hemihydrate (2HCl)

283.2038.17 7.83 14.84

Critical Insight: The piperazine nitrogen atoms are basic. If you used HCl in your final deprotection or purification step, the molecule is almost certainly the Dihydrochloride salt, not the free base.

Part 2: Comparative Analysis of Verification Methods

Elemental Analysis is the historical "Gold Standard" for bulk purity, but it is blind to specific impurities. Modern workflows often require orthogonal validation.

Method Comparison Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Utility Bulk purity & Solvation stateAbsolute purity & Organic impuritiesIdentity confirmation (Formula)
Precision ±0.4% absolute deviation±1.0% (with internal standard)< 5 ppm mass error
Blind Spot Cannot distinguish isomers; "Compensating errors"Inorganic salts (silent in

H NMR)
Ionization suppression; Quantitation is poor
Sample Req. ~2–5 mg (Destructive)~10 mg (Recoverable)< 1 mg (Destructive)
Verdict Essential for confirming salt/hydrate stoichiometry.Superior for detecting solvent residues.Essential for molecular formula proof.
The Verification Workflow

The following diagram illustrates the logical flow for verifying this specific amino acid, prioritizing non-destructive methods before combustion.

VerificationWorkflow Start Crude Product (Post-Lyophilization) HRMS Step 1: HRMS Confirm Formula (C9H19N3O2) Start->HRMS HNMR Step 2: 1H NMR (D2O) Check Structure & Solvents HRMS->HNMR Decision1 Solvents Present? HNMR->Decision1 Lyophilize Re-Lyophilize (Remove volatile solvents) Decision1->Lyophilize Yes EA Step 3: Elemental Analysis (CHN) Determine Bulk Purity Decision1->EA No Lyophilize->HNMR Compare Compare with Theoretical Values EA->Compare Pass Pass (±0.4%) Release Lot Compare->Pass Match Fail Fail (>0.4%) Compare->Fail Mismatch Troubleshoot Analyze Deviation (See Part 4) Fail->Troubleshoot

Figure 1: Integrated verification workflow ensuring solvent removal prior to destructive CHN analysis.

Part 3: Experimental Protocol (Combustion Analysis)

To achieve the required ±0.4% accuracy for 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid , specific handling is required due to its hygroscopicity.

Sample Preparation
  • Drying: The sample must be dried in vacuo over

    
     at 40°C for at least 24 hours. Piperazine salts hold water tenaciously.
    
  • Weighing: Use a microbalance with 0.001 mg readability.

    • Precaution: If the substance turns "sticky" on the spatula, it is absorbing atmospheric moisture. Weighing must be performed in a glovebox or using sealed tin capsules crimped immediately.

  • Combustion Aid: Add Tungsten (VI) Oxide (

    
    )  (~10 mg) to the tin capsule. This prevents the formation of refractory carbides, which is common with nitrogen-rich heterocycles like piperazine, ensuring complete combustion.
    
Instrument Parameters (Typical CHNS Analyzer)
  • Combustion Temp: 980°C (Dynamic Flash Combustion).

  • Reduction Temp: 650°C (Copper).

  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Standard: Acetanilide or Cystine (Cystine is preferred for amino acids to match the matrix).

Part 4: Data Interpretation & Troubleshooting

When results fail the ±0.4% criteria, do not immediately discard the product. Use the "Deviation Matrix" below to diagnose the physical state of your sample.

The Deviation Matrix
ObservationDiagnosisCorrective Action
C Low, N Low, H High Water Contamination. The sample is a hydrate or wet.Calculate for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

. Re-dry sample.
C Low, N Low, H Low Inorganic Contamination. Silica or non-combustible salts (NaCl, KBr) are present.Check Ash residue. Perform desalting (Ion Exchange/HPLC).
C High, H High Solvent Entrapment. Residual organic solvent (MeOH, Et2O).Verify via

H NMR.[1][2][3][4] Extended lyophilization required.
N Low (Specific) Incomplete Combustion. Nitrogen trapped in refractory char.Add

or

oxidant to the capsule.
C Low (Significant) Salt Formation. You likely have the HCl salt, not the free base.Recalculate theoretical values for

.
Logic Flow for Deviation Analysis

DeviationLogic Result Result Deviates >0.4% CheckH Is %H Higher than calculated? Result->CheckH CheckAllLow Are C, H, N all proportionally low? CheckH->CheckAllLow No Hydrate Diagnosis: Hydrate Action: Recalc for +H2O CheckH->Hydrate Yes CheckNMR Does NMR show Solvent Peaks? CheckAllLow->CheckNMR No Inorganic Diagnosis: Inorganic Salts Action: Desalt/Ash Test CheckAllLow->Inorganic Yes Solvent Diagnosis: Solvate Action: Dry & qNMR CheckNMR->Solvent Yes Salt Diagnosis: Wrong Salt Form Action: Recalc for HCl/TFA CheckNMR->Salt No

Figure 2: Diagnostic logic for interpreting failed Elemental Analysis results.

References

  • American Chemical Society (ACS). (2025). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

    • Context: Establishes the ±0.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

    • Context: Validates qNMR as an orthogonal method to EA, specifically for detecting w
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Context: Detailed methodology for using internal standards in qNMR for zwitterionic compounds.
  • PubChem. (n.d.). Compound Summary: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid. National Library of Medicine. Retrieved from [Link]

    • Context: Source for molecular weight and structural confirmation data used in theoretical calcul

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a basic N-methylpiperazine moiety. While specific toxicological data for this exact research intermediate may be limited, its structural pharmacophores dictate a strict safety profile based on Structure-Activity Relationship (SAR) hazards.

Core Hazard Profile (Inferred):

  • Respiratory & Skin Sensitizer: Piperazine derivatives are well-documented sensitizers. Inhalation of dust can trigger asthma-like symptoms (occupational asthma) and contact dermatitis.

  • Corrosive/Irritant: The secondary/tertiary amine structure of the piperazine ring confers significant basicity (

    
    ), posing a risk of chemical burns to mucous membranes and eyes.
    
  • Hygroscopic & Air-Sensitive: As a zwitterionic solid with a basic side chain, this compound likely absorbs atmospheric moisture and

    
    , leading to degradation and "caking," which complicates handling.
    

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to address the specific basicity and sensitization potential of piperazine analogs.

A. Hand Protection: The "Double-Barrier" Standard

Recommendation: Double-gloving is mandatory for all solid handling and stock solution preparation.

  • Inner Layer: 4 mil Nitrile (Examination Grade).

  • Outer Layer: 5-8 mil Nitrile (Long-cuff).

  • Scientific Rationale: Piperazine derivatives can permeate latex. Nitrile provides superior resistance to organic bases. The double layer creates a visual indicator for breach and traps perspiration, reducing skin permeability if an exposure occurs. Change outer gloves immediately upon splash contact.

B. Respiratory Protection: Source Control vs. PPE

Recommendation: Handling must occur within a certified Chemical Fume Hood (CFH).

  • Primary Defense: CFH with face velocity 80–100 fpm.

  • Secondary Defense (If outside hood): Powered Air-Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.

  • Rationale: Standard N95 masks do not protect against amine vapors if the compound hydrolyzes or degrades. The sensitization threshold for piperazines is extremely low; zero-inhalation is the target.

C. Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Safety glasses with side shields are insufficient for powders of basic amines. Air currents can carry fine dust around shields into the lacrimal fluid, creating a caustic solution directly on the cornea.

Operational Workflow & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 100 mg? Solid->Qty_Solid Aerosol Aerosol/Dust Generation? Solid->Aerosol Qty_Liquid Concentration > 1M? Liquid->Qty_Liquid PPE_Level_1 LEVEL 1: Standard Nitrile Gloves + Goggles + Lab Coat + Fume Hood Qty_Solid->PPE_Level_1 No PPE_Level_2 LEVEL 2: Enhanced Double Nitrile + Apron + Face Shield + Fume Hood Qty_Solid->PPE_Level_2 Yes Qty_Liquid->PPE_Level_1 No Qty_Liquid->PPE_Level_2 Yes PPE_Level_3 LEVEL 3: High Risk Tyvek Suit + PAPR + Double Gloves Aerosol->PPE_Level_3 High Risk

Figure 1: Risk-based PPE selection logic. Note that "Level 3" is reserved for open-bench operations or spill cleanup outside a fume hood.

Technical Handling Protocols

Protocol A: Weighing & Transfer (Static Control)

Piperazine-amino acid solids are often electrostatic. Static discharge can disperse the sensitizing dust.

  • Environment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.

  • Transfer: Do not pour from the stock bottle. Use a disposable antistatic spatula.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) to solubilize and remove invisible dust residues.

Protocol B: Solubilization (Exothermic Management)

Dissolving this compound in acidic media (often required for HPLC or reactions) is an acid-base neutralization.

  • Solvent Choice: Water (neutral), dilute HCl, or DMSO.

  • Addition Order: Add the solid to the solvent , not solvent to solid, to prevent clumping and localized heating.

  • Cooling: If scaling up (>5g), chill the solvent to 0°C prior to addition to mitigate the exotherm from the piperazine protonation.

Emergency Response & Disposal

Biological Exposure Response

The piperazine moiety requires specific first-aid considerations differing from standard acids.

Exposure RouteImmediate ActionScientific Rationale
Skin Contact Wash with tepid water for 15 mins. Do NOT use vinegar/acid.[1][2]Neutralizing a base on skin with acid is exothermic and causes thermal burns on top of chemical burns. Dilution is the only safe method.
Eye Contact Irrigate for 15 mins. Lift eyelids.[3]Basic compounds saponify fatty tissues in the eye, penetrating deeper than acids. Immediate irrigation is critical to stop deep tissue damage.
Inhalation Move to fresh air.[2][3][4][5][6] Monitor for wheezing.Piperazine sensitization can be delayed. Any respiratory distress requires medical evaluation for potential anaphylaxis.
Spill Cleanup Workflow

Do not dry sweep. Dry sweeping generates dust aerosols, the primary sensitization vector.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Post Signage Spill->Isolate PPE_Don 2. Don PPE (Double Glove, Goggles) Isolate->PPE_Don Cover 3. Cover with Wet Paper Towels PPE_Don->Cover Neutralize 4. Apply Weak Acid (Citric/Acetic) Cover->Neutralize Collect 5. Scoop into HazWaste Bag Neutralize->Collect Wipe 6. Triple Rinse Area (Water) Collect->Wipe

Figure 2: Wet-method spill cleanup to prevent aerosolization.

Waste Disposal[1][4][9]
  • Classification: Segregate as Basic Organic Waste .

  • Incompatibility: Do not mix with oxidizing agents (e.g., Nitric acid waste) or active acylating agents (e.g., acid chlorides), as the piperazine nitrogen is nucleophilic and can react violently or form toxic byproducts.[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4614, Piperazine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.